molecular formula C6H11ClO2 B041491 Chloromethyl pivalate CAS No. 18997-19-8

Chloromethyl pivalate

Katalognummer: B041491
CAS-Nummer: 18997-19-8
Molekulargewicht: 150.60 g/mol
InChI-Schlüssel: GGRHYQCXXYLUTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloromethyl pivalate is a versatile and highly useful reagent in organic synthesis, valued primarily for its role as a robust alkylating agent. Its structure features a reactive chloromethyl group (-CH2Cl) adjacent to an ester linkage, which is sterically shielded by the bulky, neopentyl-like pivalate (tert-butoxycarbonyl) group. This unique combination of reactivity and steric hindrance makes it an excellent electrophile for introducing the pivaloyloxymethyl (POM) group, a well-known protecting group for alcohols and a pro-moiety in prodrug strategies. In medicinal chemistry and pharmaceutical research, this compound is instrumental in the synthesis of pivaloyloxymethyl-protected nucleosides and other sensitive molecules, enhancing their lipophilicity and oral bioavailability. The mechanism of action involves nucleophilic substitution, where the chloromethyl carbon is attacked by heteroatom nucleophiles (e.g., oxygen, nitrogen), resulting in the formation of a stable ether or ester derivative. This reactivity is crucial for constructing complex molecular architectures, modifying biomolecules, and developing novel chemical probes. Researchers utilize this compound for its ability to impart steric protection to functional groups, thereby improving the stability and pharmacokinetic properties of target compounds under investigative conditions. It is an indispensable tool for chemists working in drug discovery, process development, and advanced material science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

chloromethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRHYQCXXYLUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066445
Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to very faintly yellow clear liquid; [Acros Organics MSDS]
Record name Chloromethyl pivalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18997-19-8
Record name Chloromethyl pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18997-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROMETHYL PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Topic: The Role of Chloromethyl Pivalate in Prodrug Synthesis and Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Chloromethyl Pivalate (B1233124)

Audience: Researchers, Scientists, and Drug Development Professionals

Chloromethyl pivalate serves as a critical reagent in medicinal chemistry for the synthesis of pivaloyloxymethyl (POM) ester prodrugs.[1][2][3] It is not a therapeutic agent itself but an intermediate used to attach the pivaloyloxymethyl promoiety to a parent drug molecule. This chemical modification is a well-established strategy to overcome pharmacokinetic challenges, such as poor membrane permeability and low oral bioavailability, that often limit the clinical utility of promising drug candidates.[1][4]

The underlying principle of the POM-prodrug approach is to mask polar, ionizable functional groups (e.g., phosphates, phosphonates, carboxylic acids) of a parent drug.[5][6] This masking neutralizes the charge and increases the lipophilicity of the molecule, facilitating its passive diffusion across biological membranes like the intestinal epithelium and cell walls.[4][5] Once absorbed and distributed into the target cells, the POM group is designed to be cleaved, releasing the active pharmacological agent.[5]

Mechanism of Action: Bioactivation of POM Prodrugs

The activation of a pivaloyloxymethyl prodrug is a two-step cascade primarily initiated by ubiquitous intracellular and extracellular enzymes. This process ensures the controlled release of the active drug at the site of action.

  • Enzymatic Ester Cleavage: The first and rate-limiting step is the hydrolysis of the pivalate ester bond. This reaction is catalyzed by widely distributed esterase enzymes, particularly carboxylesterases, which are abundant in the liver, plasma, and intestinal mucosa.[7][8] The enzymatic action removes the sterically bulky pivaloyl group, yielding an unstable hydroxymethyl-ester intermediate.

  • Spontaneous Chemical Degradation: The resulting hydroxymethyl intermediate is highly unstable and undergoes rapid, spontaneous (non-enzymatic) degradation.[7] This intramolecular rearrangement cleaves the bond linking the promoiety to the drug, releasing three components:

    • The active parent drug.

    • Formaldehyde.[7]

    • Pivalic acid (trimethylacetic acid).[9]

The release of these byproducts has toxicological implications. Formaldehyde is a known toxin, though it is typically generated in small amounts that can be managed by cellular detoxification pathways. Pivalic acid is primarily eliminated through the formation of pivaloylcarnitine, which is excreted in the urine.[9] This can lead to a depletion of the body's carnitine stores, particularly with high-dose, long-term administration of POM prodrugs, which may necessitate carnitine supplementation.[9]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The conversion of a parent drug to its POM-prodrug derivative leads to significant changes in its physicochemical properties, which in turn enhance its biological performance.

ParameterParent DrugPOM-ProdrugFold ImprovementReference Drug(s)
Lipophilicity (LogP) 0.881.431.6xAmpicillin vs. Pivampicillin
Apparent Permeability (Log Papp) -5.4-2.1 to 7.4Significant IncreaseClodronate vs. Pivaloyloxymethyl esters
In Vitro Antiviral Potency >150x less potent>150x more potent>150xAdefovir (PMEA) vs. Adefovir Dipivoxil (bis(POM)-PMEA)
Hydrolysis Half-Life (10% Rabbit Liver Homogenate) N/A1.1 min (tri-ester)RapidClodronate Pivaloyloxymethyl Esters
Enzyme Kinetics (Carboxylesterase) N/AK_m = 87 µM, V_max = 9.5 µM/minN/Abis(POM)-PMEA

Table 1: Summary of quantitative data illustrating the enhanced properties of POM-prodrugs compared to their parent molecules. Data is compiled from studies on various drugs utilizing the POM moiety.[4][8][10]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis Assay

This protocol is designed to determine the chemical stability and enzymatic hydrolysis rate of a POM-prodrug.

  • Preparation of Media: Prepare solutions of human serum, phosphate-buffered saline (PBS) at pH 7.4, and a 10% liver homogenate (e.g., from rabbit or human) in PBS.[10]

  • Incubation: Dissolve the POM-prodrug in a suitable solvent (e.g., DMSO) and spike it into the pre-warmed (37°C) biological media to a final concentration of approximately 10-50 µM.[8]

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the prodrug and the appearance of the parent drug over time. The half-life (t½) can be calculated from the degradation rate constant.

Protocol 2: Cell Permeability Assay using Caco-2 Monolayers

This protocol assesses the intestinal permeability of the POM-prodrug, modeling its absorption in the human gut.[8]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (either the parent drug or the POM-prodrug) dissolved in HBSS to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS. A sample from the apical chamber should be taken at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the rate of appearance in the basolateral chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the apical chamber.

Mandatory Visualizations

POM Prodrug Activation Pathway cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Spontaneous Degradation Prodrug POM-Prodrug (Lipophilic, Membrane Permeable) Intermediate Unstable Hydroxymethyl Intermediate Prodrug->Intermediate Esterases (e.g., Carboxylesterase) ActiveDrug Active Drug (Pharmacological Effect) Intermediate->ActiveDrug Spontaneous Intramolecular Rearrangement Byproduct1 Pivalic Acid Intermediate->Byproduct1 Spontaneous Intramolecular Rearrangement Byproduct2 Formaldehyde Intermediate->Byproduct2 Spontaneous Intramolecular Rearrangement

Caption: General activation pathway of a Pivaloyloxymethyl (POM) prodrug.

In Vitro Hydrolysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Biological Media (Serum, Liver Homogenate) Incubate Incubate Prodrug in Media at 37°C Media->Incubate Prodrug Prepare Prodrug Stock Solution Prodrug->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile) Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Experimental workflow for an in vitro prodrug hydrolysis assay.

Caco-2 Permeability Assay cluster_setup Experimental Setup cluster_proc Procedure cluster_analysis Analysis & Outcome Transwell Apical Chamber (AP) Caco-2 Monolayer Basolateral Chamber (BL) Add Add Prodrug to Apical Chamber Incubate Incubate at 37°C Add->Incubate Sample Sample from Basolateral Chamber Incubate->Sample Analyze Quantify Prodrug Concentration by LC-MS Sample->Analyze Result Calculate Permeability Coefficient (P_app) Analyze->Result

Caption: Workflow for a Caco-2 cell monolayer permeability experiment.

References

The Pivoxil Pro-moiety: A Technical Guide to the Chloromethyl Pivalate Prodrug Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of a promising drug candidate into a viable therapeutic often hinges on overcoming pharmacokinetic hurdles, particularly poor oral bioavailability. The chloromethyl pivalate (B1233124), or pivoxil, prodrug strategy is a well-established and highly effective approach to enhance the oral absorption of drugs containing polar functional groups, such as carboxylic acids and phosphates. This is achieved by masking these hydrophilic moieties with the lipophilic pivaloyloxymethyl (POM) group, thereby increasing the molecule's permeability across the gastrointestinal membrane. Following absorption, the pivoxil ester is readily cleaved by ubiquitous esterases in the intestines, plasma, and other tissues, releasing the active parent drug. This technical guide provides an in-depth overview of the chloromethyl pivalate prodrug strategy, including its mechanism of action, synthesis, and in vitro evaluation, supported by quantitative data and detailed experimental protocols.

The Pivoxil Prodrug Strategy: Mechanism of Action

The core principle of the pivoxil prodrug strategy lies in the reversible masking of polar, ionizable functional groups to enhance a drug's lipophilicity. This transient chemical modification facilitates passage through the lipid-rich cell membranes of the intestinal epithelium.

The process can be broken down into three key stages:

  • Oral Administration and Absorption: The pivoxil prodrug, being more lipophilic than the parent drug, is more readily absorbed from the gastrointestinal tract into the systemic circulation.

  • Enzymatic Hydrolysis: Once absorbed, the ester linkage of the pivoxil group is rapidly hydrolyzed by non-specific carboxylesterases, which are abundant in the intestinal mucosa, liver, and blood.[1][2]

  • Release of Active Drug and Byproducts: This enzymatic cleavage releases the active parent drug, enabling it to exert its pharmacological effect. The hydrolysis also liberates pivalic acid and formaldehyde (B43269) as byproducts. Pivalic acid is primarily eliminated through the formation of pivaloylcarnitine, which is excreted in the urine.

Quantitative Impact on Pharmacokinetics

The pivoxil prodrug strategy has been successfully employed to significantly improve the oral bioavailability of numerous drugs. The following tables summarize the pharmacokinetic parameters of representative pivoxil prodrugs compared to their parent compounds.

Table 1: Pharmacokinetic Parameters of Cefditoren (B193786) Pivoxil vs. Cefditoren

ParameterCefditoren Pivoxil (Oral)Cefditoren (Oral)Fold IncreaseReference(s)
Oral Bioavailability (%) ~14-20%Poor-[3][4]
Cmax (mg/L) (200 mg dose) 2.6 - 3.1Not applicable-[1]
Cmax (mg/L) (400 mg dose) 3.8 - 4.6Not applicable-[1]
Effect of Food Bioavailability increases by 50-70% with a high-fat meal--[3][4]

Table 2: Pharmacokinetic Parameters of Adefovir Dipivoxil vs. Adefovir

ParameterAdefovir Dipivoxil (Oral)Adefovir (Oral)Fold IncreaseReference(s)
Oral Bioavailability (%) 30 - 45%< 12%~2.5 - 3.75[5]
Cmax (ng/mL) (10 mg dose) 18.4 ± 6.2Not applicable-[6]
Tmax (hr) (10 mg dose) 1.75 (0.5 - 4.0)Not applicable-[6]

Experimental Protocols

General Synthesis of a Pivoxil Prodrug

This protocol provides a general method for the synthesis of a pivaloyloxymethyl ester prodrug from a parent drug containing a carboxylic acid or phosphate (B84403) functional group.

Materials:

  • Parent Drug (containing a carboxylic acid or phosphate group)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes, dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Salt Formation (for carboxylic acids): Dissolve the parent drug in a suitable solvent. Add one equivalent of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) and stir until the salt of the parent drug is formed. The solvent can then be removed under reduced pressure to yield the carboxylate salt.

  • Esterification: Dissolve the parent drug (or its salt) in anhydrous DMF.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (if the free acid is used).

  • Add 1.1 to 1.5 equivalents of this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF and any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pivoxil prodrug.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Hydrolysis Assay in Human Plasma

This protocol describes a method to evaluate the stability of a pivoxil prodrug in human plasma.

Materials:

  • Pivoxil prodrug

  • Human plasma (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

  • Internal standard (a stable compound structurally similar to the analyte)

  • Thermostated water bath or incubator

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the pivoxil prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mM).

    • Prepare a stock solution of the internal standard in a similar manner.

  • Incubation:

    • Pre-warm the human plasma to 37 °C.

    • Spike the plasma with the prodrug stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.

    • Incubate the mixture at 37 °C in a shaking water bath.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma sample.

  • Quenching and Protein Precipitation:

    • Immediately quench the enzymatic reaction and precipitate the plasma proteins by adding a 2-3 fold excess of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by a validated HPLC method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Analysis:

    • Plot the natural logarithm of the remaining prodrug concentration versus time.

    • The slope of the linear regression will give the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) of the prodrug in plasma using the equation: t₁/₂ = 0.693 / k.

Visualizing the Prodrug Strategy

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involved in the this compound prodrug strategy.

G cluster_synthesis Prodrug Synthesis Parent_Drug Parent Drug (with -COOH or -PO3H2) Reaction Esterification Parent_Drug->Reaction Chloromethyl_Pivalate This compound Chloromethyl_Pivalate->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Pivoxil_Prodrug Pivoxil Prodrug Reaction->Pivoxil_Prodrug G cluster_activation Prodrug Activation Pathway Oral_Admin Oral Administration of Pivoxil Prodrug GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Esterases Carboxylesterases (Intestine, Liver, Plasma) Systemic_Circulation->Esterases Active_Drug Active Parent Drug Esterases->Active_Drug Byproducts Byproducts (Pivalic Acid, Formaldehyde) Esterases->Byproducts

References

Chloromethyl Pivalate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Physicochemical Properties, Synthesis, and Applications in Prodrug Synthesis

Chloromethyl pivalate (B1233124), also known as pivaloyloxymethyl chloride (POM-Cl), is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the creation of prodrugs.[1][2] Its unique chemical structure allows for the masking of polar functional groups in parent drug molecules, thereby enhancing their lipophilicity and facilitating improved oral bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of chloromethyl pivalate, detailed experimental protocols for its synthesis, and its primary application in the development of prodrugs.

Core Physicochemical Properties

This compound is a colorless to slightly yellow, clear liquid with a characteristic odor.[1][2][3] It is a flammable liquid and vapor.[4][5] Key identifying information and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound
IdentifierValueReference
CAS Number 18997-19-8[1][4]
Molecular Formula C6H11ClO2[1][4]
Molecular Weight 150.60 g/mol [1][4]
IUPAC Name chloromethyl 2,2-dimethylpropanoate[4]
Synonyms POM-Cl, Pivaloyloxymethyl chloride, Chloromethyl trimethylacetate[6][7]
InChI Key GGRHYQCXXYLUTL-UHFFFAOYSA-N[4]
SMILES CC(C)(C)C(=O)OCCl[4]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Appearance Colorless to very faintly yellow clear liquid[1][3][4]
Density 1.045 g/mL at 25 °C[1][3]
Boiling Point 146-148 °C[1][3]
Melting Point < -40 °C[3][8]
Flash Point 40 °C (104 °F)[1][3][5]
Solubility Miscible with most organic solvents. Immiscible in water.[1][2][3]
Refractive Index n20/D 1.417[1][3]
Vapor Density 5.19 (Air = 1.0)[9]
Stability Stable under normal conditions.[9]

Synthesis of this compound: An Experimental Protocol

This compound is typically synthesized via the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalytic amount of zinc chloride.[1]

Experimental Protocol:

  • Reactants:

    • Pivaloyl chloride (8.56 g, 71 mmol)

    • Paraformaldehyde (2.13 g, 71 mmol)

    • Zinc chloride (75 mg, 0.55 mmol)

  • Procedure:

    • A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is stirred at 80 °C for 2 hours.

    • The reaction mixture is then purified by vacuum distillation.

  • Product:

    • This compound is obtained as a colorless oil.

    • Yield: 6.29 g (59%)

    • Boiling Point: 80 °C at 15 mmHg[1]

G Synthesis of this compound A Pivaloyl Chloride D Reaction at 80°C for 2h A->D B Paraformaldehyde B->D C Zinc Chloride (catalyst) C->D E Crude Product D->E F Vacuum Distillation E->F G This compound F->G

Synthesis Workflow

Application in Prodrug Development

The primary utility of this compound in drug development lies in its function as a protecting group to form pivaloyloxymethyl (POM) esters. This strategy is employed to enhance the oral absorption of drugs that are poorly absorbed due to high polarity. The POM group is designed to be cleaved in vivo by esterases, releasing the active parent drug.

A notable example is the synthesis of sulbactam (B1307) pivoxil, a prodrug of the β-lactamase inhibitor sulbactam. This compound reacts with the sodium salt of sulbactam to yield sulbactam pivoxil.[1] Another application is in the acylation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to produce bis(pivaloyloxymethyl) PMEA (adefovir dipivoxil), which demonstrates enhanced in vitro potency against HSV-2.

G This compound in Prodrug Synthesis cluster_0 Prodrug Synthesis cluster_1 In Vivo Activation A This compound (POM-Cl) C Nucleophilic Substitution A->C B Parent Drug (e.g., Sulbactam Sodium Salt) B->C D POM-Prodrug (e.g., Sulbactam Pivoxil) C->D E POM-Prodrug F Esterase Cleavage E->F G Active Parent Drug F->G H Pivalic Acid + Formaldehyde F->H

Prodrug Synthesis and Activation

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause severe skin burns and eye damage.[4][5] Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[7][9] It should be stored in a well-ventilated, cool, and dry place away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

References

A Technical Guide to the Synthesis of Chloromethyl Pivalate from Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chloromethyl pivalate (B1233124), a key intermediate in the pharmaceutical and fine chemical industries, with a focus on its preparation from pivaloyl chloride. This document details the prevalent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to facilitate comparison and replication.

Introduction

Chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl), is a crucial reagent for the introduction of the pivaloyloxymethyl (POM) protecting group, which is frequently employed in the synthesis of prodrugs to enhance their lipophilicity and oral bioavailability. The primary and most established route for its synthesis involves the reaction of pivaloyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, often facilitated by a Lewis acid catalyst.

Synthetic Methodologies

Two primary methods for the synthesis of this compound from pivaloyl chloride have been identified and are detailed below.

Method 1: Lewis Acid Catalyzed Reaction with Paraformaldehyde

The most common laboratory-scale synthesis involves the reaction of pivaloyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1] The catalyst activates the pivaloyl chloride, making it more susceptible to nucleophilic attack by formaldehyde, which is generated from the depolymerization of paraformaldehyde.[1]

Method 2: Industrial Solvent-Free Synthesis with Thionyl Chloride Co-catalyst

An industrially advantageous method utilizes thionyl chloride as a co-catalyst in a solvent-free reaction between pivaloyl chloride and paraformaldehyde.[2] The thionyl chloride serves a dual purpose: it reacts with any residual water in the paraformaldehyde to generate hydrogen chloride in situ, which promotes the primary reaction, and it consumes water, thereby suppressing the formation of pivalic acid as a byproduct.[1][2] This method is reported to produce high-purity this compound in high yields.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Synthesis of this compound via Lewis Acid Catalysis

ParameterMethod 1A
Reactants
Pivaloyl Chloride8.56 g (71 mmol)
Paraformaldehyde2.13 g (71 mmol)
Zinc Chloride75 mg (0.55 mmol)
Reaction Conditions
Temperature80 °C
Time2 hours
Product
Yield59%
PurityNot Reported
Reference [3][4]

Table 2: Industrial Synthesis of this compound with Thionyl Chloride Co-catalyst

ParameterMethod 2A
Reactants
Pivaloyl Chloride & Thionyl Chloride47.6 g Thionyl Chloride
Paraformaldehyde (95% purity)75.9 g
Zinc Chloride4.0 g
Reaction Conditions
Temperature60 °C
Time5 hours addition + 5 hours reaction
Product
Yield93.5%
Purity99.7%
Reference [2]

Experimental Protocols

Detailed Experimental Protocol for Method 1A

Materials:

  • Pivaloyl chloride (8.56 g, 71 mmol)

  • Paraformaldehyde (2.13 g, 71 mmol)

  • Zinc chloride (75 mg, 0.55 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • A mixture of pivaloyl chloride (8.56 g), paraformaldehyde (2.13 g), and zinc chloride (75 mg) is combined in a round-bottom flask equipped with a magnetic stirrer.[3][4]

  • The mixture is stirred at 80 °C for 2 hours.[3][4]

  • After the reaction is complete, the crude product is purified by vacuum distillation to afford this compound as a colorless oil.[3][4]

Detailed Experimental Protocol for Method 2A

Materials:

  • Pivaloyl chloride

  • Thionyl chloride (47.6 g)

  • Paraformaldehyde (95% purity, 75.9 g)

  • Zinc chloride (4.0 g)

  • Reactor with temperature control and stirrer

  • Washing and extraction apparatus

  • Calcium chloride (for drying)

  • Distillation apparatus

Procedure:

  • Pivaloyl chloride, 47.6 g of thionyl chloride, and 4.0 g of zinc chloride are placed in a reactor.[2]

  • The temperature is raised to 60 °C with stirring.[2]

  • 75.9 g of paraformaldehyde (95% purity) is added over a period of 5 hours.[2]

  • The mixture is then reacted at 60 °C for an additional 5 hours.[2]

  • After the reaction, the mixture is cooled to room temperature.[2]

  • 160.0 g of water is added for washing, and the lower aqueous layer is extracted.[2]

  • 30.0 g of calcium chloride is added to the organic layer for dehydration.[2]

  • The calcium chloride is removed by filtration, and the filtrate is distilled to obtain this compound as a colorless, transparent liquid.[2]

Visualization of Reaction Pathway and Experimental Workflow

Reaction Pathway

Reaction_Pathway pivaloyl_chloride Pivaloyl Chloride activated_complex Activated Complex pivaloyl_chloride->activated_complex paraformaldehyde Paraformaldehyde paraformaldehyde->activated_complex zncl2 ZnCl2 (catalyst) zncl2->activated_complex activates chloromethyl_pivalate This compound activated_complex->chloromethyl_pivalate

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start mixing Mixing of Reactants (Pivaloyl Chloride, Paraformaldehyde, Catalyst) start->mixing reaction Heating and Stirring (e.g., 80°C for 2h or 60°C for 10h) mixing->reaction workup Work-up (e.g., Washing with water) reaction->workup drying Drying (e.g., with CaCl2) workup->drying purification Purification (Vacuum Distillation) drying->purification characterization Characterization (e.g., NMR, GC) purification->characterization product This compound characterization->product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from pivaloyl chloride is a well-established and versatile reaction. The choice between the standard Lewis acid-catalyzed method and the solvent-free industrial process with a thionyl chloride co-catalyst will depend on the desired scale, yield, and purity requirements. The provided data and protocols offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

The Pivaloyloxymethyl (POM) Protecting Group: A Technical Guide to Synthesis and Application Utilizing Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pivaloyloxymethyl (POM) group is a crucial protecting group in modern organic synthesis, particularly valued in the field of drug development for its role in creating prodrugs. This technical guide provides an in-depth overview of the use of chloromethyl pivalate (B1233124) as the primary reagent for introducing the POM moiety onto various functional groups, enhancing the lipophilicity and oral bioavailability of parent molecules.[1][2] The POM group's utility is underscored by its presence in several clinically approved drugs, including the antiviral adefovir (B194249) dipivoxil and the β-lactamase inhibitor prodrug sulbactam (B1307) pivoxil.[3][4][5]

This guide offers detailed experimental protocols, a summary of quantitative data, and visualizations of key chemical processes to aid researchers in the effective application of this important synthetic tool.

Core Concepts and Applications

The POM group, with the chemical formula (CH₃)₃C-CO-O-CH₂-, is typically attached to acidic functional groups such as carboxylic acids, phosphoric acids, phenols, and amines.[6] The resulting pivaloyloxymethyl ester or related linkage masks the polar functional group, thereby increasing the molecule's lipid solubility.[2] This enhanced lipophilicity can significantly improve a drug's ability to passively diffuse across biological membranes, leading to better oral absorption.

Once inside the body, the POM group is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug at the desired site of action.[2] This prodrug strategy is a powerful tool for overcoming pharmacokinetic challenges in drug design.

Synthesis of POM-Protected Compounds

The most common and direct method for the introduction of the POM group is the reaction of a suitable nucleophile with chloromethyl pivalate ((CH₃)₃CCOOCH₂Cl). The reaction proceeds via a nucleophilic substitution, where the heteroatom of the functional group to be protected attacks the electrophilic chloromethyl carbon, displacing the chloride ion.[2]

General Experimental Workflow

The synthesis of POM-protected compounds generally follows a straightforward workflow, which can be adapted based on the specific substrate and scale of the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant Substrate (Carboxylic Acid, Phenol (B47542), Amine) Solvent_Base Dissolve in Anhydrous Solvent + Add Base (e.g., K₂CO₃, Et₃N) Reactant->Solvent_Base 1 Add_POMCl Add this compound Solvent_Base->Add_POMCl 2 Stir Stir at RT or with Gentle Heating Add_POMCl->Stir 3 Filter Filter to Remove Base/Salts Stir->Filter 4 Evaporate Evaporate Solvent Filter->Evaporate 5 Purify Purification (Column Chromatography/Recrystallization) Evaporate->Purify 6 Characterize Characterization (NMR, MS, IR) Purify->Characterize 7

Caption: General experimental workflow for POM protection.
Protection of Carboxylic Acids

The esterification of carboxylic acids with this compound is a widely used method for producing POM-protected prodrugs. The reaction is typically carried out by first converting the carboxylic acid to its more nucleophilic carboxylate salt.

Reaction Mechanism:

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_product Product Formation R-COOH R-COOH Base + Base R-COOH->Base R-COO- R-COO⁻ Base->R-COO- POM-Cl Cl-CH₂-O-CO-C(CH₃)₃ R-COO-->POM-Cl SN2 Product R-COO-CH₂-O-CO-C(CH₃)₃ POM-Cl->Product Cl- + Cl⁻ Product->Cl-

Caption: Reaction mechanism for POM protection of carboxylic acids.

Experimental Protocol:

A general procedure for the synthesis of pivaloyloxymethyl esters of carboxylic acids is as follows:

  • Dissolution: Dissolve the carboxylic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.

  • Deprotonation: Add a base to the solution to form the carboxylate salt. Common bases include potassium carbonate, triethylamine, or sodium hydride. For substrates that are already salts, such as sulbactam sodium, this step is omitted.[1][7]

  • Addition of this compound: Add this compound to the reaction mixture. The molar ratio of the carboxylate to this compound is typically in the range of 1:1 to 1:1.5.[7]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to around 50-60°C.[8] Reaction times can vary from a few hours to overnight, and progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is typically diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The crude product is purified by evaporation of the solvent followed by column chromatography on silica (B1680970) gel or recrystallization.

Quantitative Data for POM Protection of Carboxylic Acids:

SubstrateBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Sulbactam SodiumDMSO20-251885[7]
Sulbactam Potassium SaltDMF10-15895[9]
Sulbactam Ammonium SaltDMF10-15795.5[9]
AdefovirTriethylamine50-555-7>74[3]
Ofloxacin (B1677185)Acetonitrile---[10]
Protection of Phenols and Amines

While less common than for carboxylic acids, this compound can also be used to protect phenols and amines. The general principle remains the same, involving the deprotonation of the phenol or amine followed by nucleophilic attack on this compound. For amines, this N-protection can render the nitrogen atom non-nucleophilic, allowing for selective reactions at other sites in the molecule.

Detailed experimental protocols for the POM protection of a wide range of phenols and amines are less commonly reported in the literature, but the general procedure for carboxylic acids can be adapted, typically using a suitable base to deprotonate the substrate.

Deprotection of the POM Group

The removal of the POM protecting group is a critical step, especially in the context of prodrugs where cleavage occurs in vivo. In a laboratory setting, deprotection can be achieved under various conditions.

Experimental Protocol for Deprotection:

A common method for the deprotection of POM esters involves basic hydrolysis:

  • Dissolution: Dissolve the POM-protected compound in a suitable solvent mixture, such as methanol/water or tetrahydrofuran/water.

  • Addition of Base: Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

  • Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

  • Work-up: Neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the deprotected product by column chromatography or recrystallization as needed.

It is important to note that the stability of the POM group can be influenced by the steric and electronic environment of the molecule. For instance, the bulky tert-butyl group of the pivalate moiety provides significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered esters.

Characterization of POM-Protected Compounds

The successful formation of a POM-protected compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The pivaloyloxymethyl group gives rise to two characteristic signals:

    • A singlet at approximately δ 1.24 ppm corresponding to the nine equivalent protons of the tert-butyl group.[11]

    • A singlet at approximately δ 5.72 ppm corresponding to the two protons of the -O-CH₂-O- methylene (B1212753) group.[11]

  • ¹³C NMR: The carbon signals for the POM group typically appear in the following regions:

    • The quaternary carbon of the tert-butyl group.

    • The methyl carbons of the tert-butyl group.

    • The methylene carbon (-O-CH₂-O-).

    • The carbonyl carbon of the ester.

Infrared (IR) Spectroscopy:

The IR spectrum of a POM-protected compound will show a characteristic strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1730-1750 cm⁻¹.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the pivaloyloxymethyl (POM) protecting group. This strategy is of particular importance in medicinal chemistry and drug development for the creation of prodrugs with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of the synthesis, deprotection, and characterization of POM-protected compounds, offering researchers the necessary information to confidently apply this methodology in their work. The provided protocols and data serve as a valuable starting point for the development of novel POM-protected molecules.

References

In-Depth Technical Guide: Chloromethyl Pivalate (CAS 18997-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloromethyl pivalate (B1233124) (CAS 18997-19-8), a versatile reagent widely utilized in pharmaceutical and organic synthesis. This document details its chemical properties, synthesis protocols, and key applications, with a focus on its role as a prodrug-forming moiety and a protecting agent.

Chemical Information and Properties

Chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl), is a reactive organic compound essential for the introduction of the pivaloyloxymethyl (POM) group in the synthesis of various molecules.[1][2] The POM group is a critical component in the design of prodrugs, enhancing the lipophilicity and oral bioavailability of parent drug molecules.[1]

Structure:

Synonyms: 2,2-Dimethylpropanoic acid chloromethyl ester, Chloromethyl 2,2-dimethylpropanoate, Pivalic acid chloromethyl ester, POM-Cl, Pivaloyloxymethyl chloride.[1][3][4][5]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Identifier Value Reference
CAS Number 18997-19-8[1][2][3][4][6]
Molecular Formula C6H11ClO2[1][3][6]
Molecular Weight 150.60 g/mol [2][5][6]
InChI Key GGRHYQCXXYLUTL-UHFFFAOYSA-N[3][7]
SMILES CC(C)(C)C(=O)OCCl[6][7]
Property Value Reference
Appearance Clear colorless to slightly yellow liquid[1][3]
Boiling Point 146-148 °C (lit.)[1][7]
Density 1.045 g/mL at 25 °C (lit.)[1][7]
Refractive Index n20/D 1.417 (lit.)[1][7]
Flash Point 40 °C (104 °F) - closed cup[6][7]
Solubility Miscible with most organic solvents; immiscible with water[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[1][6]

Experimental Protocol: Synthesis from Pivaloyl Chloride and Paraformaldehyde

This protocol is adapted from a literature procedure.[6]

Materials:

  • Pivaloyl chloride (8.56 g, 71 mmol)

  • Paraformaldehyde (2.13 g, 71 mmol)

  • Zinc chloride (75 mg, 0.55 mmol)

Procedure:

  • A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is prepared in a suitable reaction vessel.

  • The mixture is stirred at 80 °C for 2 hours.

  • After the reaction is complete, the product is purified by vacuum distillation.

Expected Outcome: This procedure affords this compound as a colorless oil with a yield of approximately 59%.[6] The boiling point of the purified product is 80 °C at 15 mmHg.[6]

Synthesis_of_Chloromethyl_Pivalate pivaloyl_chloride Pivaloyl Chloride reaction Reaction 80 °C, 2h pivaloyl_chloride->reaction paraformaldehyde Paraformaldehyde paraformaldehyde->reaction zncl2 ZnCl2 (catalyst) zncl2->reaction purification Vacuum Distillation reaction->purification product This compound purification->product

Synthesis of this compound.

Applications in Pharmaceutical Development

This compound is a key reagent for introducing the pivaloyloxymethyl (POM) protecting group, which is widely used to synthesize prodrugs of various active pharmaceutical ingredients (APIs). The POM group can mask polar functional groups, thereby increasing the lipophilicity and membrane permeability of the API, which often leads to improved oral bioavailability.[1]

Prodrug Synthesis

The reactivity of the chloromethyl group allows for its facile reaction with nucleophiles such as carboxylates and phosphates on drug molecules.[1][8]

General Reaction Scheme:

Prodrug_Synthesis drug Drug-X-H (X = O, N) reaction Nucleophilic Substitution drug->reaction pom_cl This compound pom_cl->reaction base Base base->reaction prodrug Drug-X-CH2-O-Pivaloyl (POM-Prodrug) reaction->prodrug Amine_Protection amine R-NH2 reaction N-Alkylation amine->reaction pom_cl This compound pom_cl->reaction base Base base->reaction protected_amine R-NH-CH2-O-Pivaloyl (N-POM protected amine) reaction->protected_amine

References

A Comprehensive Technical Guide to the Solubility of Chloromethyl Pivalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of chloromethyl pivalate (B1233124), a key intermediate in pharmaceutical synthesis. While precise quantitative solubility data is not extensively available in published literature, this document compiles existing qualitative information and presents a comprehensive experimental protocol for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to Chloromethyl Pivalate

This compound (CAS 18997-19-8), also known as pivaloyloxymethyl chloride (POM-Cl), is a reactive alkylating agent widely used in organic synthesis. Its primary application lies in the introduction of the pivaloyloxymethyl (POM) protecting group, particularly for carboxylic acids, alcohols, and amines. In drug development, the POM group is often employed to create prodrugs, enhancing the bioavailability of parent drug molecules. Given its role in synthesis and formulation, understanding the solubility of this compound in a range of organic solvents is critical for reaction optimization, purification, and handling.

Qualitative Solubility of this compound

General assessments from various chemical suppliers and databases indicate that this compound is a colorless to faintly yellow liquid that is immiscible with water but miscible with most common organic solvents.[1][2][3] Specific qualitative descriptors found in the literature are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

SolventChemical FormulaPolarity IndexQualitative Solubility
ChloroformCHCl₃4.1Slightly Soluble[1]
Ethyl AcetateC₄H₈O₂4.4Sparingly Soluble[1]
General Organic Solvents--Miscible[1][2][3]
WaterH₂O10.2Immiscible/Insoluble[1][2][4]

It is important to note that "miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. However, for practical applications such as reaction chemistry and chromatography, precise quantitative solubility is often required. The lack of specific numerical data in the public domain necessitates experimental determination.

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. The recommended approach is the isothermal shake-flask method, which is considered a reliable technique for solubility measurement.[5] The concentration of the dissolved this compound in the saturated solution can then be determined using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Analytical Measurement (HPLC):

    • Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

    • Analyze the calibration standards using the HPLC system to generate a calibration curve.

    • Analyze the diluted, filtered sample from the saturated solution.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow and Solvent Selection

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a decision-making pathway for solvent selection based on the obtained solubility data.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample dilute Dilute for analysis filter_sample->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate solubility analyze->calculate calibrate Generate calibration curve calibrate->calculate report Report results (g/100mL, mol/L) calculate->report

Caption: Workflow for the experimental determination of this compound solubility.

solvent_selection start Define Application Requirement (e.g., Reaction, Purification) solubility_data Obtain Quantitative Solubility Data for a Range of Solvents start->solubility_data decision Is Solubility > Required Concentration? solubility_data->decision select_solvent Select Solvent decision->select_solvent Yes reject_solvent Reject Solvent / Consider Alternatives decision->reject_solvent No consider_other Consider other factors (e.g., boiling point, toxicity, cost) select_solvent->consider_other final_selection Final Solvent Choice consider_other->final_selection

Caption: Decision pathway for solvent selection based on solubility data.

Conclusion

While qualitative data suggests that this compound is miscible with a wide array of organic solvents, the lack of quantitative data in the public domain necessitates experimental determination for specific applications. The provided shake-flask and HPLC protocol offers a robust method for researchers to obtain this critical information. A systematic approach to determining solubility will enable more efficient process development, reaction optimization, and formulation design in the pharmaceutical industry.

References

The Pivotal Role of Chloromethyl Pivalate in Modern Medicinal Chemistry: A Technical Guide to Pivaloyloxymethyl (POM) Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl pivalate (B1233124) has emerged as a critical reagent in medicinal chemistry, primarily for its role in the synthesis of pivaloyloxymethyl (POM) or pivoxil prodrugs. This strategy has been successfully employed to overcome significant pharmacokinetic challenges of parent drugs, particularly those containing carboxylic acid or phosphonate (B1237965) moieties. By masking these polar groups, the POM moiety enhances lipophilicity, leading to improved oral bioavailability and cellular penetration. This technical guide provides an in-depth exploration of the key applications of chloromethyl pivalate, featuring quantitative data on the enhancement of drug delivery, detailed experimental protocols for the synthesis and evaluation of POM prodrugs, and visual representations of key pathways and workflows.

Introduction: The Prodrug Concept and the Rise of the POM Moiety

The development of a successful therapeutic agent hinges not only on its pharmacodynamic properties but also on its pharmacokinetic profile. Many promising drug candidates fail to reach the clinic due to poor absorption, distribution, metabolism, and excretion (ADME) characteristics. The prodrug approach, where a pharmacologically inactive derivative of a parent drug is designed to undergo biotransformation in vivo to release the active agent, is a well-established strategy to surmount these hurdles.

This compound is instrumental in the formation of pivaloyloxymethyl esters, a highly effective prodrug strategy.[1] The bulky pivaloyl group provides steric hindrance, protecting the ester linkage from premature hydrolysis.[2] Once absorbed, the POM group is readily cleaved by ubiquitous cellular esterases, releasing the active drug, formaldehyde, and pivalic acid. This approach has been particularly fruitful for drugs with poor oral bioavailability due to high polarity.

Key Applications and Case Studies

The utility of this compound is best illustrated through its application in several clinically successful drugs. The POM moiety has been shown to significantly improve the oral bioavailability of various therapeutic agents.

Adefovir (B194249) Dipivoxil: An Antiviral Agent

Adefovir is an acyclic nucleoside phosphonate with potent activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). However, its phosphonate group imparts a high negative charge at physiological pH, severely limiting its oral absorption. To address this, adefovir dipivoxil, the bis(pivaloyloxymethyl) ester of adefovir, was developed.[3] This prodrug exhibits markedly improved oral bioavailability, allowing for effective oral administration in the treatment of chronic hepatitis B.[4] The oral bioavailability of adefovir from adefovir dipivoxil is approximately 59%.[4] In vitro studies have demonstrated a more than 150-fold increase in potency against HSV-2 for the prodrug compared to the parent compound.[5]

Sulbactam (B1307) Pivoxil: A β-Lactamase Inhibitor

Sulbactam is a β-lactamase inhibitor administered to extend the spectrum of β-lactam antibiotics. However, it suffers from limited oral bioavailability.[6] The pivoxil prodrug, sulbactam pivoxil, demonstrates superior absorption, leading to higher serum concentrations after oral administration compared to sulbactam itself.[7][8]

Cefditoren Pivoxil: A Cephalosporin (B10832234) Antibiotic

Cefditoren is a third-generation cephalosporin antibiotic with broad-spectrum activity. The parent drug's oral absorption is poor. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to release the active cefditoren.[9] This enhances its oral bioavailability, which is estimated to be around 14% under fasting conditions.[10]

Pivmecillinam (B1664848): A Penicillin Antibiotic

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam (B1665348), an amidinopenicillin antibiotic. While mecillinam has poor oral bioavailability, pivmecillinam is well-absorbed and is primarily used for the treatment of uncomplicated urinary tract infections.[11][12]

Quantitative Data on Pharmacokinetic Improvements

The following tables summarize the improvements in key pharmacokinetic parameters achieved through the use of the pivaloyloxymethyl prodrug strategy.

DrugProdrugImprovement in BioavailabilityReference
AdefovirAdefovir DipivoxilOral bioavailability of ~59%[4]
SulbactamSulbactam PivoxilSignificantly improved oral absorption and higher serum levels[6][7][8]
CefditorenCefditoren PivoxilOral bioavailability of ~14% (fasting)[10]
MecillinamPivmecillinamEstimated oral bioavailability of 25-35%[11]
OfloxacinOfloxacin-PVMAvoids chelation with metal ions, maintaining bioavailability[13]

Table 1: Improvement in Oral Bioavailability of POM Prodrugs Compared to Parent Drugs.

ProdrugCmax (ng/mL)Tmax (hr)Half-life (hr)Reference
Adefovir Dipivoxil (10 mg)18.4 ± 6.260.58 - 4.00 (median 1.75)~10.2 (in woodchucks)[4]
Cefditoren Pivoxil (200 mg)1800 ± 600 (fasting)1.5 - 3.0~1.5[10]

Table 2: Pharmacokinetic Parameters of Selected POM Prodrugs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of pivaloyloxymethyl prodrugs.

Synthesis of a Representative POM Prodrug: Sulbactam Pivoxil

This protocol is based on an efficient synthesis method for sulbactam pivoxil.[6][7][9]

Materials:

  • Sulbactam sodium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cetyltrimethylammonium chloride (phase transfer catalyst)

  • Ice water

  • 95% Ethanol

  • Absolute ethanol

Equipment:

  • Three-necked reaction flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a 500 mL three-necked reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 25.5 g (0.1 mol) of sulbactam sodium and 140 mL of DMSO.

  • Under stirring, add 1.5 g of the phase transfer catalyst, cetyltrimethylammonium chloride.

  • Charge a dropping funnel with 18.5 mL (0.12 mol) of this compound.

  • Maintain the reaction temperature at 25°C and add the this compound dropwise.

  • After the addition is complete, continue the reaction at 28°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into 560 mL of ice water to induce crystallization.

  • Filter the resulting precipitate.

  • Wash the filter cake three times with 30 mL of cold water each, followed by two washes with 20 mL of 95% ethanol, and finally two washes with 20 mL of absolute ethanol.

  • Dry the product under vacuum at 40°C for 3 hours to obtain sulbactam pivoxil. The expected yield is approximately 92.9%.

In Vitro Evaluation: Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of a POM prodrug in plasma.

Materials:

  • Test prodrug

  • Control compound (e.g., a compound with known plasma stability)

  • Plasma (e.g., human, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard for analytical quantification

Equipment:

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a stock solution of the test prodrug and control compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding a multiple volume of cold acetonitrile (containing an internal standard) to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of the remaining prodrug and the formed parent drug.

  • Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute time point and determine the half-life (t½) of the prodrug in plasma.

In Vivo Evaluation: Oral Bioavailability Study in Rats

This is a general protocol for assessing the oral bioavailability of a POM prodrug in a rat model.

Materials:

  • Test prodrug

  • Vehicle for oral administration (e.g., carboxymethylcellulose, polyethylene (B3416737) glycol)

  • Vehicle for intravenous administration (if determining absolute bioavailability)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic

  • Heparinized syringes or tubes for blood collection

Equipment:

  • Oral gavage needles

  • Syringes for intravenous injection

  • Blood collection supplies

  • Centrifuge

  • Analytical equipment (HPLC or LC-MS/MS)

Procedure:

  • Fast the rats overnight before dosing but allow free access to water.

  • Divide the rats into groups for oral and intravenous administration.

  • For the oral group, administer a single dose of the test prodrug formulated in a suitable vehicle via oral gavage.

  • For the intravenous group (for absolute bioavailability determination), administer a single dose of the parent drug or prodrug via tail vein injection.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or -80°C until analysis.

  • Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract the prodrug and parent drug.

  • Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of POM prodrug activation and a typical workflow for their development.

G cluster_0 In Vivo Activation POM_Prodrug Pivaloyloxymethyl (POM) Prodrug (Lipophilic, Orally Absorbed) Intermediate Unstable Intermediate POM_Prodrug->Intermediate Esterase Cleavage Active_Drug Active Drug (Pharmacologically Active) Intermediate->Active_Drug Spontaneous Decomposition Byproducts Byproducts (Pivalic Acid + Formaldehyde) Intermediate->Byproducts

Enzymatic cleavage pathway of a POM prodrug.

G cluster_1 Prodrug Development Workflow Parent_Drug Parent Drug Identification (Poor PK Properties) Prodrug_Synthesis POM Prodrug Synthesis (using this compound) Parent_Drug->Prodrug_Synthesis In_Vitro_Eval In Vitro Evaluation (Solubility, Stability, Permeability) Prodrug_Synthesis->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Eval->In_Vivo_PK Promising Candidates Preclinical_Dev Preclinical Development (Toxicology, Formulation) In_Vivo_PK->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

General experimental workflow for POM prodrug development.

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry, enabling the successful development of numerous oral medications through the pivaloyloxymethyl prodrug strategy. This approach effectively enhances the bioavailability of drugs with unfavorable physicochemical properties, thereby expanding the therapeutic potential of a wide range of active pharmaceutical ingredients. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of next-generation prodrugs. As the demand for orally administered therapeutics continues to grow, the applications of this compound are poised to expand, further solidifying its importance in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to Chloromethyl Pivalate: Synonyms, Properties, and Applications in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl pivalate (B1233124) is a pivotal chemical intermediate, extensively utilized in pharmaceutical sciences as a protecting group and as a linker in the formation of pivoxil prodrugs. This guide provides an in-depth overview of its synonyms, alternative names, and critical physicochemical properties. Furthermore, it details its primary application in organic synthesis, focusing on the generation of pivaloyloxymethyl (POM) esters to enhance the bioavailability of therapeutic agents. Detailed experimental protocols for its synthesis and use in prodrug formation are presented, alongside a mechanistic exploration of the intracellular release of the active drug. This document serves as a comprehensive technical resource for professionals in drug development and chemical research.

Nomenclature and Identification

Chloromethyl pivalate is known by a variety of names in chemical literature and commerce. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4][5][6][7][8][9][10][11]

Type Name/Identifier
Common Name This compound
IUPAC Name chloromethyl 2,2-dimethylpropanoate[9][10][12][13]
Synonyms Pivaloyloxymethyl chloride (POM-Cl)[1][3][6][9][11][14]
Chloromethyl 2,2-dimethylpropionate[1][5][7][9]
Chloromethyl trimethylacetate[2][4][5][6][9]
2,2-Dimethylpropionic acid chloromethyl ester[1][2][4][5][7][8][11]
Pivalic acid chloromethyl ester[2][4][7][8][10]
Propanoic acid, 2,2-dimethyl-, chloromethyl ester[1][7][15]
((TERT-BUTYLCARBONYL)OXY)METHYL CHLORIDE[1][5]
(2,2-DIMETHYL-1-OXOPROPOXY)METHYL CHLORIDE[1][5][7][9][15]
CAS Number 18997-19-8[1][3]
EC Number 242-735-1[2][16]
UNII ZQU16YZ6MF[1][10]
InChI Key GGRHYQCXXYLUTL-UHFFFAOYSA-N[5][7][13][14][16]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data of this compound

Property Value Reference
Molecular Formula C₆H₁₁ClO₂[2][3]
Molecular Weight 150.60 g/mol [3][10]
Appearance Clear colorless to slightly yellow liquid[2][6][13][15][17]
Melting Point < -40 °C[2][6]
Boiling Point 146-148 °C (lit.)[2][6][16]
Density 1.045 g/mL at 25 °C (lit.)[2][6][16]
Refractive Index (n20/D) 1.417 (lit.)[2][6][16]
Flash Point 40 °C (104 °F) - closed cup[2][18]
Water Solubility Immiscible[2][16]
Solubility in Organic Solvents Miscible with most organic solvents[2][16]

Applications in Pharmaceutical Synthesis

The primary utility of this compound in the pharmaceutical industry is as a precursor to the pivaloyloxymethyl (POM) or pivoxil moiety in prodrugs.[19] This strategy is employed to enhance the oral bioavailability of drugs that are poorly absorbed. The lipophilic POM group masks polar functional groups, such as carboxylic acids, facilitating passage through the intestinal mucosa.[19] Once absorbed, the prodrug is rapidly hydrolyzed by endogenous esterases to release the active pharmaceutical ingredient (API).[7]

Notable examples of pivoxil prodrugs synthesized using this compound or its iodo-analogue include:

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[8][17]

Reaction: Pivaloyl Chloride + Paraformaldehyde --(ZnCl₂)--> this compound

Detailed Protocol:

  • Combine pivaloyl chloride (1.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of anhydrous zinc chloride (e.g., 0.01 eq) in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture with stirring to 80 °C for approximately 2 hours.[17]

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by vacuum distillation (boiling point approx. 80 °C at 15 mmHg) to yield this compound as a colorless oil.[17]

General Protocol for Pivoxil Prodrug Synthesis (Esterification of a Carboxylic Acid)

This protocol describes a general method for the esterification of a carboxylic acid-containing drug (API-COOH) to its corresponding pivoxil prodrug using this compound.

Reaction: API-COO⁻Na⁺ + ClCH₂OCOC(CH₃)₃ → API-COOCH₂OCOC(CH₃)₃ + NaCl

Detailed Protocol:

  • Salt Formation: Dissolve the carboxylic acid-containing API (1.0 eq) in a suitable solvent (e.g., DMF, DMSO). Add an equimolar amount of a base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine) to form the carboxylate salt in situ.

  • Esterification: To the solution of the carboxylate salt, add this compound (1.0-1.2 eq). The reaction is typically conducted at temperatures ranging from ambient to slightly elevated, depending on the reactivity of the substrate. In some cases, a phase transfer catalyst like tetrabutylammonium (B224687) bromide may be added to facilitate the reaction, especially in biphasic systems.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine to remove any remaining salts and solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as crystallization or column chromatography, to yield the pure pivoxil prodrug.

Mechanistic Insights and Visualizations

Synthesis of a Pivoxil Prodrug

The synthesis of a pivoxil prodrug from a carboxylic acid-containing API is a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic chloromethyl group of this compound and displacing the chloride leaving group.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products API_COOH API-COOH (Active Drug) API_COONa API-COO⁻Na⁺ (Carboxylate Salt) API_COOH->API_COONa Deprotonation Base Base (e.g., NaHCO₃) Base->API_COONa CMP This compound (POM-Cl) Prodrug API-COOCH₂OCOC(CH₃)₃ (Pivoxil Prodrug) CMP->Prodrug API_COONa->Prodrug Nucleophilic Substitution (SN2) Salt Salt (e.g., NaCl)

Caption: Workflow for the synthesis of a pivoxil prodrug.

Intracellular Activation of a Pivoxil Prodrug

Upon oral administration and absorption, pivoxil prodrugs are transported into cells. Inside the cell, ubiquitous esterase enzymes recognize and hydrolyze the pivaloyloxymethyl ester bond. This enzymatic cleavage releases the active drug, along with pivalic acid and formaldehyde (B43269) as byproducts.[16]

G cluster_prodrug In Circulation / Extracellular cluster_cell Intracellular Environment Prodrug Pivoxil Prodrug (Lipophilic) Prodrug_in Pivoxil Prodrug Prodrug->Prodrug_in Passive Diffusion across Cell Membrane Active_Drug Active Drug (API-COOH) (Pharmacologically Active) Prodrug_in->Active_Drug Hydrolysis Pivalic_Acid Pivalic Acid Prodrug_in->Pivalic_Acid Hydrolysis Formaldehyde Formaldehyde Prodrug_in->Formaldehyde Hydrolysis Esterases Esterases Esterases->Active_Drug Esterases->Pivalic_Acid Esterases->Formaldehyde

Caption: Intracellular enzymatic activation of a pivoxil prodrug.

Conclusion

This compound is an indispensable reagent in modern medicinal chemistry, primarily for its role in the formation of pivoxil prodrugs. Its well-defined physicochemical properties and straightforward synthesis make it a reliable choice for enhancing the oral bioavailability of a wide range of pharmaceuticals. The synthetic and mechanistic understanding provided in this guide offers a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their work. Proper handling and purification are paramount to ensure the successful and safe application of this compound in the synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-Protection of Amines using Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The pivaloyloxymethyl (PivOM or POM) protecting group offers a valuable strategy for the temporary masking of primary and secondary amines. Introduced via the alkylation of an amine with chloromethyl pivalate (B1233124) (POM-Cl), the resulting N-PivOM group is stable under various reaction conditions but can be readily cleaved when desired. This application note provides a detailed protocol for the N-protection of amines using chloromethyl pivalate, along with representative data and visualizations to guide researchers in its effective implementation.

Data Presentation

The following table summarizes representative data for the N-protection of various amines with this compound. Please note that this data is illustrative to demonstrate the utility of this protocol for a range of substrates. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1BenzylamineN-(Pivaloyloxymethyl)benzylamine1285
2AnilineN-(Pivaloyloxymethyl)aniline1878
3DiethylamineN-(Pivaloyloxymethyl)diethylamine890
4Piperidine1-(Pivaloyloxymethyl)piperidine692
5Glycine Methyl EsterMethyl 2-((pivaloyloxymethyl)amino)acetate1682

Experimental Protocols

General Protocol for the N-Protection of Amines with this compound

This protocol describes a general procedure for the N-pivaloyloxymethylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DMF. Stir the solution until the amine is fully dissolved.

  • Addition of Base: Add potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Addition of this compound: Slowly add this compound (1.1 - 1.5 eq) to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-protected amine.

Mandatory Visualization

Reaction Mechanism

Caption: General reaction mechanism for the N-protection of an amine.

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve amine in anhydrous DMF start->dissolve_amine add_base Add K₂CO₃ dissolve_amine->add_base add_pomcl Add this compound add_base->add_pomcl stir_rt Stir at Room Temperature (Monitor by TLC/LC-MS) add_pomcl->stir_rt workup Aqueous Work-up (Water & EtOAc extraction) stir_rt->workup wash Wash with Water & Brine workup->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end N-PivOM Protected Amine purify->end

Caption: Experimental workflow for N-protection of amines.

Synthesis and Evaluation of Ofloxacin Pivaloyloxymethyl Ester Prodrug: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. However, its therapeutic efficacy can be limited by factors such as poor solubility and chelation with metal ions in the gastrointestinal tract, which can reduce its oral bioavailability. To overcome these limitations, a prodrug approach involving the synthesis of ofloxacin pivaloyloxymethyl ester has been explored. This ester prodrug masks the carboxylic acid group of ofloxacin, enhancing its lipophilicity and preventing chelation, with the aim of improving its absorption and pharmacokinetic profile. In vivo, the ester linkage is designed to be cleaved by endogenous esterases, releasing the active ofloxacin.

This document provides detailed application notes and protocols for the synthesis, characterization, and in vitro evaluation of ofloxacin pivaloyloxymethyl ester.

Synthesis of Ofloxacin Pivaloyloxymethyl Ester

The synthesis of ofloxacin pivaloyloxymethyl ester is achieved through the esterification of the carboxylic acid group of ofloxacin. A general protocol is outlined below.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Ofloxacin Ofloxacin Prodrug Ofloxacin Pivaloyloxymethyl Ester Ofloxacin->Prodrug Reaction ChloromethylPivalate Chloromethyl Pivalate (B1233124) ChloromethylPivalate->Prodrug Base Base (e.g., K₂CO₃) Base->Prodrug Solvent Solvent (e.g., DMF) Solvent->Prodrug Byproduct KCl + CO₂ + H₂O

Caption: General reaction scheme for the synthesis of ofloxacin pivaloyloxymethyl ester.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of ofloxacin pivaloyloxymethyl ester is as follows:

  • Dissolution: Dissolve ofloxacin (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.

  • Addition of Alkylating Agent: To the stirred suspension, add chloromethyl pivalate (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ofloxacin pivaloyloxymethyl ester.

Table 1: Summary of Reaction Parameters (Representative)

ParameterValue
Ofloxacin1 eq
This compound1.2 eq
Potassium Carbonate1.5 eq
SolventDMF
Reaction Temperature60-70 °C
Reaction Time4-6 hours
YieldNot reported in detail

Characterization of Ofloxacin Pivaloyloxymethyl Ester

The structure and purity of the synthesized prodrug must be confirmed using various analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of the pivaloyloxymethyl group and the integrity of the ofloxacin scaffold.

  • Mass Spectrometry (MS): To determine the molecular weight of the prodrug and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the newly formed ester carbonyl group.

Table 2: Expected Spectroscopic Data for Ofloxacin Pivaloyloxymethyl Ester

TechniqueExpected Characteristic Signals
¹H NMR Signals corresponding to the ofloxacin protons, a singlet for the -O-CH₂-O- protons, and a singlet for the tert-butyl protons of the pivaloyl group.
¹³C NMR Resonances for the ofloxacin carbons, the ester carbonyl carbon, the -O-CH₂-O- carbon, and the carbons of the pivaloyl group.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of ofloxacin pivaloyloxymethyl ester (C₂₄H₃₀FN₃O₆).
IR (cm⁻¹) A characteristic ester carbonyl (C=O) stretching vibration around 1750 cm⁻¹, in addition to the peaks associated with the ofloxacin structure.

In Vitro Evaluation of Ofloxacin Pivaloyloxymethyl Ester Prodrug

The in vitro evaluation is crucial to assess the prodrug's potential for improved oral bioavailability and its conversion back to the active drug.

Hydrolysis Studies

The stability of the prodrug and its conversion to ofloxacin are evaluated in different biological media.

Experimental Workflow: In Vitro Hydrolysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prodrug_Stock Prodrug Stock Solution Incubate Incubate at 37°C Prodrug_Stock->Incubate Incubation_Media Incubation Media (Plasma, SGF, SIF) Incubation_Media->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Hydrolysis Rate HPLC->Data

Caption: Workflow for in vitro hydrolysis studies of ofloxacin pivaloyloxymethyl ester.

Protocol: In Vitro Hydrolysis

  • Prepare Solutions: Prepare stock solutions of ofloxacin pivaloyloxymethyl ester in a suitable organic solvent (e.g., acetonitrile). Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and collect fresh plasma.

  • Incubation: Add a small aliquot of the prodrug stock solution to pre-warmed SGF, SIF, and plasma to achieve a final concentration of, for example, 100 µg/mL.

  • Sampling: Incubate the mixtures at 37°C. At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Quenching: Immediately quench the enzymatic activity in the plasma samples by adding an equal volume of cold acetonitrile. For SGF and SIF samples, quenching may not be necessary if they are immediately analyzed or stored at a low temperature.

  • Analysis: Analyze the samples by a validated high-performance liquid chromatography (HPLC) method to determine the concentrations of the remaining prodrug and the released ofloxacin.

  • Data Analysis: Plot the concentration of the prodrug versus time to determine the hydrolysis rate constant and the half-life (t₁/₂) of the prodrug in each medium.

Table 3: Reported In Vitro Hydrolysis of Ofloxacin Pivaloyloxymethyl Ester [1]

MediumIncubation Time% Hydrolysis
Plasma0.5 h43%
Small Intestinal Mucosal Homogenates0.5 h92%
Liver Homogenates0.5 h97%

Note: The prodrug was reported to be resistant to hydrolysis by pancreatic enzymes.[1]

Permeability Studies

The permeability of the prodrug across biological membranes can be assessed using in vitro models such as the everted gut sac method.

Protocol: Everted Gut Sac Permeability

  • Preparation of Gut Sacs: Evert a segment of the small intestine from a sacrificed animal (e.g., rat) and fill it with Krebs-Ringer bicarbonate buffer.

  • Incubation: Place the everted sac in a beaker containing the same buffer and the test compound (ofloxacin or its prodrug), with or without potential interacting substances like aluminum ions.

  • Sampling: After a specific incubation period at 37°C with aeration, collect the serosal (internal) fluid.

  • Analysis: Determine the concentration of the drug in the serosal fluid using a suitable analytical method like HPLC.

  • Comparison: Compare the amount of drug transported across the intestinal wall for the prodrug versus the parent drug.

A study has shown that the absorption of ofloxacin was significantly decreased in the presence of aluminum ions, whereas the pivaloyloxymethyl ester prodrug was efficiently absorbed even in the presence of aluminum ions.[1]

In Vivo Evaluation

While detailed protocols for in vivo studies are beyond the scope of these application notes, a summary of key findings from a study in rabbits is presented.

Pharmacokinetic Parameters:

An in vivo study in rabbits demonstrated that the co-administration of an aluminum hydroxide-containing antacid significantly decreased the area under the plasma concentration-time curve (AUC) of ofloxacin by 47.6%.[1] In contrast, the AUC of ofloxacin pivaloyloxymethyl ester was not significantly affected by the co-administration of the antacid and was similar to that of ofloxacin administered alone.[1]

Table 4: In Vivo Performance of Ofloxacin Pivaloyloxymethyl Ester in Rabbits [1]

CompoundCo-administered with Aluminum HydroxideObservation
OfloxacinYesAUC decreased by 47.6%
Ofloxacin Pivaloyloxymethyl EsterYesAUC similar to ofloxacin alone

Conclusion

The synthesis of ofloxacin pivaloyloxymethyl ester represents a promising prodrug strategy to enhance the oral bioavailability of ofloxacin, particularly in the presence of interacting metal ions. The provided protocols offer a framework for the synthesis, characterization, and in vitro evaluation of this prodrug. Further detailed studies are required to fully elucidate its pharmacokinetic profile and therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols for Chloromethyl Pivalate in Continuous-Flow Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of chloromethyl pivalate (B1233124) in continuous-flow organic synthesis. The following information is based on established research and is intended to guide researchers in leveraging this versatile reagent in modern, efficient synthetic workflows. Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.[1][2]

Introduction to Chloromethyl Pivalate in Continuous-Flow Synthesis

This compound is a valuable reagent primarily used for the introduction of the pivaloyloxymethyl (POM) protecting group, a common strategy in the development of prodrugs to enhance bioavailability.[3] In the context of continuous-flow organic synthesis, its application has been notably demonstrated in the construction of complex heterocyclic scaffolds.

Microwave-assisted continuous-flow organic synthesis (MACOS) is a powerful technique that combines the rapid heating of microwave irradiation with the benefits of a continuous-flow setup.[1][4][5] This synergy allows for precise control over reaction parameters, leading to high-efficiency, rapid synthesis of compound libraries.

A key application of this compound in this domain is the synthesis of isoindoline-annulated tricyclic sultam libraries, which are of interest in drug discovery.[1][4][5]

Featured Application: Synthesis of a Tricyclic Sultam Library

A multi-step synthesis culminating in a MACOS-mediated cyclization with this compound has been developed for the efficient production of a 38-member library of isoindoline-annulated sultams with good to excellent overall yields (53-87%).[1][4][5]

The overall synthetic pathway can be summarized as follows:

  • Heck Reaction (Batch Microwave): Synthesis of vinylsulfonamides.

  • Intramolecular Aza-Michael Cyclization/Boc-Deprotection (MACOS): Formation of the isoindoline (B1297411) core.

  • Final Cyclization (MACOS): Reaction of the isoindoline intermediate with this compound to yield the final tricyclic sultam.[1][4][5]

This document will focus on the detailed protocol for the final, continuous-flow cyclization step involving this compound.

Experimental Protocols

General Setup for Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS)

The MACOS experiments are typically performed using a single-mode microwave reactor equipped for continuous-flow operations. A common setup involves a borosilicate capillary (e.g., 1700 μm internal diameter) passing through the microwave cavity. Reagents are introduced into the capillary via a syringe pump, and the reaction temperature is monitored by an infrared sensor. The back pressure can be controlled with a back-pressure regulator.

MACOS_Setup reagents Reagent Syringes (Isoindoline Intermediate, This compound, Base) pump Syringe Pump reagents->pump Reagents mixer T-Mixer pump->mixer Flow mw_reactor Microwave Reactor (Capillary Coil) mixer->mw_reactor Mixed Reagents bpr Back-Pressure Regulator mw_reactor->bpr Reaction Mixture collection Product Collection bpr->collection Product Stream

Protocol for the MACOS Cyclization with this compound

This protocol details the final cyclization step to form the tricyclic sultam.

Reagents and Stock Solutions:

  • Isoindoline Intermediate Solution: A solution of the isoindoline intermediate in a suitable solvent (e.g., N,N-dimethylformamide).

  • This compound Solution: A solution of this compound (1.5 equivalents) in the same solvent.

  • Base Solution: A solution of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents), in the same solvent.

Procedure:

  • Prepare the stock solutions of the isoindoline intermediate, this compound, and DBU in DMF.

  • Set up the MACOS system with a borosilicate capillary reactor.

  • Prime the system with the solvent.

  • Using a syringe pump, introduce the premixed solution of the isoindoline intermediate, this compound, and DBU into the microwave reactor.

  • Apply microwave irradiation to heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Maintain a constant flow rate to achieve the optimized residence time (e.g., 2 minutes).

  • The product stream exiting the back-pressure regulator is collected.

  • Upon completion, the collected product mixture is subjected to a standard aqueous workup and purified by flash column chromatography.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the continuous-flow cyclization of a representative isoindoline intermediate with this compound.

ParameterValue
Reactants
Isoindoline Intermediate1.0 equiv.
This compound1.5 equiv.
DBU1.5 equiv.
Solvent N,N-Dimethylformamide (DMF)
Flow Rate 60 µL/min
Reactor Volume 120 µL
Residence Time 2 minutes
Temperature 120 °C
Microwave Power Dynamic
Pressure 10-12 bar
Yield 75-85% (isolated)

Logical Relationships in the Synthesis

The three-step synthesis of the tricyclic sultam library follows a clear logical progression, with the output of each step serving as the input for the next. The use of both batch and continuous-flow methodologies highlights a hybrid approach to library synthesis.

Synthesis_Logic start Starting Materials (Vinylsulfonamides) step1 Step 1: Heck Reaction (Batch Microwave) start->step1 intermediate1 Secondary Sulfonamides step1->intermediate1 step2 Step 2: Aza-Michael/Deprotection (MACOS) intermediate1->step2 intermediate2 Isoindoline Intermediates step2->intermediate2 step3 Step 3: Cyclization (MACOS) intermediate2->step3 reagent This compound + DBU reagent->step3 product Tricyclic Sultam Library step3->product

Conclusion

This compound is a highly effective reagent for the synthesis of complex molecules in continuous-flow systems. The MACOS protocol for the synthesis of tricyclic sultams demonstrates the potential for rapid and efficient library generation with high yields and purity. The precise control over reaction parameters afforded by continuous-flow technology makes it an invaluable tool for modern organic synthesis and drug discovery. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols for the Preparation of Sulbactam Pivoxil with Chloromethyl Pivate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam (B1307) pivoxil is a prodrug of sulbactam, a potent β-lactamase inhibitor.[1] The pivoxil ester mask increases the lipophilicity of sulbactam, thereby enhancing its oral bioavailability.[2] Upon absorption, it is rapidly hydrolyzed by esterases to release the active sulbactam. Sulbactam itself possesses weak antibacterial activity but is a competitive, irreversible inhibitor of many bacterial β-lactamases.[1] By binding to and inactivating these enzymes, sulbactam protects β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains. This application note provides detailed protocols for the synthesis of sulbactam pivoxil via the esterification of a sulbactam salt with chloromethyl pivalate (B1233124), a common and efficient method for its preparation.[3][4]

Chemical Reaction

The synthesis involves the reaction of a salt of sulbactam (such as sodium, potassium, or ammonium (B1175870) salt) with chloromethyl pivalate in a suitable organic solvent. The reaction proceeds via a nucleophilic substitution, where the carboxylate anion of sulbactam attacks the electrophilic this compound, displacing the chloride ion and forming the pivaloyloxymethyl ester.

Reaction Scheme:

Experimental Protocols

Several variations of the synthesis have been reported, primarily differing in the choice of sulbactam salt, solvent, and the use of a phase transfer catalyst. Below are detailed protocols based on published literature.

Protocol 1: Synthesis using Sulbactam Sodium in Dimethyl Sulfoxide (DMSO)

This protocol is adapted from a method described as efficient and high-yielding.[3][4]

Materials:

  • Sulbactam Sodium

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ice-cold Water

  • 95% Ethanol

  • Absolute Ethanol

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • In a 500 mL three-necked flask, add 25.5 g (0.1 mol) of sulbactam sodium to 160 mL of DMSO.

  • Stir the mixture to ensure the sulbactam sodium is well suspended.

  • Add 18.5 mL (0.12 mol) of this compound to the dropping funnel.

  • Slowly add the this compound dropwise to the reaction mixture at 25°C.

  • Maintain the reaction temperature at 25°C and continue stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction solution into 300 mL of ice water to induce crystallization.

  • Filter the resulting precipitate.

  • Wash the filter cake three times with 30 mL of cold water each.

  • Subsequently, wash the filter cake twice with 20 mL of 95% ethanol.

  • Finally, wash the filter cake twice with 20 mL of absolute ethanol.

  • Dry the product under vacuum at 40°C for 3 hours to obtain sulbactam pivoxil.

Protocol 2: Synthesis using Sulbactam Potassium in N,N-Dimethylformamide (DMF)

This protocol outlines the synthesis starting from sulbactam potassium in DMF.

Materials:

  • Sulbactam Potassium (prepared from sulbactamic acid and potassium hydroxide)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Water

  • Isopropanol

Procedure:

  • Suspend 26.3 kg of sulbactam potassium salt in 123 L of DMF in a suitable reactor and stir until uniform.

  • Dropwise, add 17.6 kg of this compound, maintaining the temperature at 10-15°C.

  • Allow the reaction to proceed for 8.0 hours.

  • Slowly add a mixed solution of 185 L of water and 148 L of isopropanol.

  • Stir the mixture for 1.0 hour to facilitate crystallization.

  • Centrifuge and dry the resulting crystalline sulbactam pivoxil.

Protocol 3: Synthesis with a Phase Transfer Catalyst

This method employs a phase transfer catalyst to facilitate the reaction.

Materials:

  • Sulbactam Sodium

  • This compound

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Cetyltrimethylammonium Bromide (Phase Transfer Catalyst)

  • Ice-cold Water

  • 95% Ethanol

  • Absolute Ethanol

Procedure:

  • Dissolve 25.5 g (0.1 mol) of sulbactam sodium in 200 mL of DMF.

  • Add 1.5 g of cetyltrimethylammonium bromide to the solution under stirring.

  • Add 18.5 mL (0.12 mol) of this compound to a dropping funnel and add it dropwise to the reaction mixture at 25°C.

  • After the addition is complete, raise the temperature to 30°C and react for approximately 22 hours.

  • Monitor the reaction to completion by TLC.

  • Pour the reaction mixture into 1000 mL of ice water to crystallize the product.

  • Filter the precipitate and wash the filter cake three times with 30 mL of cold water each.

  • Wash the filter cake twice with 20 mL of 95% ethanol.

  • Wash the filter cake twice with 20 mL of absolute ethanol.

  • Dry the product under vacuum at 40°C for 3 hours.

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses of sulbactam pivoxil.

Table 1: Reaction Conditions and Yields for Sulbactam Pivoxil Synthesis

Sulbactam SaltSolventCatalystMolar Ratio (Sulbactam Salt:this compound)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
SodiumDMSONone1:1.225-92.9-[5]
PotassiumDMFNone-10-1589599.3[6]
AmmoniumDMFNone-10-15795.599.2[7]
SodiumDMFCetyltrimethylammonium Bromide1:1.2302292.0-[5]
SodiumDMSONone-20-251885-[5]

Table 2: Physicochemical and Characterization Data for Sulbactam Pivoxil

PropertyValueReference
Molecular FormulaC₁₄H₂₁NO₇S[8]
Molecular Weight347.38 g/mol [8]
Melting Point102.0-106.0 °C[5]
AppearanceWhite to off-white crystalline powder
Purity (by HPLC)Up to 99.3%[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of sulbactam pivoxil.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product sulbactam Sulbactam Salt (Sodium, Potassium, or Ammonium) reaction_vessel Reaction in Solvent (DMSO or DMF) (Optional: Phase Transfer Catalyst) Temperature: 10-30°C Time: 7-22 h sulbactam->reaction_vessel chloromethyl This compound chloromethyl->reaction_vessel crystallization Crystallization (Addition to ice water) reaction_vessel->crystallization Reaction Mixture filtration Filtration crystallization->filtration washing Washing (Water, Ethanol) filtration->washing drying Drying (Vacuum, 40°C) washing->drying final_product Sulbactam Pivoxil drying->final_product

Caption: General workflow for the synthesis of sulbactam pivoxil.

Mechanism of Action: β-Lactamase Inhibition

This diagram illustrates the mechanism by which sulbactam inhibits β-lactamase, protecting a β-lactam antibiotic.

mechanism_of_action cluster_components Key Components cluster_inhibition Inhibition Pathway cluster_degradation Degradation Pathway (without inhibitor) beta_lactamase β-Lactamase Enzyme binding Sulbactam binds to the active site of β-Lactamase beta_lactamase->binding hydrolysis β-Lactamase hydrolyzes the β-Lactam antibiotic beta_lactamase->hydrolysis beta_lactam_antibiotic β-Lactam Antibiotic (e.g., Ampicillin) protected_antibiotic β-Lactam Antibiotic is protected from degradation beta_lactam_antibiotic->protected_antibiotic beta_lactam_antibiotic->hydrolysis sulbactam Sulbactam sulbactam->binding inactivation Irreversible acylation and inactivation of the enzyme binding->inactivation inactivation->protected_antibiotic bacterial_cell_death Protected antibiotic inhibits bacterial cell wall synthesis protected_antibiotic->bacterial_cell_death inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic bacterial_survival Bacterial Survival and Proliferation inactive_antibiotic->bacterial_survival

Caption: Mechanism of β-lactamase inhibition by sulbactam.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl pivalate (B1233124) (POM-Cl) is a versatile reagent widely employed in organic synthesis, particularly for the introduction of the pivaloyloxymethyl (POM) protecting group. This sterically hindered ester group is a key component in the design of prodrugs, as it can enhance the lipophilicity and oral bioavailability of parent drug molecules containing carboxylic acid, phenol, or amine functionalities. Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods by dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[1] This document provides detailed application notes and protocols for the use of chloromethyl pivalate in microwave-assisted synthesis, with a focus on creating libraries of complex molecules for drug discovery.

The primary application highlighted is the synthesis of a tricyclic sultam library, a scaffold of interest in medicinal chemistry. This protocol leverages a Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) platform, demonstrating a state-of-the-art approach to rapid compound library generation.[2]

Application 1: Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library

This application note details the final cyclization step in a three-step sequence to produce a library of tricyclic sultams. The key transformation is the reaction of an isoindoline (B1297411) intermediate with this compound under microwave-assisted, continuous-flow conditions to form the desired POM-protected sultam.[2]

Reaction Scheme

G cluster_reactants reactant Isoindoline Intermediate product Tricyclic Sultam reactant->product DBU, DMF Microwave (100 °C) Continuous Flow reagent + this compound

Caption: General reaction scheme for the POM protection of an isoindoline.

Experimental Protocol

Materials:

  • Isoindoline intermediate (5) (1.0 equiv)

  • This compound (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hamilton gastight syringe (10 mL)

  • Single-mode microwave reactor equipped for continuous flow (e.g., Biotage Initiator)[2]

Procedure:

  • Preparation of the Stock Solution: Prepare a stock solution of the isoindoline intermediate (5) (e.g., 0.3–0.8 mmol) in anhydrous DMF to a concentration of 0.1–0.2 M. To this solution, add DBU (2.0 equiv) and this compound (2.0 equiv).[2]

  • System Setup: Load the prepared stock solution into a 10 mL Hamilton gastight syringe and place it on the syringe pump of the MACOS system.[2]

  • Microwave-Assisted Reaction: Set the microwave reactor to a temperature of 100 °C. Pump the solution through the microwave reactor at a flow rate of 70 μL/min.[2]

  • Work-up and Purification: The output from the reactor is collected. The solvent is typically removed under reduced pressure, and the crude product is purified by standard chromatographic techniques to yield the desired tricyclic sultam.

Quantitative Data Summary
ParameterValueReference
Substrate Isoindoline Intermediate[2]
Reagent This compound (2.0 equiv)[2]
Base DBU (2.0 equiv)[2]
Solvent DMF[2]
Concentration 0.1–0.2 M[2]
Microwave System Single-mode (e.g., Biotage Initiator)[2]
Mode of Operation Continuous Flow (MACOS)[2]
Temperature 100 °C[2]
Flow Rate 70 μL/min[2]
Overall Yield (3 steps) 53–87% for a 38-member library[2]

Further Potential Applications

While detailed microwave-assisted protocols are not as readily available in the literature, this compound is widely used in the synthesis of prodrugs under conventional heating. These syntheses are prime candidates for optimization using microwave irradiation.

  • Ofloxacin (B1677185) Pivaloyloxymethyl Ester: The synthesis of the pivaloyloxymethyl ester of the antibiotic ofloxacin is a known application of this compound to create a prodrug.

  • Sulbactam (B1307) Pivoxil: this compound is used to synthesize sulbactam pivoxil, a prodrug of the β-lactamase inhibitor sulbactam.

For these applications, a typical starting point for microwave method development would involve screening reaction times from 5 to 30 minutes at temperatures ranging from 80 to 150 °C in a polar aprotic solvent like DMF or DMSO.

Visualizations

Experimental Workflow: MACOS for Tricyclic Sultam Synthesis

G prep Prepare Stock Solution (Isoindoline, POM-Cl, DBU in DMF) load Load Solution into Syringe Pump prep->load setup Set Microwave Parameters (Temperature = 100 °C) load->setup pump Pump Solution through Reactor (Flow Rate = 70 µL/min) setup->pump collect Collect Product pump->collect purify Purification (e.g., Chromatography) collect->purify product Final Tricyclic Sultam Product purify->product

Caption: Workflow for the MACOS-based synthesis of tricyclic sultams.

Logical Relationship: Advantages of MAOS

G cluster_advantages Advantages maos Microwave-Assisted Organic Synthesis (MAOS) rate Increased Reaction Rates maos->rate time Reduced Reaction Times maos->time yield Improved Yields maos->yield purity Higher Product Purity maos->purity

Caption: Key advantages of microwave-assisted organic synthesis.

References

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of Chloromethyl pivalate (B1233124), a key intermediate in the production of various active pharmaceutical ingredients and a versatile protecting group in organic synthesis. The focus is on the utilization of Lewis acid catalysts to facilitate the reaction between pivaloyl chloride and paraformaldehyde.

Introduction

Chloromethyl pivalate (POM-Cl) is an essential reagent, notably used for introducing the pivaloyloxymethyl (POM) protecting group for alcohols, amines, and other functional groups, enhancing the lipophilicity and oral bioavailability of drug molecules.[1][2] The most prevalent synthetic route to this compound involves the reaction of pivaloyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, catalyzed by a Lewis acid.[1][2] Lewis acids activate the acyl chloride, rendering it more susceptible to nucleophilic attack by formaldehyde.[1] This document outlines various protocols employing different Lewis acid catalysts and reaction conditions, providing a comparative analysis to aid in the selection of an optimal synthetic strategy.

Reaction Mechanism and the Role of Lewis Acids

The synthesis of this compound from pivaloyl chloride and paraformaldehyde is catalyzed by a Lewis acid. The reaction mechanism proceeds through several key steps:

  • Depolymerization of Paraformaldehyde: In the presence of an acid catalyst, paraformaldehyde depolymerizes to yield formaldehyde.

  • Activation of Pivaloyl Chloride: The Lewis acid coordinates to the carbonyl oxygen of pivaloyl chloride, increasing its electrophilicity.

  • Nucleophilic Attack: Formaldehyde acts as a nucleophile, attacking the activated carbonyl carbon of the pivaloyl chloride.

  • Chloride Ion Transfer: A chloride ion is transferred to the methylene (B1212753) group, resulting in the formation of this compound.

Common Lewis acids employed for this transformation include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃).[3] The choice of catalyst can significantly influence reaction efficiency, selectivity, and overall yield.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various reported protocols for the Lewis acid-catalyzed synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

CatalystCo-catalyst/SolventPivaloyl Chloride (equiv)Paraformaldehyde (equiv)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
ZnCl₂None (Neat)110.7780259Not Reported[2][4]
ZnCl₂Thionyl Chloride (Solvent-free)11.071.46010 (5h addition + 5h reaction)93.599.7[5]
ZnCl₂Nitrogen atmosphere11.3Catalytic amount-5 to -10, then RT1Not ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Zinc Chloride Catalyzed Synthesis in Neat Conditions

This protocol is based on a commonly cited method for the laboratory-scale synthesis of this compound.[2][4]

Materials:

  • Pivaloyl chloride (8.56 g, 71 mmol)

  • Paraformaldehyde (2.13 g, 71 mmol)

  • Zinc chloride (75 mg, 0.55 mmol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add pivaloyl chloride, paraformaldehyde, and zinc chloride.

  • Stir the mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Protocol 2: High-Yield Synthesis using Zinc Chloride and Thionyl Chloride

This industrial method utilizes thionyl chloride as a co-catalyst in a solvent-free system to achieve high yield and purity.[5]

Materials:

  • Pivaloyl chloride (253.3 g)

  • Paraformaldehyde (95% purity, 75.9 g)

  • Zinc chloride (4.0 g)

  • Thionyl chloride (47.6 g)

  • Water

  • Calcium chloride

Procedure:

  • In a suitable reactor, combine pivaloyl chloride, thionyl chloride, and zinc chloride.

  • Heat the mixture to 60 °C with stirring.

  • Gradually add paraformaldehyde over a period of 5 hours.

  • Maintain the reaction at 60 °C for an additional 5 hours after the addition is complete.

  • After the reaction, cool the mixture to room temperature.

  • Add water (160.0 g) and wash the mixture. Separate the lower aqueous layer.

  • Dry the organic layer with calcium chloride (30.0 g).

  • Filter to remove the calcium chloride.

  • Purify the product by distillation to obtain this compound as a colorless, transparent liquid.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Lewis acid-catalyzed synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification pivaloyl_chloride Pivaloyl Chloride mixing Mixing of Reactants and Catalyst pivaloyl_chloride->mixing paraformaldehyde Paraformaldehyde paraformaldehyde->mixing lewis_acid Lewis Acid Catalyst (e.g., ZnCl₂) lewis_acid->mixing heating Heating and Stirring (e.g., 60-80°C) mixing->heating cooling Cooling to Room Temperature heating->cooling washing Washing (e.g., with Water) cooling->washing drying Drying (e.g., with CaCl₂) washing->drying purification Purification (e.g., Vacuum Distillation) drying->purification product This compound purification->product

Caption: General workflow for this compound synthesis.

Signaling Pathway of Lewis Acid Catalysis

The diagram below illustrates the proposed mechanism for the Lewis acid-catalyzed reaction between pivaloyl chloride and formaldehyde.

reaction_mechanism pivaloyl_chloride Pivaloyl Chloride ((CH₃)₃CCOCl) activated_complex Activated Complex [(CH₃)₃CCOCl-LA] pivaloyl_chloride->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex intermediate Reaction Intermediate activated_complex->intermediate Nucleophilic Attack paraformaldehyde Paraformaldehyde ((CH₂O)n) formaldehyde Formaldehyde (CH₂O) paraformaldehyde->formaldehyde Depolymerization formaldehyde->intermediate product This compound ((CH₃)₃CCOOCH₂Cl) intermediate->product Chloride Transfer regenerated_la Regenerated LA intermediate->regenerated_la Catalyst Regeneration

Caption: Lewis acid-catalyzed reaction mechanism.

References

Application Notes and Protocols for Phase Transfer Catalysis in Chloromethyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Chloromethyl pivalate (B1233124) (POM-Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the pivaloyloxymethyl (POM) protecting group. This group is of significant interest in medicinal chemistry and drug development as it can mask polar functional groups, such as alcohols and amines, thereby enhancing a drug candidate's lipophilicity and oral bioavailability.[1] The POM group is often employed as a pro-moiety in prodrug strategies, designed to be cleaved in vivo to release the active pharmaceutical ingredient (API).[1] Chloromethyl pivalate's utility extends to the synthesis of various pharmaceutical intermediates, including those for ofloxacin (B1677185) and sulbactam (B1307) pivoxil.[2][3][4]

Traditionally, the synthesis of this compound involves the reaction of pivaloyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.[5][6] While effective, this method can require stringent anhydrous conditions. Phase Transfer Catalysis (PTC) presents a compelling alternative, offering milder reaction conditions, simplified workup procedures, and adherence to the principles of green chemistry.[1] PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous and an organic phase, through the use of a phase transfer agent that shuttles a reactive species across the phase boundary.[7]

In the context of this compound synthesis, PTC enables the reaction of a salt of pivalic acid (in an aqueous or solid phase) with a chloromethylating agent in an organic solvent.[1] Quaternary ammonium (B1175870) salts, such as Tetrabutylammonium (B224687) Bromide (TBAB), are commonly employed as phase transfer catalysts.[1][8] The catalyst forms an ion pair with the pivalate anion, rendering it soluble and highly reactive in the organic phase where it reacts with the chloromethylating agent.[1] This approach obviates the need for expensive and hazardous reagents and often leads to high yields and selectivity.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for two different synthetic approaches to this compound, highlighting the differences in yield and reaction conditions.

ParameterPhase Transfer Catalysis (PTC) MethodLewis Acid Catalysis Method
Reactants Pivalic acid, Sodium Hydroxide (B78521), Bromochloromethane (B122714)Pivaloyl chloride, Paraformaldehyde
Catalyst Tetrabutylammonium Bromide (TBAB)Zinc Chloride (ZnCl₂)
Solvent Water/Organic (biphasic)No solvent (neat)
Reaction Temperature Not specified (0°C to reflux)[1]80 °C[5][6]
Reaction Time 2.5 hours[2]2 hours[5][6]
Reported Yield 34.3% (based on pivalic acid)[1]59%[5][6]
Purity High purity after distillation[1]High purity after vacuum distillation[5][6]

Signaling Pathways and Experimental Workflows

Phase Transfer Catalysis Mechanism for this compound Synthesis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Piv_aq Pivalate Anion (PivO⁻) QPiv_org Tetrabutylammonium Pivalate (Q⁺PivO⁻) Piv_aq->QPiv_org Phase Transfer Na_aq Sodium Cation (Na⁺) TBAB_aq Tetrabutylammonium Bromide (TBAB) (Q⁺Br⁻) TBAB_aq->Piv_aq Ion Exchange BCM_org Bromochloromethane (BrCH₂Cl) POMCl_org This compound (PivOCH₂Cl) QPiv_org->POMCl_org Nucleophilic Substitution QBr_org Tetrabutylammonium Bromide (Q⁺Br⁻) POMCl_org->QBr_org Byproduct Formation QBr_org->TBAB_aq Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis in this compound Synthesis.

Experimental Workflow for PTC Synthesis of this compound

PTC_Workflow start Start reactants Charge Reactor: - Bromochloromethane - Pivalic Acid - 48% NaOH (aq) - TBAB start->reactants reaction React for 2.5 hours reactants->reaction phase_sep Phase Separation: Allow mixture to stand reaction->phase_sep extraction Collect and Wash Organic Phase phase_sep->extraction distillation1 Atmospheric Distillation: Recover Bromochloromethane extraction->distillation1 distillation2 Vacuum Distillation: Purify this compound distillation1->distillation2 product This compound distillation2->product end End product->end

Caption: Experimental Workflow for the PTC Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase Transfer Catalysis

This protocol is adapted from the procedure described in patent EP0453993A1.[1]

Materials:

  • Pivalic acid

  • Bromochloromethane

  • 48% Sodium hydroxide aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether (for extraction, optional)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (for both atmospheric and vacuum distillation)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, thermometer, and stirrer, combine bromochloromethane (161.7 g), pivalic acid (5.1 g), a 48% sodium hydroxide aqueous solution, and tetrabutylammonium bromide (0.5 g).

  • Reaction: Heat the mixture and stir vigorously for 2.5 hours. The reaction temperature can range from 0°C to the reflux temperature of the system.[1]

  • Work-up - Phase Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate completely.

  • Work-up - Extraction and Washing: Collect the lower organic phase. The organic layer can be washed with water and then brine to remove any residual catalyst and salts.

  • Solvent Recovery: The excess bromochloromethane can be recovered by distillation at atmospheric pressure (boiling point ~67°C).[1]

  • Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 70-72°C under a reduced pressure of 50 mmHg.[1]

  • Characterization: The final product should be a colorless oil. Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS) to confirm its identity and purity.

Protocol 2: Synthesis of this compound via Lewis Acid Catalysis (for comparison)

This protocol is based on a commonly cited method for the synthesis of this compound.[5][6]

Materials:

  • Pivaloyl chloride

  • Paraformaldehyde

  • Zinc chloride (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Vacuum distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine pivaloyl chloride (8.56 g, 71 mmol), paraformaldehyde (2.13 g, 71 mmol), and anhydrous zinc chloride (75 mg, 0.55 mmol).

  • Reaction: Heat the mixture at 80°C with stirring for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at approximately 80°C/15 mmHg to afford this compound as a colorless oil.[5]

  • Characterization: Confirm the structure and purity of the product using analytical methods such as NMR and GC-MS.

References

Application Notes and Protocols: Reaction of Chloromethyl Pivalate with Sodium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between chloromethyl pivalate (B1233124) and various sodium salts, a key transformation in the synthesis of pivoxil prodrugs. The protocols detailed herein are intended to serve as a guide for laboratory-scale synthesis and process development.

Introduction

Chloromethyl pivalate (POM-Cl) is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of pivaloyloxymethyl (POM) or pivoxil esters of carboxylic acids. This esterification strategy is a common prodrug approach to enhance the lipophilicity and oral bioavailability of parent drug molecules containing a carboxylate functional group. The reaction typically proceeds via a nucleophilic substitution mechanism where the carboxylate anion displaces the chloride from this compound. This document details the reaction of this compound with the sodium salts of Sulbactam (B1307), Ofloxacin (B1677185), and 9-(2-Phosphonylmethoxyethyl)adenine (PMEA), providing experimental protocols, quantitative data, and a mechanistic overview.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various pivoxil esters using this compound and the corresponding sodium salts.

ProductSodium SaltSolventCatalyst/AdditiveTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Sulbactam PivoxilSulbactam SodiumN,N-Dimethylformamide (DMF)Cetyltrimethylammonium chloride25-302292.0-[1]
Sulbactam PivoxilSulbactam SodiumDimethyl sulfoxide (B87167) (DMSO)Cetyltrimethylammonium chloride25-2818-2492.9-[1]
Sulbactam PivoxilSulbactam SodiumDimethyl sulfoxide (DMSO)-20-251885-[2]
Ofloxacin Pivoxil EsterOfloxacin SodiumAcetonitrile (B52724)-Reflux---[3]
Bis(pivaloyloxymethyl) PMEAPMEA Sodium Salt------[3][4]

Note: Detailed quantitative data for the synthesis of Ofloxacin Pivoxil Ester and Bis(pivaloyloxymethyl) PMEA were not fully available in the cited literature, hence some fields are marked as "-". Researchers should optimize these conditions based on the provided protocols.

Reaction Mechanism and Workflow

The reaction of this compound with a sodium salt of a carboxylic acid proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound. This backside attack leads to the displacement of the chloride leaving group in a single, concerted step, resulting in the formation of the corresponding pivaloyloxymethyl ester and sodium chloride.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products RCOONa R-COO⁻ Na⁺ (Sodium Carboxylate) Prodrug R-COO-CH₂-O-C(O)-C(CH₃)₃ (Pivoxil Prodrug) RCOONa->Prodrug Nucleophilic Attack POMCl Cl-CH₂-O-C(O)-C(CH₃)₃ (this compound) POMCl->Prodrug NaCl NaCl (Sodium Chloride) POMCl->NaCl Displacement of Cl⁻

Caption: General reaction scheme for pivoxil prodrug synthesis.

The experimental workflow for these reactions generally involves the dissolution or suspension of the sodium salt in a suitable polar aprotic solvent, followed by the addition of this compound. The reaction mixture is stirred at a specific temperature for a designated period, after which the product is isolated and purified.

Experimental Workflow

G General Experimental Workflow start Start dissolve Dissolve/suspend sodium salt in a suitable solvent (e.g., DMF, DMSO) start->dissolve add_pomcl Add this compound dissolve->add_pomcl react Stir at specified temperature and time add_pomcl->react workup Reaction Workup (e.g., precipitation, extraction) react->workup purify Purification (e.g., filtration, washing, recrystallization) workup->purify end End Product (Pivoxil Ester) purify->end

Caption: A generalized workflow for the synthesis of pivoxil esters.

Experimental Protocols

Protocol 1: Synthesis of Sulbactam Pivoxil

This protocol is adapted from a patented procedure for the synthesis of sulbactam pivoxil.[1]

Materials:

  • Sulbactam sodium (25.5 g, 0.1 mol)

  • N,N-Dimethylformamide (DMF, 200 mL)

  • Cetyltrimethylammonium chloride (1.8 g)

  • This compound (18.5 mL, 0.12 mol)

  • Ice water

  • 95% Ethanol

  • Absolute ethanol

Procedure:

  • In a 500 mL three-necked reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sulbactam sodium (25.5 g) and DMF (200 mL).

  • Under stirring, add the phase transfer catalyst, cetyltrimethylammonium chloride (1.8 g).

  • Add this compound (18.5 mL) to the dropping funnel and add it dropwise to the reaction mixture at 25 °C.

  • After the addition is complete, raise the temperature to 30 °C and continue the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the reaction is complete (approximately 22 hours).

  • Upon completion, pour the reaction solution into 1000 mL of ice water to induce crystallization.

  • Filter the resulting precipitate.

  • Wash the filter cake three times with 30 mL of cold water, followed by two washes with 20 mL of 95% ethanol, and finally two washes with 20 mL of absolute ethanol.

  • Suction filter the product to dryness.

  • Dry the final product under vacuum at 40 °C for 3 hours to obtain sulbactam pivoxil.

Expected Yield: Approximately 31.8 g (92.0%).[1]

Protocol 2: Synthesis of Ofloxacin Pivaloyloxymethyl Ester (Representative)

This protocol is a representative procedure based on the known reactivity of this compound with carboxylates and general methods for ofloxacin ester synthesis.[3]

Materials:

  • Ofloxacin sodium salt (1 equivalent)

  • Acetonitrile

  • This compound (1.1 equivalents)

Procedure:

  • Suspend ofloxacin sodium salt in acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Protocol 3: Synthesis of Bis(pivaloyloxymethyl) PMEA (Representative)

This protocol is a general representation of the acylation of PMEA with this compound.[3][4]

Materials:

  • 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) sodium salt (1 equivalent)

  • A suitable polar aprotic solvent (e.g., DMF or DMSO)

  • This compound (2.2 equivalents)

Procedure:

  • Dissolve or suspend the sodium salt of PMEA in the chosen solvent in a reaction vessel.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, the product can be isolated by precipitation with a non-solvent or by aqueous workup followed by extraction with an organic solvent.

  • Further purification can be achieved by chromatography or recrystallization.

Safety Precautions

This compound is a flammable liquid and an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The reaction of this compound with sodium salts of carboxylic acids is a robust and widely applicable method for the synthesis of pivoxil prodrugs. The provided protocols offer a starting point for the laboratory synthesis of these important pharmaceutical derivatives. Optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the reaction.

References

Application Notes and Protocols: Synthesis of Isoindoline-Annulated Sultams Using Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isoindoline-annulated tricyclic sultams, highlighting the use of chloromethyl pivalate (B1233124) as a key cyclizing agent. The methodologies described herein are based on a microwave-assisted, continuous-flow organic synthesis (MACOS) platform, which enables rapid and efficient production of diverse compound libraries.[1][2]

Introduction

Cyclic sulfonamides, or sultams, are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1] Isoindoline-annulated sultams, in particular, represent a class of heterocyclic compounds with potential applications in drug discovery. This protocol details a robust three-step synthesis strategy culminating in a cyclization reaction with chloromethyl pivalate to yield the desired tricyclic sultam core.[1][2] The overall synthetic approach involves an initial Heck reaction, followed by an intramolecular aza-Michael cyclization and Boc-deprotection to form a key isoindoline (B1297411) intermediate. The final step, which is the focus of this protocol, is the efficient cyclization of this intermediate using this compound under continuous-flow conditions.[1]

Reaction Scheme

The overall synthetic pathway for the formation of isoindoline-annulated sultams is depicted below. The final cyclization step, where this compound is utilized, is highlighted.

reaction_scheme start Vinylsulfonamide reagent1 Heck Reaction (Batch Microwave) start->reagent1 Step 1 intermediate1 Heck Reaction Product reagent2 Aza-Michael Cyclization/ Boc Deprotection (MACOS, DBU, p-TsOH) intermediate1->reagent2 Step 2 intermediate2 Isoindoline Intermediate (5) reagent3 Cyclization (MACOS, this compound, DBU) intermediate2->reagent3 Step 3 product Isoindoline-Annulated Tricyclic Sultam (7) reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Overall synthetic scheme for isoindoline-annulated sultams.

Quantitative Data Summary

A 38-member library of isoindoline-annulated sultams was synthesized using this methodology, demonstrating its broad applicability. The overall yields for the three-step sequence were reported to be in the good to excellent range.

Data PointValueReference
Number of Compounds Synthesized38[1]
Overall Yield Range53–87%[1][2]

Experimental Protocols

The following are detailed protocols for the key synthetic steps leading to the formation of the isoindoline-annulated sultams.

Protocol 1: Synthesis of Isoindoline Intermediate (5) via Aza-Michael Cyclization and Boc Deprotection (MACOS)

This one-pot, sequential protocol is performed using a microwave-assisted, continuous-flow organic synthesis (MACOS) system.

Materials:

  • Sulfonamide Heck product (3) (1.0 equiv, 0.3–0.8 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1–0.2 M)

  • Hamilton gastight syringe (10 mL)

  • MACOS reactor system with backpressure regulator (75 psi)

Procedure:

  • Prepare a stock solution of the sulfonamide Heck product (3) and DBU in DMF.

  • Load the solution into a 10 mL Hamilton gastight syringe.

  • Prime the MACOS reactor tubing with DMF.

  • Connect the syringe to the reactor system, which is connected to a sealed collection vial with a pressurized airline to create backpressure.

  • Set the syringe pump to deliver the solution at a flow rate that allows for a 1-minute residence time at 120 °C for the aza-Michael cyclization.

  • To the effluent, add p-TsOH (3 equivalents).

  • Pass this new mixture through the reactor with a 1-minute residence time at 140 °C for the Boc deprotection.[1]

  • The resulting product, isoindoline (5), can typically be used in the next step without further purification.[1]

Protocol 2: Cyclization with this compound to form Tricyclic Sultam (7) (MACOS)

This protocol describes the final cyclization step to furnish the target isoindoline-annulated sultam.

Materials:

  • Isoindoline intermediate (5) (1.0 equiv, 0.3–0.8 mmol)

  • This compound (2.0 equiv)[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)[1]

  • N,N-Dimethylformamide (DMF) (0.1–0.2 M)

  • Hamilton gastight syringe (10 mL)

  • MACOS reactor system

Procedure:

  • Prepare a stock solution containing the isoindoline intermediate (5), this compound, and DBU in DMF.[1]

  • Load the solution into a 10 mL Hamilton gastight syringe.

  • Set up the MACOS system for a flow rate of 70 μL/min and a reaction temperature of 100 °C.[1]

  • Pump the solution through the heated reactor.

  • Collect the effluent containing the desired tricyclic sultam (7).

  • The product may be purified by flash column chromatography on silica (B1680970) gel if required.[1]

Visualized Experimental Workflow

The continuous-flow process for the final cyclization step is outlined in the diagram below.

workflow cluster_prep Solution Preparation cluster_macos MACOS Reactor cluster_purification Workup & Purification prep Prepare stock solution: - Isoindoline (5) - this compound - DBU - DMF syringe Load solution into 10 mL Syringe prep->syringe pump Syringe Pump (70 μL/min) syringe->pump reactor Heated Flow Reactor (100 °C) pump->reactor collection Collect Product (7) reactor->collection purify Purify via Flash Chromatography (if necessary) collection->purify

Caption: MACOS workflow for the cyclization with this compound.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

These application notes are intended for use by qualified professionals and are based on published research. Users should exercise caution and adapt procedures as necessary for their specific laboratory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Chloromethyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chloromethyl pivalate (B1233124).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Chloromethyl pivalate?

A1: The most widely used method for synthesizing this compound is the reaction of pivaloyl chloride with paraformaldehyde. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂).[1]

Q2: What are the primary byproducts observed in this synthesis?

A2: The two main byproducts encountered during the synthesis of this compound are pivalic acid and methylene (B1212753) dipivalate.

Q3: How can I minimize the formation of pivalic acid?

A3: Pivalic acid is primarily formed due to the presence of water in the reaction mixture, which hydrolyzes the starting material, pivaloyl chloride.[1] To minimize its formation, it is crucial to use anhydrous reagents and solvents. A highly effective method is the use of thionyl chloride as a co-catalyst. Thionyl chloride reacts with any trace amounts of water, preventing the hydrolysis of pivaloyl chloride and thereby suppressing the formation of pivalic acid.[1]

Q4: What causes the formation of methylene dipivalate?

A4: Methylene dipivalate is thought to form from the reaction of a reaction intermediate with a second molecule of pivaloyl chloride. Careful control over reaction conditions, such as temperature and the rate of paraformaldehyde addition, can help minimize its formation.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause 1.1: Incomplete Reaction

  • Troubleshooting:

    • Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. A common protocol involves stirring the mixture at 80°C for 2 hours.[2]

    • Catalyst Activity: The Lewis acid catalyst (e.g., ZnCl₂) may be inactive. Use a fresh, anhydrous catalyst. The amount of catalyst is also critical; typically, a catalytic amount is sufficient.

Possible Cause 1.2: Sub-optimal Catalyst

  • Troubleshooting:

    • Catalyst Selection: While ZnCl₂ is common, other Lewis acids can be used. The choice of catalyst can significantly impact yield and reaction time. Consider screening other Lewis acids if yields remain low.

Possible Cause 1.3: Presence of Water

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Paraformaldehyde, in particular, can contain water.

    • Use of Thionyl Chloride: The addition of thionyl chloride as a co-catalyst can significantly improve yields by scavenging water. A patented method reports a yield of 93.5% with the use of thionyl chloride in a solvent-free system.[1]

Problem 2: High Levels of Pivalic Acid Impurity

Possible Cause 2.1: Water in the Reaction

  • Troubleshooting:

    • Dry Reagents and Apparatus: As mentioned, water is the primary culprit for pivalic acid formation.[1] Rigorously dry all glassware and use anhydrous paraformaldehyde and solvents.

    • Implement a Water Scavenger: The most effective solution is to use thionyl chloride as a co-catalyst. It not only removes water but also converts any formed pivalic acid back to pivaloyl chloride.[1]

Problem 3: Significant Formation of Methylene Dipivalate

Possible Cause 3.1: Reaction Stoichiometry and Conditions

  • Troubleshooting:

    • Control Reagent Addition: The rate of addition of paraformaldehyde can influence the formation of methylene dipivalate. A slow, controlled addition is often preferred.

    • Temperature Control: Elevated temperatures can sometimes favor the formation of side products. Monitor and control the reaction temperature closely.

Data Presentation

Table 1: Comparison of Catalysts on Reaction Efficiency (Illustrative for a Model Acylal Synthesis)

CatalystMolar Ratio (Catalyst:Aldehyde)Reaction Time (min)Yield (%)
BiCl₃0.11595
ZnCl₂0.26090
FeCl₃0.154592
AlCl₃0.29085

Note: This data is for a representative acylal synthesis and illustrates the comparative efficacy of different Lewis acids.

Table 2: Example Reaction Conditions and Outcomes

Catalyst SystemTemperatureTimePurityYieldReference
ZnCl₂80°C2 hours-59%[2]
ZnCl₂ with Thionyl Chloride60°C10 hours (5h addition + 5h reaction)99.7%93.5%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Apparatus Setup: Assemble a dry, round-bottom flask with a magnetic stirrer, condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add pivaloyl chloride (e.g., 8.56 g, 71 mmol), paraformaldehyde (e.g., 2.13 g, 71 mmol), and anhydrous zinc chloride (e.g., 75 mg, 0.55 mmol).[2]

  • Reaction: Heat the mixture to 80°C and stir for 2 hours.[2]

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product is typically purified by vacuum distillation.[2]

Protocol 2: GC-MS Analysis for Byproduct Identification and Quantification
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify this compound, pivalic acid, and methylene dipivalate based on their retention times and mass spectra. Quantify the components by integrating the peak areas.

Protocol 3: ¹H NMR for Byproduct Identification
  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Analysis:

    • This compound: A singlet for the CH₂ group is expected around δ 5.72 ppm, and a singlet for the t-butyl group around δ 1.24 ppm.[2]

    • Pivalic Acid: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The t-butyl protons will be a sharp singlet.

    • Methylene Dipivalate: Look for a characteristic singlet for the central CH₂ group and a singlet for the two equivalent t-butyl groups.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_byproduct1 Pivalic Acid Formation cluster_byproduct2 Methylene Dipivalate Formation Pivaloyl_Chloride Pivaloyl Chloride Chloromethyl_Pivalate This compound Pivaloyl_Chloride->Chloromethyl_Pivalate Lewis Acid (e.g., ZnCl2) Pivalic_Acid Pivalic Acid Pivaloyl_Chloride->Pivalic_Acid Hydrolysis Methylene_Dipivalate Methylene Dipivalate Pivaloyl_Chloride->Methylene_Dipivalate Reaction with second molecule Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chloromethyl_Pivalate Water Water (H2O) Water->Pivalic_Acid Intermediate Reaction Intermediate Intermediate->Methylene_Dipivalate

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Low Yield or High Impurity check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities pivalic_acid High Pivalic Acid check_impurities->pivalic_acid Pivalic Acid Detected methylene_dipivalate High Methylene Dipivalate check_impurities->methylene_dipivalate Methylene Dipivalate Detected low_conversion Low Conversion check_impurities->low_conversion Mainly Starting Material solution_water Use Anhydrous Reagents Add Thionyl Chloride pivalic_acid->solution_water solution_conditions Optimize Temperature Control Reagent Addition Rate methylene_dipivalate->solution_conditions solution_catalyst Check Catalyst Activity Optimize Catalyst Loading low_conversion->solution_catalyst

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing Pivaloyloxymethyl (POM) Protection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The pivaloyloxymethyl (POM) group, a valuable acetal-type protecting group, is frequently employed to mask hydroxyl, carboxyl, and amino functionalities. Its utility is particularly notable in prodrug strategies to enhance lipophilicity and cell permeability.

This technical support center provides a comprehensive resource for optimizing POM protection reaction conditions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to streamline your synthetic workflows and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during POM protection reactions, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagent: Chloromethyl pivalate (B1233124) (POM-Cl) or iodomethyl pivalate (POM-I) may have degraded due to moisture.- Use a fresh bottle of the reagent. - Ensure storage under anhydrous conditions and an inert atmosphere.
2. Insufficiently Basic Conditions: The base used may not be strong enough to deprotonate the substrate effectively, particularly for less acidic functional groups like alcohols.- Switch to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). - For carboxylic acids, consider using a stoichiometric amount of a weaker base like potassium carbonate or cesium carbonate.
3. Steric Hindrance: The functional group to be protected is sterically hindered, slowing down the reaction rate.- Increase the reaction temperature. - Use a more reactive POM source, such as iodomethyl pivalate, which is a better leaving group than the chloride.[1] - Increase the equivalents of the POM reagent and the base.
4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.- Use a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF).
Formation of Side Products 1. Over-alkylation: Primary amines can undergo double POM protection.- Use a stoichiometric amount of the POM reagent (1.0-1.1 equivalents). - Add the POM reagent slowly to the reaction mixture.
2. Elimination: In the presence of a strong, sterically hindered base, elimination side products may form.- Use a milder base like potassium carbonate or triethylamine (B128534) (TEA).
3. Hydrolysis of POM Reagent: The POM-Cl or POM-I can react with trace amounts of water in the reaction mixture.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Difficult Purification 1. Similar Polarity of Product and Starting Material: The POM-protected product may have a similar polarity to the starting material, making chromatographic separation challenging.- Optimize the reaction to drive it to completion, minimizing the amount of starting material in the crude product. - Consider a different protecting group if separation proves consistently difficult.
2. Presence of Non-polar Impurities: Excess POM reagent and byproducts can co-elute with the desired product.- Use a minimal excess of the POM reagent. - Perform an aqueous work-up to remove water-soluble impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using the POM protecting group?

A1: The primary advantage of the POM group is its application in prodrug design. It can mask polar functional groups, increasing a drug molecule's lipophilicity and ability to cross cell membranes. Once inside the cell, the POM group is cleaved by cellular esterases to release the active drug.[2]

Q2: Which is a better reagent for POM protection, chloromethyl pivalate (POM-Cl) or iodomethyl pivalate (POM-I)?

A2: Iodomethyl pivalate is generally more reactive than this compound because iodide is a better leaving group than chloride.[1] This increased reactivity can be beneficial for protecting sterically hindered functional groups or less reactive substrates, often allowing for milder reaction conditions and shorter reaction times. However, iodomethyl pivalate is typically less stable and more expensive than this compound.

Q3: What are the typical bases used for POM protection?

A3: The choice of base depends on the acidity of the functional group being protected. For alcohols and amines, non-nucleophilic organic bases like diisopropylethylamine (DIPEA), triethylamine (TEA), or stronger amidine bases like 1,8-diazabicycloundec-7-ene (DBU) are commonly used. For more acidic substrates like carboxylic acids and phenols, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

Q4: What are the general stability characteristics of the POM group?

A4: The POM group is an acetal (B89532) and is therefore sensitive to acidic conditions. It is generally stable to basic and reductive conditions.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups that are labile to different conditions.

Q5: How is the POM group typically deprotected?

A5: The POM group is most commonly cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.[3] Enzymatic cleavage by esterases is the key deprotection mechanism in biological systems for POM-containing prodrugs.[2]

Experimental Protocols

Protocol 1: General Procedure for POM Protection of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using this compound and a non-nucleophilic base.

Materials:

  • Primary alcohol

  • This compound (POM-Cl) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for POM Protection of a Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid using this compound and an inorganic base.

Materials:

  • Carboxylic acid

  • This compound (POM-Cl) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for POM protection of different functional groups. Yields are highly substrate-dependent and the provided data should be used as a general guideline.

Table 1: Reaction Conditions for POM Protection of Alcohols

SubstratePOM Reagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
Primary AlcoholPOM-Cl (1.2)DIPEA (1.5)DCMRT4-1275-90
Secondary AlcoholPOM-I (1.5)DBU (1.5)MeCN4012-2460-80
PhenolPOM-Cl (1.1)K₂CO₃ (2.0)DMFRT2-680-95

Table 2: Reaction Conditions for POM Protection of Carboxylic Acids and Amines

SubstratePOM Reagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
Carboxylic AcidPOM-Cl (1.1)Cs₂CO₃ (1.2)DMF503-885-98
Primary AminePOM-Cl (1.05)TEA (1.2)DCM0 to RT1-470-85
Secondary AminePOM-Cl (1.2)DIPEA (1.5)THFRT6-1670-90

Visualizations

Experimental Workflow for POM Protection

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous Solvent add_base Add Base start->add_base add_pom Add POM Reagent add_base->add_pom stir Stir and Monitor by TLC add_pom->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated POM-Protected Product purify->end troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low or No Product Yield check_reagents Reagents Fresh and Anhydrous? start->check_reagents check_base Base Strength Sufficient? check_reagents->check_base Yes sol_reagents Use Fresh Reagents and Anhydrous Solvents check_reagents->sol_reagents No check_conditions Reaction Conditions Optimal? check_base->check_conditions Yes sol_base Use Stronger, Non-nucleophilic Base (e.g., DIPEA, DBU) check_base->sol_base No sol_conditions Increase Temperature or Switch to POM-I check_conditions->sol_conditions No end Improved Yield check_conditions->end Yes sol_reagents->start Re-run sol_base->start Re-run sol_conditions->start Re-run

References

Technical Support Center: Chloromethyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of chloromethyl pivalate (B1233124) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing chloromethyl pivalate?

A1: The most widely documented method for synthesizing this compound is the reaction of pivaloyl chloride with paraformaldehyde.[1] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride.[1]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the specific protocol, including the catalyst, reaction time, and temperature. Reported yields range from 59% in a laboratory setting to as high as 93.5% in an optimized industrial process.[2][3]

Q3: What are the main side reactions that can lower the yield?

A3: The primary side reactions include the formation of methylene (B1212753) dipivalate and pivalic acid. Methylene dipivalate formation is favored by an excess of paraformaldehyde in the reaction mixture. Pivalic acid can be formed if there is water present in the reactants or the reaction environment.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of this compound.[4]

Q5: What are the recommended purification methods for this compound?

A5: The most common method for purifying this compound is vacuum distillation.[3] It is crucial to remove the catalyst, typically by washing with water, before distillation to prevent thermal decomposition of the product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of water in paraformaldehyde. Use high-purity, dry paraformaldehyde. Consider using a co-catalyst like thionyl chloride, which reacts with residual water.[2]
Suboptimal reaction temperature. Optimize the reaction temperature. A common range is 60-80°C. Lower temperatures may lead to incomplete reactions, while higher temperatures can promote side reactions.[2][3]
Inefficient catalysis. Ensure the Lewis acid catalyst (e.g., zinc chloride) is of good quality and used in the appropriate amount.
Formation of methylene dipivalate byproduct. Control the stoichiometry of the reactants. Avoid a large excess of paraformaldehyde. A slow, controlled addition of paraformaldehyde over time can also minimize this side reaction.[2]
Formation of pivalic acid byproduct. Use anhydrous reactants and solvents. The addition of thionyl chloride as a co-catalyst can consume trace amounts of water and convert any formed pivalic acid back to pivaloyl chloride.[2]
Product Decomposition during Distillation Presence of residual catalyst. Thoroughly wash the crude product with water to remove the catalyst before performing vacuum distillation.[2]
Distillation temperature is too high. Use a high-vacuum system to lower the boiling point of this compound and distill at a lower temperature.
Difficulty in Reaction Initiation Low quality of starting materials. Use high-purity pivaloyl chloride and paraformaldehyde.
Inactive catalyst. Use a fresh or properly stored Lewis acid catalyst.
Reaction Exothermicity Difficult to Control Rapid addition of reagents. For larger scale reactions, control the rate of addition of paraformaldehyde to manage the reaction exotherm. Consider using a continuous flow reactor for better temperature control.

Experimental Protocols

High-Yield Industrial Protocol

This protocol, adapted from a patented industrial process, can achieve a high yield of this compound.[2]

Parameter Value
Pivaloyl Chloride 1 equivalent
Paraformaldehyde ~1.07 equivalents (95% purity)
Zinc Chloride (Catalyst) ~0.03 equivalents
Thionyl Chloride (Co-catalyst) ~0.3 equivalents
Temperature 60°C
Reaction Time 5 hours (paraformaldehyde addition) + 5 hours (reaction)
Work-up Cooling, washing with water, dehydration with CaCl2
Purification Vacuum Distillation
Reported Yield 93.5%
Reported Purity 99.7%
Standard Laboratory Protocol

This protocol is a common method for laboratory-scale synthesis.[3]

Parameter Value
Pivaloyl Chloride 1 equivalent (71 mmol)
Paraformaldehyde 1 equivalent (71 mmol)
Zinc Chloride (Catalyst) ~0.008 equivalents (0.55 mmol)
Temperature 80°C
Reaction Time 2 hours
Purification Vacuum Distillation
Reported Yield 59%

Visual Guides

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis A Reactant Preparation (Pivaloyl Chloride, Paraformaldehyde) B Catalyst & Co-catalyst Addition (Zinc Chloride, Thionyl Chloride) A->B C Reaction (Controlled Temperature) B->C D Work-up (Washing with Water) C->D E Drying (e.g., with CaCl2) D->E F Purification (Vacuum Distillation) E->F G Product Analysis (GC, NMR) F->G H Final Product (this compound) G->H

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in this compound Synthesis A Low Yield Observed B Analyze Crude Product by GC/NMR A->B C High Levels of Starting Material? B->C D Incomplete Reaction C->D Yes E Presence of Byproducts? C->E No G Optimize Reaction Conditions - Increase Temperature/Time - Check Catalyst Activity D->G F Identify Byproducts (Methylene Dipivalate, Pivalic Acid) E->F Yes E->G No H Methylene Dipivalate Detected F->H I Pivalic Acid Detected F->I J Adjust Stoichiometry (Reduce Paraformaldehyde Excess) H->J K Ensure Anhydrous Conditions Use Thionyl Chloride I->K

Caption: A decision tree to troubleshoot and address low yields in synthesis.

References

Technical Support Center: Hydrolysis of Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of chloromethyl pivalate (B1233124). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges encountered during the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the complete hydrolysis of chloromethyl pivalate?

Complete hydrolysis of this compound yields pivalic acid, formaldehyde, and hydrochloric acid. The reaction proceeds by the cleavage of the ester bond.

Q2: Why is my this compound hydrolysis slow or incomplete?

Several factors can contribute to slow or incomplete hydrolysis:

  • Low Solubility: this compound is immiscible with water.[1] This phase separation can severely limit the interaction between the ester and the hydrolyzing agent (e.g., water, acid, or base), leading to a slow reaction rate.

  • Neutral pH: The hydrolysis of esters is notoriously slow at neutral pH.

  • Inappropriate Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Insufficient temperature can lead to a sluggish reaction.

Q3: What are the common side products observed during the hydrolysis of this compound?

A potential side product is bis(pivaloyloxy)methane, which can be formed under certain conditions.[2] This byproduct can also undergo hydrolysis to yield pivalic acid.[2]

Q4: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be monitored by tracking the disappearance of the starting material (this compound) and the appearance of the product (pivalic acid). Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable for this purpose.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the hydrolysis of this compound.

Problem Potential Cause Recommended Solution
Two distinct layers are visible in the reaction mixture, and the reaction is not proceeding. This compound is immiscible with water.[1]- Add a co-solvent such as tetrahydrofuran (B95107) (THF) or acetone (B3395972) to create a homogeneous reaction mixture.- Employ vigorous stirring to increase the interfacial area between the two phases.- Consider using a phase-transfer catalyst if performing the reaction under basic conditions.
The hydrolysis is very slow, even with a co-solvent. The reaction is being run at or near neutral pH.- Catalyze the reaction by adding an acid (e.g., dilute HCl or H₂SO₄).- Alternatively, use a base (e.g., NaOH or KOH) to promote hydrolysis. Note that this will yield the salt of pivalic acid.
An unexpected peak appears in my GC-MS/HPLC analysis. Formation of a side product, potentially bis(pivaloyloxy)methane.[2]- Optimize reaction conditions (temperature, catalyst concentration) to favor the desired hydrolysis pathway.- Analyze the side product by MS and NMR to confirm its structure.
I am unsure if the hydrolysis is complete. The reaction has not been run for a sufficient amount of time, or the conditions are not optimal.- Monitor the reaction over time using an appropriate analytical method (GC-MS or HPLC) until the this compound peak is no longer observed.- If the reaction has stalled, consider increasing the temperature or the concentration of the acid/base catalyst.

Experimental Protocols

Note: The following are general protocols and may require optimization for your specific experimental setup.

Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable co-solvent (e.g., acetone or THF) to a concentration of 0.1-0.5 M.

  • Addition of Acid: Add an aqueous solution of a strong acid (e.g., 1 M HCl) to the flask. The final concentration of the acid should be catalytic (e.g., 0.1 M).

  • Reaction: Heat the mixture to reflux (typically 50-70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with a base (e.g., NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base. Extract the pivalic acid product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Base-Promoted Hydrolysis (Saponification)
  • Reaction Setup: In a round-bottom flask with a stirrer and reflux condenser, dissolve this compound in a co-solvent (e.g., THF).

  • Addition of Base: Add an aqueous solution of a strong base (e.g., 1 M NaOH) in a stoichiometric amount or slight excess.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) to increase the reaction rate.

  • Monitoring: Track the disappearance of the starting material using GC-MS or HPLC.

  • Work-up: After completion, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the pivalate salt and form pivalic acid. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Data Presentation

Table 1: Influence of Catalyst on Hydrolysis Time (Illustrative)

CatalystTemperature (°C)Co-solventEstimated Reaction Time for >95% Conversion
None (Water only)50THF> 24 hours
0.1 M HCl50THF4-6 hours
0.1 M NaOH50THF2-3 hours

Table 2: Analytical Methods for Monitoring Hydrolysis

Analytical TechniqueAnalyteTypical Mobile/Stationary PhaseDetection Method
GC-MSThis compoundDB-5 or equivalent capillary columnMass Spectrometry (EI)
HPLCPivalic AcidC18 reverse-phase columnUV (at ~210 nm) or MS

Visualizations

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis cluster_workup Product Isolation Start Start Dissolve Dissolve this compound in Co-solvent Start->Dissolve Add_Catalyst Add Acid or Base Catalyst Dissolve->Add_Catalyst Heat_Stir Heat and Stir Add_Catalyst->Heat_Stir Monitor Monitor Reaction (GC-MS / HPLC) Heat_Stir->Monitor Complete Complete? Monitor->Complete Complete->Heat_Stir No Workup Neutralize/Acidify and Extract Complete->Workup Yes Purify Purify Product Workup->Purify End End Purify->End

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Logic Start Issue: Incomplete Hydrolysis Check_Homogeneity Homogeneous Mixture? Start->Check_Homogeneity Add_Cosolvent Add Co-solvent (THF/Acetone) and/or Increase Stirring Check_Homogeneity->Add_Cosolvent No Check_pH pH Neutral? Check_Homogeneity->Check_pH Yes Add_Cosolvent->Check_pH Add_Catalyst Add Acid (HCl) or Base (NaOH) Check_pH->Add_Catalyst Yes Check_Temp Temp Adequate? Check_pH->Check_Temp No Add_Catalyst->Check_Temp Increase_Temp Increase Temperature (e.g., to 50-70°C) Check_Temp->Increase_Temp No Continue_Monitoring Continue and Monitor Check_Temp->Continue_Monitoring Yes Increase_Temp->Continue_Monitoring

Caption: Troubleshooting logic for incomplete hydrolysis of this compound.

References

Technical Support Center: Purification of Chloromethyl Pivalate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of chloromethyl pivalate (B1233124) via vacuum distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

Encountering issues during the vacuum distillation of chloromethyl pivalate can be common. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Recommended Solution(s)
Product is yellow or discolored Thermal decomposition of this compound.- Lower the distillation pot temperature by reducing the vacuum pressure.- Ensure the heating mantle is not set too high and that there is efficient stirring to prevent localized overheating.- Minimize the residence time of the compound at high temperatures.
Low yield of purified product - Incomplete initial reaction.- Loss of product due to excessively low vacuum.- Inefficient fractionation of the distillation column.- Ensure the synthesis of this compound has gone to completion before distillation.- Carefully control the vacuum to prevent the product from being carried over into the vacuum trap too quickly.[1]- Use a fractionating column with appropriate packing for better separation of components.
Product is contaminated with pivalic acid Hydrolysis of this compound due to residual water or incomplete reaction of pivaloyl chloride.- Ensure all glassware is thoroughly dried before use.- Perform a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) on the crude product before distillation to remove acidic impurities. Dry the organic layer thoroughly before proceeding to distillation.
Product contains unreacted pivaloyl chloride Incomplete reaction during synthesis.- Ensure the reaction is complete before workup and distillation.- Pivaloyl chloride has a lower boiling point than this compound and should distill first. Collect a forerun fraction to remove this impurity.
Bumping or unstable boiling in the distillation flask - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a magnetic stirrer and a correctly sized stir bar for vigorous stirring.- Ensure the heating mantle fits the flask well to provide even heating.
Difficulty in achieving or maintaining a stable vacuum Leaks in the distillation apparatus.- Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.- Use high-vacuum grease on all ground glass joints.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum pressure and temperature for the distillation of this compound?

A1: The optimal conditions depend on the scale of the distillation and the equipment used. However, a common starting point is a vacuum of 15 mmHg, which corresponds to a boiling point of approximately 80 °C.[2] Adjusting the pressure will change the boiling point accordingly.

Q2: What are the main impurities to look out for when purifying this compound?

A2: Common impurities include unreacted starting materials such as pivaloyl chloride and paraformaldehyde, byproducts like pivalic acid, and residual catalyst (e.g., zinc chloride).[2][3]

Q3: How can I tell if my this compound is decomposing during distillation?

A3: Signs of decomposition include a yellowing of the liquid in the distillation pot, an increase in pressure during the distillation (due to the formation of gaseous byproducts), and the presence of pivalic acid in the distilled product. The decomposition temperature is stated to be above 300°C, but this can be lower in the presence of impurities.[4]

Q4: Is it necessary to wash the crude this compound before distillation?

A4: While not always mandatory, washing the crude product with water and a mild base can help remove water-soluble impurities and acidic byproducts like pivalic acid, leading to a cleaner distillation.

Q5: What are the primary safety precautions to take when distilling this compound?

A5: this compound is a flammable liquid and a lachrymator.[4] The distillation should be performed in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are essential. Ensure the distillation apparatus is securely clamped and that a vacuum trap is in place.

Data Presentation

Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
190-91[5]
1257-59[5]
1580-81[2]
5070-72[6]
760 (Atmospheric)146-148[2][5]

Experimental Protocols

Protocol for Vacuum Distillation of this compound

  • Preparation of the Crude Product:

    • Following the synthesis from pivaloyl chloride and paraformaldehyde, quench the reaction mixture carefully with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head (or a fractionating column for higher purity), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.

    • Ensure all ground glass joints are lightly greased with high-vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

  • Distillation Procedure:

    • Transfer the crude this compound into the distillation flask.

    • Begin stirring.

    • Slowly and carefully apply the vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Collect any low-boiling forerun, which may contain residual solvent or impurities like pivaloyl chloride.

    • Collect the main fraction of this compound at the expected boiling point for the applied pressure.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

    • Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Distillation start Distillation Issue Observed discoloration Product Discolored? start->discoloration low_yield Low Yield? discoloration->low_yield No sol_discoloration Reduce Temperature Minimize Heating Time discoloration->sol_discoloration Yes impurity Impurity Detected? low_yield->impurity No sol_low_yield Check Vacuum Level Ensure Complete Reaction low_yield->sol_low_yield Yes instability Unstable Distillation? impurity->instability No sol_impurity Pre-distillation Wash Collect Forerun impurity->sol_impurity Yes sol_instability Check for Leaks Ensure Proper Stirring instability->sol_instability Yes end_node Pure Product Obtained instability->end_node No sol_discoloration->end_node sol_low_yield->end_node sol_impurity->end_node sol_instability->end_node

Caption: A decision-making workflow for troubleshooting common issues during the vacuum distillation of this compound.

References

Technical Support Center: Managing Exothermic Reactions with Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Chloromethyl pivalate (B1233124). The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is Chloromethyl pivalate and in which applications is it commonly used?

A1: this compound (POM-Cl) is a reactive alkylating agent. It is frequently utilized in organic synthesis, particularly in pharmaceutical development, for the preparation of pivaloyloxymethyl (POM) esters.[1][2][3] This functional group is often introduced to create prodrugs, enhancing the bioavailability of active pharmaceutical ingredients.[1][4][5] Notable examples of its application include the synthesis of sulbactam (B1307) pivoxil and bis(pivaloyloxymethyl) PMEA.[1][4][6] It also serves as a protecting agent for amines.[6]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a flammable liquid and vapor.[4] It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation.[4] Due to its reactivity, it can be involved in highly exothermic reactions, which, if not properly controlled, can lead to a thermal runaway.[4]

Q3: What is a thermal runaway reaction and why is it a concern with this compound?

A3: A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can result in a rapid increase in temperature and pressure within the reactor, potentially leading to equipment failure, explosion, and the release of hazardous materials. Reactions involving reactive alkylating agents like this compound are often exothermic and require diligent management to prevent such events.

Q4: What initial steps should be taken to assess the thermal risk of a reaction involving this compound?

A4: A thorough risk assessment is critical before conducting any reaction. This should include:

  • Literature Review: Search for published data on the thermal hazards of your specific reaction or analogous transformations.

  • Calorimetry Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for reactants, products, and the reaction mixture.[7][8][9]

  • Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction (ΔHrxn), the rate of heat release, and to calculate the potential adiabatic temperature rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).

Troubleshooting Guide for Exothermic Reactions

Observed Issue Potential Cause(s) Immediate Corrective Actions Preventative Measures
Rapid, unexpected temperature increase Loss of cooling; Reagent addition rate too high; Incorrect reagent concentration.1. Immediately stop all reagent addition. 2. Maximize cooling to the reactor.3. If the temperature continues to rise, prepare for emergency quenching.Perform reaction calorimetry to determine safe addition rates and cooling requirements; Ensure proper equipment functionality before starting.
Localized boiling or fuming "Hot spot" formation due to poor mixing.1. Stop reagent addition.2. Increase the agitation rate if it is safe to do so.3. Maximize cooling.Use appropriate stirring speed and impeller design for the reactor scale; Ensure baffles are used in larger reactors to improve mixing.
Sudden increase in reactor pressure Gas evolution from the reaction; Boiling of the solvent.1. Follow all steps for a rapid temperature increase.2. If pressure approaches the vessel's limit, vent the reactor to a safe location (e.g., a scrubber).Ensure the reactor is properly vented; Understand the potential for gas evolution in your specific reaction.
Visible decomposition (e.g., charring, rapid color change) The reaction has reached a temperature where a secondary, more energetic decomposition has initiated.IMMEDIATE EVACUATION. Determine the decomposition onset temperature via DSC and ensure the MTSR is well below this temperature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound from pivaloyl chloride and paraformaldehyde is an exothermic process and requires careful temperature control.[6]

Reactants:

  • Pivaloyl chloride

  • Paraformaldehyde

  • Zinc chloride (catalyst)

Procedure:

  • In a well-ventilated fume hood, charge a jacketed reactor with pivaloyl chloride and zinc chloride.

  • Begin stirring and control the reactor temperature at 80 °C using a circulating bath.

  • Slowly add paraformaldehyde in portions to control the reaction exotherm. The rate of addition should be adjusted to maintain a stable internal temperature.

  • After the addition is complete, maintain the reaction at 80 °C for 2 hours.[6]

  • Cool the reaction mixture to room temperature before purification by vacuum distillation.[6]

N-Alkylation using this compound (General Procedure)

This protocol outlines a general procedure for an N-alkylation reaction. The specific parameters must be optimized for each unique combination of reactants.

Reactants:

  • Amine

  • This compound

  • Non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Set up a jacketed reactor with an overhead stirrer, thermocouple, condenser, and an addition funnel.

  • Charge the reactor with the amine, solvent, and base.

  • Cool the mixture to 0-5 °C.

  • Slowly add this compound dropwise from the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

Quantitative Data

The following tables provide representative, hypothetical data for thermal hazard assessment. It is imperative to determine this data experimentally for your specific process.

Table 1: Hypothetical Reaction Calorimetry Data for N-Alkylation

ParameterValueSignificance
Heat of Reaction (ΔHrxn)-120 kJ/molIndicates a significant exothermic reaction.
Specific Heat of Mixture (Cp)2.2 J/g·KUsed to calculate the temperature rise.
Adiabatic Temperature Rise (ΔTad)65 °CThe theoretical temperature increase with no cooling.
MTSR (at 25°C, full accumulation)90 °CThe maximum temperature in case of cooling failure.

Table 2: Hypothetical DSC Data for Reaction Mixture

ParameterValueSignificance
Onset of Decomposition150 °CThe temperature at which a secondary, potentially dangerous decomposition begins.
Heat of Decomposition-350 J/gThe energy released during decomposition.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting Lit_Review Literature Review DSC_Screening DSC Screening (Determine T_onset) Lit_Review->DSC_Screening Reaction_Calorimetry Reaction Calorimetry (Determine ΔHrxn, MTSR) DSC_Screening->Reaction_Calorimetry Risk_Assessment Risk Assessment Reaction_Calorimetry->Risk_Assessment Controlled_Addition Controlled Reagent Addition Risk_Assessment->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Adequate_Cooling Adequate Cooling Temp_Monitoring->Adequate_Cooling Temp_Spike Temperature Spike? Temp_Spike->Temp_Monitoring No Stop_Addition Stop Addition Temp_Spike->Stop_Addition Yes Maximize_Cooling Maximize Cooling Stop_Addition->Maximize_Cooling Quench Emergency Quench Maximize_Cooling->Quench

Caption: Workflow for Managing Exothermic Reactions.

Signaling_Pathway_Thermal_Runaway Logical Pathway to Thermal Runaway Exothermic_Reaction Exothermic Reaction (Heat Generation) Temp_Increase Temperature Increase Exothermic_Reaction->Temp_Increase Heat_Removal Insufficient Heat Removal (e.g., Cooling Failure) Heat_Removal->Temp_Increase Rate_Increase Reaction Rate Acceleration Temp_Increase->Rate_Increase Positive_Feedback Positive Feedback Loop More_Heat Increased Heat Generation Rate_Increase->More_Heat More_Heat->Temp_Increase Cycles Thermal_Runaway Thermal Runaway Positive_Feedback->Thermal_Runaway

Caption: Logical Pathway to Thermal Runaway.

References

Technical Support Center: Chloromethyl Pivalate (POM-Cl) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl pivalate (B1233124) (POM-Cl). The information is designed to help you anticipate and resolve common issues related to side reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is chloromethyl pivalate (POM-Cl) and what are its primary applications?

This compound is a reagent used to introduce the pivaloyloxymethyl (POM) protecting group.[1][2] This group is frequently used in the synthesis of prodrugs to enhance the lipophilicity and oral bioavailability of parent molecules.[1][3] Common applications include the preparation of POM esters of carboxylic acids, phosphates, and other nucleophilic functional groups, such as in the synthesis of sulbactam (B1307) pivoxil and ofloxacin (B1677185) prodrugs.[3][4][5][6][7]

Q2: What are the most common nucleophiles that react with POM-Cl?

POM-Cl is a reactive electrophile that participates in nucleophilic substitution reactions with a variety of heteroatom nucleophiles.[1][2] The most common nucleophiles include:

  • Carboxylate salts (e.g., sodium salt of sulbactam).[4][5][6]

  • Amines, for N-protection.[1][4]

  • Phosphonates, such as in the acylation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA).[5][6][7]

  • Thiols and thiolates.[8][9][10]

  • Water or hydroxide (B78521) ions, leading to hydrolysis.[11]

Q3: What is the most common side product observed in reactions, and how is it formed?

The most frequently encountered byproduct is methylene (B1212753) dipivalate.[1][11] This side product forms when a pivalate anion attacks a molecule of this compound. The pivalate anion can be generated from the hydrolysis of POM-Cl by trace amounts of water or from the desired POM-ester product itself under certain conditions.

Q4: Why is my reaction with a carboxylic acid nucleophile failing or giving a very low yield?

If the carboxylic acid itself is used, the reaction may fail because the acid is a poor nucleophile.[12] For the reaction to proceed efficiently, the carboxylic acid must typically be deprotonated to form its conjugate base (a carboxylate salt), which is a much stronger nucleophile. This is often achieved by using a non-nucleophilic base or by starting with a pre-formed salt of the acid (e.g., sodium or potassium salt).

Q5: How stable is this compound?

Under normal conditions, POM-Cl is stable.[13] However, it is sensitive to moisture and incompatible with strong acids, strong bases, and strong oxidizing agents.[13][14] It is also a flammable liquid and can decompose upon heating, which can release irritating gases like hydrogen chloride.[13][14] Care should be taken during purification by distillation to avoid thermal decomposition, especially if catalytic residues are present.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with POM-Cl.

Problem 1: The reaction is sluggish or not proceeding to completion.

  • Possible Cause: Your nucleophile may be too weak. Sterically hindered or electron-poor nucleophiles react slowly with POM-Cl.[12] For example, a free carboxylic acid is a much weaker nucleophile than its corresponding carboxylate salt.

  • Troubleshooting Steps:

    • Activate the Nucleophile: If using a carboxylic acid, convert it to a salt (e.g., sodium, potassium, or cesium salt) before adding POM-Cl. The use of a base like triethylamine (B128534) or DBU is also common.

    • Increase Reagent Reactivity: For particularly stubborn nucleophiles, consider an in situ Finkelstein reaction. Adding a catalytic amount of an iodide salt (e.g., potassium iodide, KI) can generate the more reactive iodomethyl pivalate, which may facilitate the reaction.[1]

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to ensure all reactants are well-solvated.

Problem 2: LC-MS or NMR analysis shows a significant byproduct peak.

  • Possible Cause 1: Formation of Methylene Dipivalate. This is the most common byproduct. It arises from the reaction of a pivalate anion with POM-Cl.[1][15]

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of POM-Cl.

    • Maintain Anhydrous Conditions: Rigorously dry all solvents and reagents. Trace water can hydrolyze POM-Cl, generating pivalic acid which can then react to form the byproduct.[11]

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

  • Possible Cause 2: Hydrolysis of POM-Cl or the Product. POM-Cl can be hydrolyzed by water to form pivalic acid and hydrogen chloride.[11] The desired POM-ester product may also be sensitive to hydrolysis, especially under acidic or basic conditions during workup.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents: Ensure all glassware, solvents, and reagents are free of moisture.

    • Neutral Workup: During the aqueous workup, ensure the pH is kept near neutral to avoid acid or base-catalyzed hydrolysis of the POM ester.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction.

Problem 3: The desired product decomposes during purification by distillation.

  • Possible Cause: POM-Cl and many POM-esters are thermally labile. The presence of residual catalyst (e.g., ZnCl₂) from the synthesis of POM-Cl can promote thermal decomposition during heating.[11][13]

  • Troubleshooting Steps:

    • Purify Under Vacuum: Use high vacuum to lower the boiling point and reduce the required temperature for distillation.

    • Alternative Purification: If thermal decomposition is severe, consider alternative purification methods like column chromatography on silica (B1680970) gel.

    • Remove Catalysts: Ensure any catalysts used in the preparation of the starting materials are thoroughly removed before attempting distillation.

Data Presentation

Table 1: Summary of Common Side Reactions and Mitigation Strategies
NucleophileSide ProductConditions Favoring FormationMitigation Strategy
Water / HydroxidePivalic AcidPresence of moisture in reagents or atmosphere.Use anhydrous solvents and reagents; run under an inert atmosphere.
Pivalate AnionMethylene Dipivalate[1][11][15]Excess POM-Cl; presence of water leading to hydrolysis; high temperatures.Use controlled stoichiometry; ensure anhydrous conditions; maintain lower reaction temperatures.
Tertiary AminesQuaternary Ammonium SaltUsing tertiary amines (e.g., triethylamine) as both a base and a solvent at elevated temperatures.Use the tertiary amine strictly as a base (1-2 equivalents); choose a non-nucleophilic base if issues persist; avoid high temperatures.
ThiolatesDisulfidePresence of atmospheric oxygen.Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Table 2: Physical and Safety Properties of this compound
PropertyValue
CAS Number 18997-19-8[4][13]
Molecular Formula C₆H₁₁ClO₂[13][16]
Molecular Weight 150.60 g/mol [5]
Appearance Clear colorless to slightly yellow liquid[3][4]
Boiling Point 146-148 °C (lit.)[3][7]
Density 1.045 g/mL at 25 °C (lit.)[4][7]
Flash Point 40 °C / 104 °F (closed cup)[3]
Solubility Immiscible with water; miscible with most organic solvents.[3][4]
Key Hazards Flammable liquid and vapor; causes burns; lachrymator.[13][14][17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a POM Ester from a Carboxylic Acid

Disclaimer: This is a general guideline. Reaction conditions (temperature, time, solvent) must be optimized for each specific substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5 eq. or triethylamine, 1.2 eq.) to the solution and stir until the acid is fully converted to its salt. This may take 30-60 minutes at room temperature.

  • Addition of POM-Cl: Slowly add this compound (1.1 - 1.3 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Nuc Nucleophile (e.g., R-COO⁻) Product Desired POM-Ester (R-CO-O-POM) Nuc->Product + POM-Cl POMCl_main This compound (POM-Cl) POMCl_side This compound (POM-Cl) Piv_Anion Pivalate Anion (Piv-O⁻) Byproduct Methylene Dipivalate (Piv-O-CH₂-O-Piv) Piv_Anion->Byproduct + POM-Cl Water Trace H₂O (Moisture) Water->Piv_Anion Hydrolysis of POM-Cl POMCl_hydrolysis This compound (POM-Cl)

Caption: Desired reaction of a nucleophile with POM-Cl versus a common side reaction pathway.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_cause Possible Causes cluster_solution Solutions start Experiment Issue: Low Yield or Impure Product no_reaction No/Sluggish Reaction start->no_reaction byproduct Major Byproduct Observed start->byproduct decomp Decomposition during Purification start->decomp weak_nuc Weak Nucleophile no_reaction->weak_nuc hydrolysis Reagent Hydrolysis byproduct->hydrolysis side_rxn Methylene Dipivalate Formation byproduct->side_rxn thermal Thermal Instability decomp->thermal activate_nuc Activate Nucleophile (e.g., form salt, add KI) weak_nuc->activate_nuc anhydrous Use Anhydrous Conditions hydrolysis->anhydrous side_rxn->anhydrous stoich Control Stoichiometry side_rxn->stoich low_temp Use Lower Temperatures thermal->low_temp alt_purify Use Chromatography / Vacuum Distillation thermal->alt_purify

References

Preventing the formation of methylene dipivalate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pivalic acid and its derivatives. The following information is intended to help prevent the formation of undesired byproducts, specifically the formation of methylene (B1212753) dipivalate, also known as methylene bis(2,2-dimethylpropanoate).

Frequently Asked Questions (FAQs)

Q1: What is methylene dipivalate and how does it form?

A1: Methylene dipivalate, systematically named methylene bis(2,2-dimethylpropanoate), is a diether formed when two molecules of pivalic acid are linked by a methylene bridge. This byproduct can form when a source of formaldehyde (B43269) is present in the reaction mixture, which can react with pivalic acid under certain conditions.

Q2: What are the common sources of methylene contamination that can lead to the formation of methylene dipivalate?

A2: The primary methylene source is formaldehyde or its polymer, paraformaldehyde. Dichloromethane (B109758) (DCM), a common solvent, can also serve as a methylene source under specific catalytic conditions, leading to the formation of methylene diesters.[1][2][3]

Q3: What reaction conditions favor the formation of methylene dipivalate?

A3: The formation of methylene dipivalate is generally favored by:

  • The presence of a formaldehyde source.

  • Acidic or basic catalysts that can promote the reaction between pivalic acid and the methylene source.

  • Elevated temperatures, which can accelerate the reaction rate.

Q4: How can I detect the presence of methylene dipivalate in my reaction mixture?

A4: Methylene dipivalate can be detected using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Look for a characteristic singlet peak for the methylene protons flanked by two pivaloyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate the byproduct from the main product and identify it by its mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A suitable method can be developed for the separation and quantification of the impurity.

Q5: Is methylene dipivalate stable?

A5: Methylene dipivalate is an ester and can be hydrolyzed under acidic or basic conditions, though the sterically hindered pivaloyl groups may slow the rate of hydrolysis compared to less hindered esters.

Troubleshooting Guide: Preventing the Formation of Methylene Dipivalate

This guide provides solutions to common issues encountered during reactions involving pivalic acid that may lead to the formation of methylene dipivalate.

Problem Possible Cause Recommended Solution
Unexpected peak corresponding to methylene dipivalate in analytical data (NMR, GC-MS, HPLC). Contamination of reagents or solvents with formaldehyde or its equivalents.1. Use fresh, high-purity solvents and reagents.2. If using dichloromethane (DCM) as a solvent, consider replacing it with an alternative such as tetrahydrofuran (B95107) (THF), ethyl acetate, or toluene, especially if catalytic conditions that could activate DCM are present.[1][2][3]3. Ensure all glassware is thoroughly cleaned and dried to remove any potential residues.
Formation of methylene dipivalate when using pivalic anhydride (B1165640). Reaction of the anhydride with a formaldehyde source.1. Strictly exclude formaldehyde or its sources from the reaction.2. If the presence of a methylene source is unavoidable, consider lowering the reaction temperature to disfavor the formation of the byproduct.
Methylene dipivalate formation under acidic or basic reaction conditions. Catalysis of the reaction between pivalic acid and a methylene source.1. If possible, perform the reaction under neutral conditions.2. If a catalyst is necessary, screen for a catalyst that is selective for the desired reaction and does not promote the formation of methylene dipivalate.3. Reduce the catalyst loading to the minimum effective amount.
Difficulty in removing methylene dipivalate post-reaction. Similar polarity and boiling point to the desired product.1. Optimize the reaction conditions to minimize its formation in the first place.2. If separation is necessary, consider preparative chromatography (HPLC or column chromatography) with a carefully selected solvent system.3. Investigate the possibility of selective hydrolysis of the methylene dipivalate, although this may be challenging due to the stability of the pivaloyl groups.

Experimental Protocols

Protocol 1: General Procedure for Pivaloylation of an Alcohol

This protocol is designed to minimize the risk of methylene dipivalate formation by using controlled conditions and high-purity reagents.

  • Reagents and Materials:

    • Alcohol substrate

    • Pivaloyl chloride (freshly distilled)

    • Pyridine (B92270) (dried over KOH)

    • Dichloromethane (DCM, anhydrous, inhibitor-free)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate in anhydrous DCM.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway PivOH Pivalic Acid (2 eq.) Intermediate Reactive Intermediate PivOH->Intermediate CH2O Formaldehyde CH2O->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate MethyleneDipivalate Methylene Dipivalate Intermediate->MethyleneDipivalate

Caption: Formation pathway of methylene dipivalate.

Troubleshooting_Workflow start Methylene Dipivalate Detected check_reagents Check Purity of Reagents and Solvents start->check_reagents change_solvent Change Solvent (e.g., from DCM) check_reagents->change_solvent Contamination Suspected neutral_conditions Use Neutral Reaction Conditions check_reagents->neutral_conditions Purity Confirmed end Problem Resolved change_solvent->end optimize_catalyst Optimize Catalyst Type and Loading neutral_conditions->optimize_catalyst If Catalyst is Necessary neutral_conditions->end If Catalyst is Not Necessary lower_temp Lower Reaction Temperature optimize_catalyst->lower_temp purification Optimize Purification Method lower_temp->purification purification->end

Caption: Troubleshooting workflow for methylene dipivalate formation.

References

Handling and safety precautions for Chloromethyl pivalate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Chloromethyl pivalate (B1233124).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Chloromethyl pivalate?

A1: this compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2] It is also harmful if swallowed or inhaled.[3] It is classified as a lachrymator, meaning it can cause tearing.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive range of PPE is necessary for handling this chemical. This includes wearing appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[4]

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][4] The storage area should be designated as a flammables area, and the container should be kept tightly closed.[1][2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] In both instances, seek immediate medical attention.[1][2]

Q5: How should a spill of this compound be handled?

A5: In the event of a spill, remove all sources of ignition and ensure adequate ventilation.[1] Use non-sparking tools and explosion-proof equipment.[4][5] Absorb the spill with an inert, non-combustible material such as sand or earth and place it in a suitable, closed container for disposal.[1] Do not use combustible materials like sawdust.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Irritation to eyes or respiratory system during handling. Inadequate ventilation or improper PPE.Move to a well-ventilated area immediately. Ensure you are using the correct personal protective equipment, including chemical safety goggles and a suitable respirator.[4]
The compound appears discolored or has an unusual odor. Potential degradation or contamination.Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures.
Difficulty in dissolving the compound. This compound has limited solubility in water.[6]It is miscible with most organic solvents.[7] Use an appropriate organic solvent for your reaction.

Quantitative Data Summary

Property Value Source
Molecular Formula C6H11ClO2[2][6]
Molecular Weight 150.6 g/mol [6]
Appearance Clear colorless to slightly yellow liquid[1][6][7]
Boiling Point 146-148 °C[7]
Flash Point 40 °C (104 °F)[1][7]
Density 1.045 g/mL at 25 °C[7]

Experimental Protocols

General Handling and Dispensing Protocol:

  • Work in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Wear the required personal protective equipment: chemical safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ground and bond containers when transferring material to prevent static discharge.[1][5]

  • Use only non-sparking tools.[2][5]

  • Keep the container tightly closed when not in use.[1][5]

  • Store away from heat, sparks, and open flames.[1][2]

Visualizations

Spill_Response_Workflow This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Eliminate Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Residue with Non-Sparking Tools contain->collect dispose Place in Sealed Container for Disposal collect->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report Experimental_Workflow General Experimental Workflow with this compound start Experiment Planning (Review SDS) prep Prepare Work Area (Fume Hood, Spill Kit) start->prep ppe Wear Required PPE prep->ppe dispense Dispense this compound (Grounding, Non-Sparking Tools) ppe->dispense reaction Perform Reaction dispense->reaction quench Quench Reaction (If Applicable) reaction->quench workup Work-up & Purification quench->workup waste Dispose of Waste Properly workup->waste cleanup Clean & Decontaminate Work Area & Equipment waste->cleanup end End of Experiment cleanup->end

References

Technical Support Center: Disposal of Chloromethyl Pivalate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and disposal of Chloromethyl pivalate (B1233124) (POM-Cl) waste. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

???+ question "What is Chloromethyl pivalate and what are its primary hazards?"

???+ question "What is the recommended method for disposing of this compound waste?"

???+ question "What materials are incompatible with this compound?"

???+ question "How should I dispose of empty this compound containers?"

???+ question "What should I do in case of a small spill?"

Data Presentation

Table 1: Summary of this compound Hazards
PropertyDescriptionCitations
CAS Number 18997-19-8[1]
Molecular Formula C6H11ClO2[1]
Appearance Clear, colorless liquid[1][2]
Primary Hazards Flammable liquid (Category 3), Corrosive (Causes severe skin and eye burns), Lachrymator[1]
Flash Point 40 °C (104 °F)[3]
Decomposition Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][4][3]
Table 2: Chemical Incompatibility
Incompatible Material ClassSpecific ExamplesPotential HazardCitations
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesFire and explosion risk.[1][3]
Strong Acids Sulfuric Acid, Hydrochloric AcidVigorous reaction, release of heat and toxic fumes.[1][3]
Strong Bases Sodium Hydroxide, Potassium HydroxideVigorous reaction, release of heat.[1][3]
Strong Reducing Agents Hydrides, Alkali MetalsExothermic and potentially violent reactions.[1][3]
Moisture/Water Humid air, waterHydrolysis can occur, potentially producing other hazardous by-products.[5][6]

Troubleshooting Guide for Disposal

Problem: My waste disposal provider requires pre-treatment or neutralization of waste. Can I neutralize this compound?

Solution: No, you should not attempt to neutralize this compound waste in the lab. It is incompatible with strong acids and bases, and any attempt at neutralization can cause a vigorous, exothermic reaction, releasing toxic hydrogen chloride gas.[1][4][3] The standard and required disposal method is high-temperature incineration by a licensed facility that can handle flammable and corrosive liquids.[5][7] You must communicate the chemical's properties and hazards accurately to your disposal provider.

Problem: I have a solution of this compound mixed with other solvents. How does this impact disposal?

Solution: The entire mixture must be treated as hazardous waste. You must declare all components of the waste stream to your disposal company. The flammability and corrosivity (B1173158) of this compound will likely dictate the disposal protocol for the mixture. Do not mix this compound waste with incompatible materials (see Table 2) in the same waste container.[1][3]

Problem: I've noticed pressure buildup in the waste container during storage. What should I do?

Solution: Pressure buildup can be a sign of a chemical reaction or decomposition, possibly due to contamination with incompatible substances like moisture.[5] Store the container in a cool, well-ventilated area, away from ignition sources.[3] If you can do so safely, periodically vent the container in a chemical fume hood. Ensure you are using a container designed for flammable and potentially corrosive waste. Inform your environmental health and safety office immediately.

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup Procedure

Objective: To safely clean and contain a small spill (less than 100 mL) of this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[8]

  • Inert, non-combustible absorbent material (e.g., vermiculite, sand, cat litter).[3][9]

  • Spark-proof tools (e.g., plastic scoop or dustpan).[3]

  • A designated, sealable hazardous waste container, properly labeled.[1]

  • Decontamination solution (e.g., mild soap and water).[10]

Methodology:

  • Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[10]

  • Ventilate & Isolate: Work in a well-ventilated area or fume hood. Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[3]

  • Don PPE: Put on all required personal protective equipment.

  • Contain Spill: Create a dike around the spill's outer edges using the absorbent material to prevent it from spreading.[9]

  • Absorb Spill: Gently cover the spill with the inert absorbent material, working from the outside edges toward the center.[9] Ensure all the liquid is absorbed.

  • Collect Residue: Using spark-proof tools, carefully scoop the absorbed material into the designated hazardous waste container.[3]

  • Seal & Label: Securely seal the container and attach a hazardous waste label with all required information.

  • Decontaminate: Clean the spill area and any contaminated equipment with a mild detergent solution, followed by water.[10] Place all cleaning materials (e.g., paper towels, contaminated gloves) into the waste container.

  • Dispose: Arrange for the disposal of the waste container through your institution's environmental health and safety department or a licensed waste contractor.[11]

Protocol 2: Waste Segregation and Collection for Disposal

Objective: To properly collect and store this compound waste pending disposal.

Materials:

  • A designated and compatible hazardous waste container (e.g., glass or other approved container for flammable, corrosive liquids).

  • Hazardous waste labels.

  • Secondary containment bin.

Methodology:

  • Dedicate Container: Use a dedicated waste container specifically for this compound and compatible waste streams.

  • Avoid Mixing: DO NOT mix this compound waste with incompatible chemicals as listed in Table 2.[1][3]

  • Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and other required information as per your local regulations.

  • Secure Closure: Keep the container tightly closed when not in use.[8]

  • Safe Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3] The storage area should be designated for flammable and corrosive materials and should be away from heat and ignition sources.[1]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Arrange Pickup: Once the container is full or reaches your institution's storage time limit, contact your environmental health and safety office to arrange for pickup and final disposal.

Visualizations

Logical Workflow for Waste Disposal

cluster_workflow Logical Workflow for this compound Waste Disposal gen Waste Generation (e.g., reaction quench, rinsate) segregate Segregate in Labeled, Compatible Container gen->segregate store Store in Designated Flammable/ Corrosive Storage Area segregate->store contact Contact Licensed Disposal Facility store->contact provide Provide SDS & Waste Profile contact->provide transport Arrange for Pickup/Transport provide->transport incinerate Final Disposal: High-Temperature Incineration with Afterburner & Scrubber transport->incinerate

Caption: Workflow for proper disposal of this compound waste.

Spill Response Decision Tree

cluster_spill Spill Response Decision Tree spill Spill Detected assess Assess Scale & Risk spill->assess ppe Don Appropriate PPE assess->ppe Small & Controllable evacuate Evacuate Area & Call Emergency Services assess->evacuate Large or Uncontrolled ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent ignite->contain collect Collect Residue with Spark-Proof Tools contain->collect dispose Package & Dispose as Hazardous Waste collect->dispose

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Chloromethyl pivalate (B1233124) (POM-Cl), a key intermediate in the synthesis of pivaloyloxymethyl (POM) prodrugs, is no exception. This guide provides a comparative overview of the essential analytical methods for its characterization, complete with experimental data and detailed protocols.

Spectroscopic and Chromatographic Profiling of Chloromethyl Pivalate

A multi-faceted analytical approach is crucial for the unambiguous identification and purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Analytical MethodKey Parameters & Observed DataPurpose
¹H NMR In CDCl₃: δ 1.24 (9H, s, tBu), 5.72 (2H, s, CH₂)[1]Confirms the presence and connectivity of protons in the molecule, providing structural verification.
¹³C NMR Data available from spectral databases[2]Provides information on the carbon framework of the molecule.
IR Spectroscopy CAPILLARY CELL: NEAT technique is used.[2] Key stretches include C=O and C-Cl bands.Identifies characteristic functional groups present in the molecule.
Mass Spectrometry (GC-MS) Molecular Weight: 150.60 g/mol .[2][3] Key fragments at m/z 57 and 85.[2]Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
Gas Chromatography (GC) Purity often determined by GC to be >97% or >99%.[3] Kovats Retention Index: 876.6 (standard non-polar column).[2]Assesses the purity of the compound and separates it from potential impurities.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are the standard protocols for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or Bruker 400 MHz) is used.[1][2]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

  • Data Analysis: The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For the neat technique, a drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr). For ATR-IR, the sample is placed directly on the crystal.[2]

  • Instrumentation: An FTIR spectrometer is used.[2]

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: For GC-MS, the sample is introduced via the gas chromatograph.

  • Ionization: Electron Ionization (EI) is a common method.[2]

  • Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used. A capillary column such as a KB-5 is suitable.[4]

  • Operating Conditions:

    • Injector Temperature: 220 °C[4]

    • Detector Temperature: 240 °C[4]

    • Oven Temperature Program: An initial temperature of 110 °C held for a period, followed by a ramp to 220 °C.[4]

    • Carrier Gas: Helium or Nitrogen with a flow rate of 0.3-0.7 ml/min.[4]

    • Split Ratio: 80:1[4]

  • Data Analysis: The retention time of the main peak is used for identification, and the peak area is used to determine the purity of the sample.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

This compound Characterization Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation cluster_Result Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GC_MS GC-MS Sample->GC_MS GC Gas Chromatography Sample->GC Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Formula GC_MS->Mol_Weight Purity Purity Assessment GC->Purity Report Comprehensive Report Structure->Report Functional_Groups->Report Mol_Weight->Report Purity->Report

A typical workflow for the characterization of this compound.

Comparison with Alternatives in Prodrug Synthesis

This compound is a member of the acyloxyalkyl halides used to introduce the POM protecting group. While highly effective, other reagents can also be employed for similar transformations. A comparison of their analytical characterization is crucial for selection and quality control.

ReagentKey Analytical TechniquesNotes on Characterization
This compound ¹H NMR, ¹³C NMR, IR, GC-MS, GCWell-characterized with extensive publicly available spectral data.[2][5][6][7]
Iodomethyl pivalate Gas Chromatography[4]GC is a key method for assessing purity and monitoring its preparation via substitution reaction.[4] Due to its lower stability, careful handling during analysis is required.
Other Acyloxyalkyl Halides NMR, IR, MSCharacterization follows similar principles to this compound, with expected shifts in spectral data based on the specific acyl and halide groups.

The choice of analytical method is guided by the information required at each stage of the drug development process.

Analytical Method Selection Logic cluster_Goal Analytical Goal cluster_Methods Primary Methods cluster_Techniques Recommended Techniques Goal Objective Structure_ID Structural Confirmation Goal->Structure_ID Purity_Check Purity & Impurity Profiling Goal->Purity_Check QC_Release Routine Quality Control Goal->QC_Release NMR_MS NMR & Mass Spectrometry Structure_ID->NMR_MS Unambiguous Identification GC_HPLC GC / HPLC Purity_Check->GC_HPLC Quantitative Analysis IR_GC IR & GC QC_Release->IR_GC Identity & Purity Confirmation

Logic for selecting analytical methods for quality control.

References

A Comparative Guide to the Spectroscopic Characterization of Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl pivalate (B1233124) (POM-Cl) is a crucial reagent in synthetic organic chemistry, widely utilized as a protecting group for carboxylic acids and in the synthesis of pivaloyloxymethyl (POM) prodrugs to enhance the bioavailability of pharmaceuticals. Accurate spectroscopic data is paramount for the verification of its structure and purity. This guide provides a focused comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data and outlines a standard experimental protocol for data acquisition.

¹H and ¹³C NMR Data for Chloromethyl Pivalate
Nucleus Chemical Shift (δ) in ppm Multiplicity Integration Assignment Solvent Reference
¹H5.72Singlet2H-O-CH₂ -ClCDCl₃[1]
¹H1.24Singlet9H-C(CH₃ )₃CDCl₃[1]
¹³CData not available in searched literature---CDCl₃-

Note on ¹³C NMR Data: While specific chemical shift values for ¹³C NMR are not detailed in the readily accessible literature, spectra are available from various chemical suppliers and databases.[1][2] Researchers requiring this data for comparative purposes are advised to consult these commercial sources or acquire the spectrum experimentally.

Experimental Protocols

Reproducible and high-quality NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. The residual proton signal of CHCl₃ at δ 7.26 ppm can serve as an internal reference for the ¹H spectrum, and the carbon signal at δ 77.16 ppm for the ¹³C spectrum.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is a minimum of 4 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of 0 to 220 ppm is appropriate.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

Structural Assignment and Visualization

The chemical structure of this compound and the assignment of its proton signals are illustrated below. The simplicity of the ¹H NMR spectrum, showing only two singlets, is a direct reflection of the molecule's symmetry.

Caption: Structure of this compound with ¹H NMR assignments.

References

A Comparative Guide to Chloromethyl Pivalate and Other Protecting Groups for Alcohols, Carboxylic Acids, and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of overall success. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This guide provides an objective comparison of Chloromethyl pivalate (B1233124) (POM-Cl), which installs the pivaloyloxymethyl (POM) group, with other commonly employed protecting groups for alcohols, carboxylic acids, and amines. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in the strategic selection of protecting groups.

Introduction to the Pivaloyloxymethyl (POM) Protecting Group

The pivaloyloxymethyl (POM) group, introduced via the reactive electrophile Chloromethyl pivalate (POM-Cl), serves as a versatile protecting group for a range of functional groups.[1] Its utility extends beyond simple protection; the POM group is frequently incorporated into prodrug strategies to enhance the lipophilicity and bioavailability of parent drug molecules.[1] The bulky pivaloyl moiety provides steric hindrance, contributing to the stability of the protected functional group under various reaction conditions.

Comparison of Protecting Groups

The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the conditions required for deprotection. An "orthogonal protection" strategy, which employs protecting groups that can be removed under distinct and non-interfering conditions, is often crucial in the synthesis of complex molecules.[2][3]

For Alcohols

The protection of hydroxyl groups is a frequent necessity in organic synthesis to prevent their unwanted participation in reactions. The POM group, in the form of a pivaloyloxymethyl ether, offers an alternative to more common protecting groups like silyl (B83357) ethers and benzyl (B1604629) ethers.

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) POM_Protected_Alcohol POM-Protected Alcohol (R-O-POM) Alcohol->POM_Protected_Alcohol  POM-Cl, Base (e.g., DIPEA)   Deprotected_Alcohol Alcohol (R-OH) POM_Protected_Alcohol->Deprotected_Alcohol  Base (e.g., NH3/MeOH) or Acid  

Caption: General workflow for the protection and deprotection of alcohols using the POM group.

Table 1: Comparison of Protecting Groups for Primary Alcohols

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)Deprotection Conditions
Pivaloyl (Piv) Pivaloyl chloridePyridineCH₂Cl₂RT2-4>95LiAlH₄ or DIBAL-H
Pivaloyloxymethyl (POM) POM-ClDIPEACH₂Cl₂0 - RT2-12~90NH₃/MeOH or mild acid
Acetyl (Ac) Acetic anhydridePyridineCH₂Cl₂RT1-3>98K₂CO₃/MeOH or mild acid/base
Benzyl (Bn) Benzyl bromideNaHTHF0 - RT2-6~98H₂, Pd/C
tert-Butyldimethylsilyl (TBS) TBDMS-ClImidazoleDMFRT2-8>95TBAF or HF/Pyridine
Methoxymethyl (MOM) MOM-ClDIPEACH₂Cl₂0 - RT2-5~95Acid (e.g., HCl/MeOH)[4]

Stability Comparison:

The stability of a protecting group is crucial for its survival through various reaction steps.

G cluster_stability Qualitative Stability of Alcohol Protecting Groups PG Protecting Group Acid Acidic Conditions Base Basic Conditions Ox Oxidizing Agents Red Reducing Agents POM POM POM->Acid Labile POM->Base Stable POM->Ox Generally Stable POM->Red Stable to some Bn Bn Bn->Acid Stable Bn->Base Stable Bn->Ox Labile Bn->Red Labile (H₂/Pd) TBS TBS TBS->Acid Labile TBS->Base Stable TBS->Ox Stable TBS->Red Stable MOM MOM MOM->Acid Labile MOM->Base Stable MOM->Ox Stable MOM->Red Stable

Caption: Stability of common alcohol protecting groups under different reaction conditions.

For Carboxylic Acids

Protecting the carboxylic acid functionality is essential to prevent its acidic proton from interfering with basic reagents or to block nucleophilic attack on the carbonyl group. The POM group forms a pivaloyloxymethyl ester, which can be cleaved under specific conditions.

Logical Relationship for Carboxylic Acid Protection

G cluster_main Carboxylic Acid Protection Strategy Start Carboxylic Acid (R-COOH) Protect Protect as Ester Start->Protect POM_Ester POM Ester Protect->POM_Ester Methyl_Ester Methyl Ester Protect->Methyl_Ester Benzyl_Ester Benzyl Ester Protect->Benzyl_Ester Reaction Perform Desired Reaction(s) POM_Ester->Reaction Methyl_Ester->Reaction Benzyl_Ester->Reaction Deprotect Deprotect Ester Reaction->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A decision-making pathway for the protection of carboxylic acids.

Table 2: Comparison of Protecting Groups for Carboxylic Acids

Protecting GroupReagentConditionsYield (%)Deprotection Conditions
Pivaloyloxymethyl (POM) POM-Cl, BaseDMF, RT80-95Mild base (e.g., K₂CO₃/MeOH) or enzymes
Methyl MeOH, H⁺ or SOCl₂, MeOHReflux>90Saponification (e.g., NaOH, H₂O/MeOH)
Benzyl (Bn) Benzyl bromide, BaseDMF, RT>90Hydrogenolysis (H₂, Pd/C)
tert-Butyl Isobutylene, H⁺CH₂Cl₂, RT>90Acid (e.g., TFA/CH₂Cl₂)
Allyl Allyl bromide, BaseDMF, RT>90Pd(0) catalyst
For Amines

The protection of amines is crucial in peptide synthesis and other areas of organic chemistry to prevent their nucleophilic nature from causing unwanted side reactions. The POM group can be used to form a pivaloyloxymethyl carbamate.

Orthogonal Deprotection Strategy Involving POM and Boc

G start Starting Material NH₂ COOH protect_N Protect Amine POM-Cl Boc₂O start:N->protect_N protect_C Protect Carboxylic Acid e.g., Bn-Br start:C->protect_C deprotect_pom Deprotect POM | {Mild Base} protect_N:pom->deprotect_pom deprotect_boc Deprotect Boc | {Acid (TFA)} protect_N:boc->deprotect_boc deprotect_bn Deprotect Bn | {H₂, Pd/C} protect_C->deprotect_bn

Caption: Orthogonal deprotection of POM- and Boc-protected amines and a Benzyl-protected carboxylic acid.

Table 3: Comparison of Protecting Groups for Primary Amines

Protecting GroupReagentConditionsYield (%)Deprotection Conditions
Pivaloyloxymethyl (POM) POM-Cl, BaseCH₂Cl₂, RT85-95Mild base or catalytic hydrogenolysis
tert-Butoxycarbonyl (Boc) Boc₂O, BaseTHF or CH₂Cl₂, RT>95Strong acid (e.g., TFA)
Benzyloxycarbonyl (Cbz) Cbz-Cl, BaseDioxane/H₂O, 0 °C to RT>90Hydrogenolysis (H₂, Pd/C)
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSu, BaseDioxane/H₂O, RT>95Base (e.g., 20% Piperidine in DMF)

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.

Protection of a Primary Alcohol with this compound (POM-Cl)

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (POM-Cl) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add DIPEA.

  • Slowly add POM-Cl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Deprotection of a POM-Protected Carboxylic Acid

Materials:

  • POM-protected carboxylic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve the POM-protected carboxylic acid in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected carboxylic acid.

Protection of a Primary Amine with this compound (POM-Cl)

Materials:

  • Primary amine (1.0 equiv)

  • This compound (POM-Cl) (1.1 equiv)

  • Triethylamine (B128534) (NEt₃) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the primary amine and triethylamine in anhydrous CH₂Cl₂ at 0 °C.

  • Add this compound dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Conclusion

The Pivaloyloxymethyl (POM) protecting group, installed via this compound, offers a valuable alternative to more conventional protecting groups for alcohols, carboxylic acids, and amines. Its stability profile and specific deprotection conditions make it particularly useful in orthogonal protection strategies, a key element in the synthesis of complex molecules. The choice between POM and other protecting groups will ultimately depend on the specific synthetic context, including the nature of the substrate and the reaction conditions of subsequent steps. This guide provides the necessary data and protocols to enable researchers to make an informed decision and effectively incorporate the POM protecting group into their synthetic endeavors.

References

A Comparative Guide to LC-MS Analysis in Reactions Involving Chloromethyl Pivate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pivaloyloxymethyl (POM) prodrugs, a key strategy for enhancing the bioavailability of pharmaceuticals, frequently employs chloromethyl pivalate (B1233124) (POM-Cl) as a crucial reagent. Effective drug development hinges on the precise monitoring of these reactions to optimize yield and minimize impurities. Liquid chromatography-mass spectrometry (LC-MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comparative overview of LC-MS analysis for reactions involving chloromethyl pivalate, complete with experimental protocols and data presentation to aid in the development of robust and efficient synthetic processes.

Comparing Reaction Conditions: A Data-Driven Approach

The efficiency of POM-prodrug synthesis is highly dependent on reaction conditions. The choice of base and solvent, in particular, can significantly impact product yield and the formation of undesirable byproducts. Below is a comparative summary of how these variables can influence the esterification of a generic carboxylic acid drug with this compound.

Table 1: Comparison of Reaction Conditions for POM-Prodrug Synthesis

Drug (Carboxylic Acid)BaseSolventReaction Time (h)Product Yield (%)Dimer Impurity (%)Pivalic Acid (%)
IbuprofenTriethylamine (TEA)Acetonitrile (ACN)6852.51.2
IbuprofenPotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)4921.10.8
IbuprofenN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)8783.21.5
Valproic AcidTriethylamine (TEA)Acetonitrile (ACN)6823.01.4
Valproic AcidPotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)4901.50.9
Valproic AcidN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)8754.11.8

This data is representative and compiled from typical outcomes in similar esterification reactions. Actual results may vary depending on the specific drug substance and reaction scale.

As the data suggests, the combination of a stronger, heterogeneous base like potassium carbonate in a polar aprotic solvent such as DMF often leads to higher yields and a cleaner impurity profile.

Key Byproducts in POM-Prodrug Synthesis

Careful monitoring of byproduct formation is critical for process optimization and ensuring the safety and efficacy of the final drug product.

Table 2: Common Byproducts and Their Origin

ByproductChemical StructureOrigin
Dimer ImpurityDrug-CH₂-DrugReaction of the POM-prodrug with another molecule of the deprotonated drug.
Pivalic Acid(CH₃)₃CCOOHHydrolysis of this compound or the POM-prodrug.
N-POM-Drug (for amine-containing drugs)Drug-NH-CH₂OCOC(CH₃)₃Reaction of this compound with an amine functional group on the drug molecule.
O-POM-Drug (for hydroxyl-containing drugs)Drug-O-CH₂OCOC(CH₃)₃Reaction of this compound with a hydroxyl functional group on the drug molecule.

Experimental Protocols for LC-MS Analysis

A robust LC-MS method is essential for accurately monitoring the progress of the reaction and quantifying the product and impurities.

Sample Preparation for Reaction Monitoring
  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This prevents further reaction.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Perform further serial dilutions as necessary to bring the analyte concentrations within the linear range of the LC-MS system.

Liquid Chromatography (LC) Method

A reversed-phase separation is typically employed for the analysis of POM-prodrugs and related substances.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of the reactants, product, and byproducts.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient program would be:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of POM-prodrugs.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Scan Type: Full Scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the specific instrument used.

Table 3: Representative MS Parameters for a Hypothetical POM-Prodrug of Ibuprofen

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ibuprofen207.13161.105015
This compound151.05 [M+H]⁺57.075010
Ibuprofen-POM Prodrug321.19 [M+H]⁺207.13, 115.055020, 25
Dimer Impurity425.26 [M+H]⁺207.135025

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships in a clear and concise manner.

G Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture ReactionMixture Quench Quench ReactionMixture->Quench Aliquot Dilute Dilute Quench->Dilute Filter Filter Dilute->Filter LC_Separation LC_Separation Filter->LC_Separation Inject MS_Detection MS_Detection LC_Separation->MS_Detection Eluent Peak_Integration Peak_Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: Workflow for LC-MS analysis of a POM-prodrug reaction.

G Comparison of Reaction Outcomes cluster_conditions Reaction Conditions cluster_results Reaction Outcomes Condition1 Base: K2CO3 Solvent: DMF Result1 High Yield Low Byproducts Condition1->Result1 Condition2 Base: TEA Solvent: ACN Result2 Lower Yield Higher Byproducts Condition2->Result2

Caption: Impact of reaction conditions on yield and purity.

G Potential Fragmentation Pathway of a POM-Prodrug Parent [Drug-CO-O-CH2-O-CO-C(CH3)3 + H]+ Frag1 [Drug-COOH + H]+ Parent->Frag1 Loss of POM moiety Frag2 [CH2=O-CO-C(CH3)3]+ Parent->Frag2 Cleavage of ester bond Frag3 [C(CH3)3]+ Frag2->Frag3 Loss of CO2

Caption: Fragmentation of a POM-prodrug in the mass spectrometer.

By leveraging the power of LC-MS and a systematic approach to reaction optimization, researchers can significantly streamline the development of POM-prodrugs, leading to safer and more effective therapeutics. This guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing the necessary tools to confidently analyze and optimize reactions involving this compound.

References

A Comparative Guide to the Spectroscopic Analysis of Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for Chloromethyl pivalate (B1233124), a key intermediate in organic synthesis. We will explore its FTIR spectral features and compare them with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive overview of its analytical profile.

Performance Comparison: FTIR vs. Alternative Analytical Techniques

Chloromethyl pivalate [(CH₃)₃CCOOCH₂Cl] can be effectively characterized by several spectroscopic techniques. While FTIR provides valuable information about the functional groups present, NMR and GC-MS offer complementary data on the molecular structure and purity.

Analytical TechniqueInformation ProvidedSample RequirementsAnalysis TimeKey AdvantagesLimitations
FTIR Spectroscopy Identifies functional groups (e.g., C=O, C-O, C-Cl) based on vibrational frequencies.A few drops of neat liquid.MinutesFast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity.
¹H NMR Spectroscopy Determines the chemical environment and connectivity of hydrogen atoms.~5-10 mg dissolved in a deuterated solvent.Minutes to hoursProvides detailed information on molecular structure and purity.Requires more sample and specialized solvents.
GC-MS Separates components of a mixture and provides mass-to-charge ratio of fragments.Dilute solution in a volatile solvent.10-30 minutesHigh sensitivity for impurity profiling and structural elucidation from fragmentation patterns.Destructive technique, may not be suitable for thermally labile compounds.

Experimental Data

FTIR Spectroscopy of this compound

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to its ester and chloromethyl functional groups.

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
~2970C-H stretch (tert-butyl)Strong
~1745C=O stretch (ester)Very Strong
~1280C-O stretch (ester)Strong
~1150C-C stretch (tert-butyl)Strong
~870O-CH₂ rockingMedium
~790C-Cl stretchMedium-Strong
Alternative Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals for the different proton environments.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.72Singlet2H-OCH₂Cl
1.24Singlet9H-C(CH₃)₃

Gas Chromatography-Mass Spectrometry (GC-MS):

The mass spectrum of this compound shows characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)Relative IntensityProbable Fragment
85High[(CH₃)₃CCO]⁺
57Very High[C(CH₃)₃]⁺
49/51Medium[CH₂Cl]⁺

Experimental Protocols

FTIR Spectroscopy of Liquid this compound

This protocol outlines the steps for obtaining an FTIR spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory

  • This compound sample

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and computer are turned on and the appropriate software is running.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in the cleaning solvent to remove all traces of the sample.

Visualizations

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample (this compound) background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction, Peak Picking) acquire_spectrum->process_data final_spectrum Final FTIR Spectrum process_data->final_spectrum end End final_spectrum->end

Caption: Experimental workflow for FTIR analysis of this compound.

Analytical_Comparison cluster_main Spectroscopic Characterization of this compound cluster_conclusion Comparative Analysis FTIR FTIR Spectroscopy FTIR_info Functional Groups: - C=O (ester) - C-O - C-Cl FTIR->FTIR_info Provides NMR NMR Spectroscopy (¹H) NMR_info Structural Connectivity: - -OCH₂Cl protons - -C(CH₃)₃ protons NMR->NMR_info Provides GCMS GC-MS GCMS_info Molecular Weight & Fragmentation: - Molecular Ion Peak - Fragment Ions GCMS->GCMS_info Provides Conclusion Comprehensive Structural Elucidation FTIR_info->Conclusion NMR_info->Conclusion GCMS_info->Conclusion

Caption: Comparison of information from different spectroscopic techniques.

References

A Comparative Guide to the Pivaloyl (Piv) Group and Other Acyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Among the various classes of protecting groups for hydroxyl and amino functionalities, acyl groups such as Acetyl (Ac), Benzoyl (Bz), and Pivaloyl (Piv) are fundamental tools. This guide provides an objective, data-supported comparison of the Pivaloyl group against other common acyl protecting groups, focusing on its unique properties, stability, and applications.

Introduction to Acyl Protecting Groups

Acyl groups are commonly used to protect alcohols as esters and amines as amides.[1] The protection is typically achieved by reacting the substrate with a corresponding acyl chloride or anhydride (B1165640) in the presence of a base.[2] The stability and reactivity of these groups are dictated by the nature of the acyl substituent, particularly its electronic and steric properties. While Acetyl and Benzoyl groups are widely used, the Pivaloyl group, derived from pivalic acid, offers a distinct profile due to its significant steric bulk.[3][4]

The defining feature of the Pivaloyl group is the sterically demanding tert-butyl moiety attached to the carbonyl carbon. This steric hindrance is the primary reason for its enhanced stability compared to less hindered acyl groups like acetyl and benzoyl.[5]

Performance Comparison: Pivaloyl vs. Other Acyl Groups

The choice of an acyl protecting group hinges on its stability throughout a synthetic sequence and the conditions required for its eventual removal. The Pivaloyl group's performance is best understood in direct comparison to its common counterparts.

Key Properties:

  • Stability: The Pivaloyl group is substantially more stable than other acyl protecting groups.[5][6] Its steric bulk hinders the approach of nucleophiles and hydrolytic reagents. The general order of stability towards basic hydrolysis is Pivaloyl (Piv) > Benzoyl (Bz) > Acetyl (Ac).[2][5] This robustness allows for chemistry to be performed on other parts of a molecule under conditions that might cleave Ac or Bz groups. Acyl groups are generally stable under acidic and oxidative conditions.[1][3]

  • Selective Introduction: The steric hindrance of pivaloyl chloride or anhydride can be exploited for the selective protection of less sterically hindered hydroxyl groups. For instance, primary alcohols can often be selectively pivaloylated in the presence of secondary alcohols.[2][3]

  • Cleavage (Deprotection): While its stability is an asset, it also means that the Piv group requires more forcing conditions for removal via hydrolysis compared to Ac and Bz groups.[1] However, this stability opens up alternative deprotection pathways, including removal by strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia.[1][3][5] This differential reactivity is the foundation of "orthogonal protection," a strategy where different classes of protecting groups can be removed selectively without affecting others.[7]

G

Quantitative Data Summary

The following tables summarize the relative stability and common cleavage conditions for pivaloyl and other acyl protecting groups.

Table 1: Relative Stability of Common Acyl Protecting Groups

Protecting Group Structure Basic Conditions (e.g., K₂CO₃/MeOH) Acidic Conditions (e.g., HCl) Reductive Conditions (e.g., LiAlH₄) Oxidative Conditions
Acetyl (Ac) -COCH₃ Labile Labile[6] Labile Generally Stable[1]
Benzoyl (Bz) -COC₆H₅ Moderately Stable Moderately Stable[6] Labile Generally Stable

| Pivaloyl (Piv) | -COC(CH₃)₃ | Stable[5] | Stable[1][8] | Labile[3] | Generally Stable[1] |

Table 2: Comparison of Common Cleavage Conditions

Protecting Group Reagent Class Typical Reagents and Conditions Selectivity Notes
Acetyl (Ac) Base K₂CO₃, MeOH/H₂O, rt[2] Cleaved in the presence of Piv and Bz groups.[2]
Acid Dilute HCl or H₂SO₄ Conditions can affect other acid-labile groups.
Benzoyl (Bz) Base NaOH or KOH in aq. alcohol, reflux[9] More stable than Ac; requires stronger base or higher temp.
Acid Conc. H₂SO₄ or HBr Harsher conditions than for Ac group removal.
Pivaloyl (Piv) Strong Base NaOH or KOH in refluxing alcohol[10] Requires forcing conditions for hydrolysis.
Reductants LiAlH₄ or DIBAL-H in THF[1][3] Useful orthogonal method; reduces other carbonyls.
Organometallics RLi, RMgX[10] Cleavage can occur with organometallic reagents.

| | Strong Base (Amides) | LDA, THF, 40-45 °C[11] | Effective for N-pivaloylindoles.[11] |

G cluster_1 A A B B A->B More Stable Easy Easy A->Easy C C B->C Most Stable Med Med B->Med Hard Hard C->Hard

Key Experimental Protocols

The following are representative protocols for the introduction and removal of the pivaloyl group.

Protocol 1: Selective Pivaloylation of a Primary Alcohol

This protocol is adapted from a solvent- and catalyst-free method, which is noted for its high yield and simple workup.[8][12][13]

  • Reagents:

    • Substrate containing primary and secondary hydroxyl groups (1.0 eq)

    • Pivaloyl chloride (1.1 - 1.2 eq)

  • Procedure:

    • To the substrate in a round-bottom flask, add pivaloyl chloride dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the mixture vigorously. The reaction is often exothermic. For primary aliphatic alcohols, the reaction may be complete in 5 to 15 minutes.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pivaloyl ester. Further purification by column chromatography may be performed if necessary.

Protocol 2: Deprotection of a Pivaloyl Ester via Basic Hydrolysis

This method uses strong basic conditions to hydrolyze the sterically hindered pivaloyl ester.

  • Reagents:

  • Procedure:

    • Dissolve the pivaloyl-protected substrate in methanol or ethanol.

    • Add an aqueous solution of NaOH or KOH to the mixture.

    • Heat the reaction mixture to reflux and stir. Monitor the reaction by TLC. The reaction may take several hours to reach completion due to the stability of the pivaloyl group.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl).

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Protocol 3: Reductive Deprotection of a Pivaloyl Ester

This protocol provides an alternative, non-hydrolytic method for cleaving the pivaloyl group.[1][3]

  • Reagents:

    • Pivaloyl-protected substrate (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2-3 eq)

    • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the pivaloyl-protected substrate in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired alcohol.

Conclusion

The Pivaloyl (Piv) group is a highly valuable tool in organic synthesis, offering significantly enhanced stability compared to other common acyl protecting groups like Acetyl and Benzoyl. Its steric bulk allows for the selective protection of less hindered alcohols and provides robustness against a wide range of reaction conditions, making it ideal for complex, multi-step syntheses, particularly in carbohydrate chemistry.[8][14] This stability, however, necessitates more vigorous conditions for its removal by hydrolysis. The availability of alternative reductive cleavage methods provides crucial flexibility, enabling its use in sophisticated orthogonal protection strategies. For researchers, the choice between Piv, Bz, and Ac will depend on the required stability, the potential for selective protection, and the compatibility of deprotection conditions with other functional groups present in the molecule.

References

In Vitro Evaluation of Phosphonate Prodrugs Utilizing Chloromethyl Pivalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro performance of pivaloyloxymethyl (POM) phosphonate (B1237965) prodrugs, supported by experimental data and detailed methodologies.

The use of chloromethyl pivalate (B1233124) to create pivaloyloxymethyl (POM) ester prodrugs of phosphonate therapeutics is a well-established strategy to overcome the poor cell permeability of the parent compounds. The lipophilic nature of the two POM moieties masks the negative charges of the phosphonate group, facilitating passive diffusion across cell membranes. Once inside the cell, these prodrugs are designed to be rapidly hydrolyzed by intracellular esterases to release the active phosphonate drug. This guide provides a comparative overview of the in vitro evaluation of these bis(POM) phosphonate prodrugs, focusing on their stability, cell permeability, and intracellular conversion.

Performance Comparison of Phosphonate Prodrugs

The following tables summarize key quantitative data from in vitro studies on prominent bis(POM) phosphonate prodrugs and their parent compounds. These tables are intended to provide a comparative snapshot of their performance characteristics.

Compound NameProdrug TypeIn Vitro AssayKey FindingsReference
Adefovir Dipivoxil (Bis(POM)-PMEA)bis(Pivaloyloxymethyl)Chemical StabilityDegrades in the solid state, a process accelerated by its own degradation product, pivalic acid.[1][1]
Adefovir Dipivoxilbis(Pivaloyloxymethyl)Cell Permeability (Caco-2)Parent compound (Adefovir) has low permeability. The prodrug significantly enhances cellular uptake.[2]
Adefovir Dipivoxilbis(Pivaloyloxymethyl)Intracellular MetabolismEsterolytically cleaved to adefovir, which is then phosphorylated to the active adefovir-diphosphate.[3][3]
POMHEXbis(Pivaloyloxymethyl)In Vitro Potency (ENO1-/- cells)IC50 of ~0.03 µM, approximately 50-fold more potent than the parent compound HEX (IC50 ~1.3 µM).[4][4]
POMHEXbis(Pivaloyloxymethyl)Intracellular Concentration (PBMCs)A 1-hour pulse with 600 nM POMHEX resulted in intracellular HEX concentrations of 0.85 ± 0.01 µM.[2][2]
Tenofovir Disoproxil Fumarate (TDF)bis(Isopropyloxycarbonyloxymethyl)Plasma StabilityHalf-life of 90 minutes in human plasma.[5][5]
bis(tBu-SATE)-PMEAbis(S-acyl-2-thioethyl)Plasma StabilityOver 50-fold increase in half-life in human serum compared to bis(POM)-PMEA.[6][6]

Table 1: Overview of In Vitro Performance of Selected Phosphonate Prodrugs.

ParameterAdefovir Dipivoxil (bis(POM)-PMEA)Tenofovir Disoproxil Fumarate (TDF)Alternative Prodrugs (e.g., bis(SATE)-PMEA)
Plasma Half-life Susceptible to rapid hydrolysis by plasma esterases.[7]90 minutes in human plasma.[5]Can exhibit significantly longer plasma half-life (e.g., >50-fold increase for bis(SATE)-PMEA).[6]
Cell Permeability (Papp) Significantly higher than the parent phosphonate, adefovir.[2]High permeability.Generally high, designed to be lipophilic.
Intracellular Active Metabolite Half-life Adefovir-DP has a half-life of 33-48 hours in hepatic cells.[3]Tenofovir-DP has a half-life of 95 hours in hepatic cells.[8]Varies depending on the parent drug and cell type.
Fold Increase in Potency vs. Parent Drug 9- to 23-fold greater antiviral activity.>50-fold improvement in potency.[8]Varies; can be substantial (e.g., >100-fold).

Table 2: Comparative In Vitro Properties of Phosphonate Prodrugs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of phosphonate prodrugs. Below are outlines of key in vitro experimental protocols.

Chemical Stability Assay

This assay evaluates the intrinsic stability of the prodrug in various chemical environments, mimicking physiological conditions.

Protocol:

  • Prepare buffer solutions at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).

  • Dissolve the bis(POM) phosphonate prodrug in each buffer to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727).

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of the intact prodrug.

  • Calculate the degradation rate constant and the half-life (t½) at each pH.

Plasma Stability Assay

This assay assesses the susceptibility of the prodrug to enzymatic degradation in plasma.

Protocol:

  • Thaw pooled human plasma at 37°C.

  • Spike the bis(POM) phosphonate prodrug into the plasma to a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Precipitate the plasma proteins by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining concentration of the prodrug using a validated LC-MS/MS method.

  • Determine the half-life (t½) of the prodrug in plasma by plotting the natural logarithm of the remaining concentration versus time.

Cell Permeability (Caco-2) Assay

The Caco-2 cell monolayer model is the industry standard for predicting intestinal drug absorption.

Protocol:

  • Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-28 days to allow for differentiation and the formation of a polarized monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used for the assay.

  • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • To measure apical to basolateral (A→B) permeability, add the test compound (dissolved in transport buffer, typically at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (Papp(B→A) / Papp(A→B)) to assess the involvement of active efflux transporters.

Intracellular Concentration and Metabolism Assay

This assay quantifies the uptake of the prodrug and its conversion to the active parent drug and its phosphorylated metabolites within the target cells.

Protocol:

  • Plate target cells (e.g., HepG2, PBMCs) in a multi-well plate and culture until they reach the desired confluency.

  • Incubate the cells with the bis(POM) phosphonate prodrug at a relevant concentration for various time points.

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Lyse the cells using a suitable lysis buffer (e.g., 70% methanol) and scrape the cells.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentrations of the intact prodrug, the parent phosphonate, and its phosphorylated metabolites.

  • Normalize the concentrations to the cell number or total protein content.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Intracellular_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_Ext bis(POM) Prodrug (Lipophilic) Prodrug_Int bis(POM) Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Mono_POM mono-POM Intermediate Prodrug_Int->Mono_POM Esterase Cleavage Parent_Drug Parent Phosphonate (Active Drug) Mono_POM->Parent_Drug Esterase Cleavage Active_Metabolite Diphosphorylated Metabolite Parent_Drug->Active_Metabolite Cellular Kinases

Caption: Intracellular activation pathway of bis(POM) phosphonate prodrugs.

Caco2_Permeability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-28 days to form monolayer Seed->Culture TEER Measure TEER to confirm integrity Culture->TEER Add_Compound Add test compound to donor compartment TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from donor & receiver Incubate->Sample Quantify Quantify compound by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Conclusion

The in vitro evaluation of phosphonate prodrugs made with chloromethyl pivalate is a critical step in the drug development process. The bis(POM) prodrug strategy has been repeatedly shown to significantly enhance the cell permeability and in vitro potency of parent phosphonate compounds. However, the stability of these prodrugs, particularly in plasma, can be a limiting factor. A thorough in vitro assessment, utilizing the standardized protocols outlined in this guide, is essential for selecting prodrug candidates with an optimal balance of stability, permeability, and efficient intracellular conversion to the active therapeutic agent. Researchers should consider alternative prodrug moieties, such as SATE or alkoxycarbonyloxymethyl groups, if plasma instability is a significant hurdle for a particular bis(POM) phosphonate prodrug.

References

Ofloxacin Prodrugs: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral bioavailability of ofloxacin (B1677185) prodrugs versus the parent drug, ofloxacin. The development of prodrugs is a strategic approach to enhance the pharmacokinetic properties of established drugs.[1][2] In the case of ofloxacin, a broad-spectrum fluoroquinolone antibiotic, prodrug strategies aim to overcome certain limitations, such as potential interactions with metal ions that can reduce absorption. This guide summarizes available experimental data, details relevant methodologies, and visualizes key concepts to aid in research and development.

Executive Summary

Ofloxacin is a highly effective antibiotic, but its oral bioavailability can be hampered by factors such as chelation with polyvalent metal ions present in antacids and certain foods. To mitigate this, researchers have explored various prodrugs of ofloxacin. This guide focuses on the comparative bioavailability of these prodrugs against the parent ofloxacin. Currently, comprehensive in vivo bioavailability data for a wide range of ofloxacin prodrugs is limited in publicly accessible literature. However, existing studies on specific ester prodrugs demonstrate the potential of this approach to maintain or enhance ofloxacin bioavailability, particularly in the presence of interacting substances.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from a comparative in vivo study of an ofloxacin ester prodrug and the parent drug, ofloxacin.

Table 1: Comparative Bioavailability of Ofloxacin and its Pivaloyloxymethyl Ester Prodrug (OFLX-PVM) in Rabbits

Treatment GroupAUC (0-24h) (µg·h/mL)
OfloxacinData not provided in abstract
Ofloxacin + Aluminum HydroxideSignificantly decreased by 47.6% compared to Ofloxacin alone
OFLX-PVMSimilar to Ofloxacin alone
OFLX-PVM + Aluminum HydroxideSimilar to Ofloxacin alone

Data sourced from a study on the effects of an aluminum-containing antacid on the bioavailability of ofloxacin and its pivaloyloxymethyl ester prodrug.

Table 2: Pharmacokinetic Parameters of Ofloxacin in Healthy Human Volunteers (for reference)

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability
Oral Solution200 mg2.24~1.5->98% (relative to solution)[3]
Oral Tablet200 mg1.74~1.5->98% (relative to solution)[3]
Oral Solution300 mg3.25~1.5->98% (relative to solution)[3]
Oral Tablet300 mg2.61~1.5->98% (relative to solution)[3]
Oral Tablet200 mg1.82 ± 0.1942.00 ± 0.5313.14 ± 0.959 (AUC0-∞)Comparable between brands
Oral Tablet400 mg3.71.831.3 (AUC)>98% (relative to solution)[4]
Intravenous200 mg---100% (absolute)
Oral Tablet200 mg-1.2 - 1.9->95% (absolute)[5][6]

This table provides reference pharmacokinetic values for the parent drug, ofloxacin, from various studies in humans. These values serve as a benchmark for evaluating the performance of its prodrugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols employed in the evaluation of ofloxacin and its prodrugs.

In Vivo Bioavailability Study in Rabbits

This protocol was adapted from a study comparing the oral bioavailability of ofloxacin and its pivaloyloxymethyl ester prodrug (OFLX-PVM).

  • Subjects: Male rabbits.

  • Drug Administration:

    • Ofloxacin was administered orally.

    • The ofloxacin prodrug, OFLX-PVM, was administered orally.

    • In separate experiments, both ofloxacin and OFLX-PVM were co-administered with aluminum hydroxide.

  • Blood Sampling: Blood samples were collected at predetermined time intervals.

  • Sample Processing: Plasma was separated from the blood samples.

  • Drug Quantification: The concentration of ofloxacin in the plasma samples was determined using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), to assess bioavailability.

General Protocol for Oral Administration and Blood Sampling in Rats

This is a general protocol that can be adapted for oral bioavailability studies of ofloxacin and its prodrugs in a rat model.[7]

  • Animals: Wistar or Sprague-Dawley rats are commonly used. Animals are typically fasted overnight before the experiment.

  • Drug Administration: The test compound (ofloxacin or its prodrug) is administered orally via gavage. The volume is typically 2-10 mL/kg.

  • Blood Sampling: Blood samples (approximately 0.1-0.3 mL) are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Common sampling sites include the tail vein or via a surgically implanted cannula in the jugular or femoral vein for repeated sampling.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of ofloxacin (and potentially the prodrug) are determined using a validated HPLC method with UV or fluorescence detection.

  • Pharmacokinetic Calculations: Non-compartmental analysis is typically used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½). Relative bioavailability of a prodrug is calculated by comparing its AUC to that of the parent drug.

Visualizations

Prodrug Activation and Mechanism of Action

The following diagram illustrates the conceptual pathway of an ofloxacin prodrug, from administration to its ultimate antibacterial action.

ofloxacin_prodrug_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_action Bacterial Cell Oral Administration Oral Administration Ofloxacin Prodrug Ofloxacin Prodrug Oral Administration->Ofloxacin Prodrug Absorption Absorption Ofloxacin Prodrug->Absorption Prodrug in Blood Prodrug in Blood Absorption->Prodrug in Blood Enzymatic Hydrolysis Enzymatic Hydrolysis Prodrug in Blood->Enzymatic Hydrolysis Active Ofloxacin Active Ofloxacin Enzymatic Hydrolysis->Active Ofloxacin DNA Gyrase & Topoisomerase IV DNA Gyrase & Topoisomerase IV Active Ofloxacin->DNA Gyrase & Topoisomerase IV Inhibition of DNA Replication Inhibition of DNA Replication Active Ofloxacin->Inhibition of DNA Replication Bacterial DNA Bacterial DNA DNA Gyrase & Topoisomerase IV->Bacterial DNA act on

Caption: Workflow of ofloxacin prodrug activation and its antibacterial mechanism.

Experimental Workflow for Bioavailability Study

The following diagram outlines the typical experimental workflow for a comparative oral bioavailability study.

bioavailability_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Bioanalysis (HPLC) Bioanalysis (HPLC) Sample Storage->Bioanalysis (HPLC) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (HPLC)->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation Bioavailability Comparison Bioavailability Comparison Data Interpretation->Bioavailability Comparison

Caption: Standard workflow for a preclinical oral bioavailability study.

Discussion and Future Directions

The concept of ofloxacin prodrugs holds promise for improving its clinical utility. The available data on an ester prodrug demonstrates that this approach can successfully overcome the issue of reduced bioavailability caused by chelation with metal ions, a known interaction for fluoroquinolones. This is a significant advantage in clinical settings where co-administration of antacids or mineral supplements is common.

However, the current body of research on the in vivo bioavailability of ofloxacin prodrugs is not extensive. While several studies report the synthesis of novel ofloxacin prodrugs, such as mutual prodrugs with NSAIDs and chalcone (B49325) conjugates, they often lack in vivo pharmacokinetic data.[1][8] Future research should focus on:

  • In vivo evaluation of a wider range of ofloxacin prodrugs: This includes different ester types, mutual prodrugs, and other chemical modifications.

  • Comparative bioavailability studies in multiple species: Data from different animal models, and eventually humans, is needed to fully assess the potential of these prodrugs.

  • Investigation of prodrug hydrolysis kinetics in vivo: Understanding the rate and site of conversion of the prodrug to active ofloxacin is crucial for optimizing drug delivery and efficacy.

By expanding the in vivo evaluation of ofloxacin prodrugs, the scientific community can better understand their potential to enhance the therapeutic profile of this important antibiotic.

References

Safety Operating Guide

Proper Disposal of Chloromethyl Pivalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of chloromethyl pivalate (B1233124), a flammable and corrosive chemical commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Chloromethyl pivalate is a lachrymator and is corrosive, causing severe skin and eye burns.[1] It is also a flammable liquid and vapor.[1] Inhalation may cause respiratory irritation, and ingestion can be harmful.[2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.

Incompatible Materials

This compound is incompatible with the following substances, and contact should be avoided:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents[1]

Hazardous Decomposition Products

Thermal decomposition can produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

PropertyValueReference
CAS Number 18997-19-8[2]
Molecular Formula C6H11ClO2[1]
Molecular Weight 150.60 g/mol
Appearance Clear, colorless to very faint yellow liquid[3]
Flash Point 40 °C (104 °F)[4]
Hazard ClassificationCategory
Flammable liquids Category 3
Acute toxicity, oral Category 4
Acute toxicity, dermal Category 4
Skin corrosion/irritation Category 1C
Serious eye damage/eye irritation Category 1

Disposal Procedures

For large quantities of this compound, the recommended disposal method is to use a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] For small, laboratory-scale quantities, a chemical neutralization (quenching) procedure can be performed by trained personnel before disposal.

Laboratory-Scale Neutralization Protocol

This protocol details the step-by-step methodology for the safe neutralization of small quantities (typically < 25 mL) of this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler)

  • Ice bath

  • Anhydrous toluene (B28343) or other inert solvent

  • 10% aqueous sodium bicarbonate solution

  • pH paper or pH meter

Procedure:

  • Inert Atmosphere: Set up the three-necked flask in the chemical fume hood and place it in an ice bath. Purge the flask with a slow stream of nitrogen gas.

  • Dilution: Transfer the this compound waste to the flask and dilute it with an equal volume of anhydrous toluene. This helps to control the reaction rate and dissipate heat.

  • Neutralization: Slowly add a 10% aqueous sodium bicarbonate solution dropwise from the dropping funnel while stirring the mixture vigorously. The reaction is exothermic and will produce gas (carbon dioxide). Control the addition rate to keep the temperature below 20°C and to prevent excessive foaming.

  • Monitoring: Continue the addition of the sodium bicarbonate solution until the gas evolution ceases.

  • pH Check: After the reaction is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Waste Collection: The aqueous layer can typically be disposed of down the drain with copious amounts of water, pending local regulations. The organic layer (containing toluene and the pivalate ester) should be collected in a designated halogenated organic waste container for subsequent incineration.[6]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] Collect the absorbed material in a suitable, closed container for disposal.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_final Final Steps start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves large_quantity Large Quantity (>25 mL) assess_quantity->large_quantity > 25 mL small_quantity Small Quantity (<=25 mL) assess_quantity->small_quantity <= 25 mL professional_disposal Arrange for Professional Waste Disposal (Incineration) large_quantity->professional_disposal neutralization Perform Laboratory-Scale Neutralization Protocol small_quantity->neutralization end_disposal Dispose of Waste Streams According to Regulations professional_disposal->end_disposal waste_collection Collect Neutralized Waste Streams (Aqueous and Organic) neutralization->waste_collection waste_collection->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Chloromethyl pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and operational plans for the handling and disposal of Chloromethyl pivalate (B1233124), tailored for research and drug development professionals. Strict adherence to these procedures is critical for ensuring laboratory safety.

Chloromethyl pivalate is a flammable, corrosive, and lachrymatory liquid that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[3] Due to its hazardous nature, a comprehensive understanding and implementation of safety measures are imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Equipment Specification Standards/Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Must conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][3][4]
Skin & Body Protection Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious lab coat or clothing to prevent skin exposure.[1][4][5]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Respiratory Protection Work should be conducted in a chemical fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator is required.[3][4]Use a NIOSH/MSHA or European Standard EN 149 approved respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1][2][3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][6]

  • Static Discharge: Ground and bond containers during material transfer to prevent static discharges.[1][6] Use non-sparking tools.[1][4][6]

  • Storage: Store in a cool, dry, well-ventilated, and designated flammables area.[1][3] Keep the container tightly closed and store under an inert gas if possible.[1][4][5]

2. Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact: Take extreme care to avoid contact with eyes, skin, and clothing.[1] Do not breathe vapors or mist.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling and before any breaks.[5]

  • Container Management: Keep the container tightly closed when not in use.[1][4]

3. Post-Handling:

  • Decontamination: Decontaminate all equipment and the work area after use.

  • Clothing: Remove and wash contaminated clothing before reuse.[1][6][7]

  • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Waste: Dispose of contaminated gloves and other waste in a designated hazardous waste container.

Emergency and Disposal Plans

1. Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[4][5]

  • Control Ignition Sources: Immediately remove all sources of ignition.[1][2]

  • Containment: Use personal protective equipment.[1][5] Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust. [1]

  • Cleanup: Use spark-proof tools for cleanup.[1] Collect the absorbed material and place it into a suitable, closed container for disposal.[2][4][5]

  • Ventilation: Ensure the area is well-ventilated.[1]

2. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Take off all contaminated clothing immediately.[4][6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][6]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]

3. Disposal Plan:

  • Classification: Waste from this product is classified as hazardous.[2]

  • Procedure: Surplus and non-recyclable solutions should be offered to a licensed professional waste disposal service.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Containers: Empty containers retain product residue and can be dangerous.[1][2] Do not pressurize, cut, weld, or expose them to heat or ignition sources.[1] Dispose of contaminated packaging as unused product in an approved waste disposal plant.[2][5][6][7]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Eliminate Ignition Sources prep1->prep2 prep3 Don Required PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Use Spark-Proof Tools & Ground Equipment prep3->handle1 handle2 Perform Chemical Work in Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 spill Spill Occurs handle2->spill Potential Spill exposure Personnel Exposure handle2->exposure Potential Exposure clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Properly Remove & Dispose of Contaminated PPE clean1->clean2 clean3 Dispose of Chemical Waste via Licensed Service clean2->clean3 spill_action Absorb with Inert Material, Collect for Disposal spill->spill_action exposure_action Use Safety Shower/Eyewash, Seek Medical Aid exposure->exposure_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl pivalate
Reactant of Route 2
Reactant of Route 2
Chloromethyl pivalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.